4,4-Dimethyl-3,4-dihydronaphthalen-1(2h)-one
Descripción
Propiedades
IUPAC Name |
4,4-dimethyl-2,3-dihydronaphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-12(2)8-7-11(13)9-5-3-4-6-10(9)12/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDVZOXPHYFANX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C2=CC=CC=C21)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70284810 | |
| Record name | 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70284810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2979-69-3 | |
| Record name | 2979-69-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39128 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70284810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-Dimethyl-3,4-dihydro-2H-naphthalen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one. This information is intended to support research and development efforts in medicinal chemistry and related fields.
Core Chemical Properties
This compound, also known as 4,4-dimethyl-1-tetralone, is a cyclic ketone with a naphthalene-based scaffold. Its core structure is of significant interest in medicinal chemistry due to its role as a key intermediate in the synthesis of various biologically active molecules.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2979-69-3 | [1][2] |
| Molecular Formula | C₁₂H₁₄O | [1][2] |
| Molecular Weight | 174.24 g/mol | [1][2] |
| Appearance | Colorless Liquid | [3] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate. | [3] |
| Purity | ≥97% (commercially available) | [1] |
| SMILES | CC1(C)CCC(=O)c2ccccc21 | [1] |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Data |
| ¹H NMR | Data available, though specific shifts and coupling constants require access to spectral databases. |
| ¹³C NMR | No specific data found in the public domain for this isomer. |
| Infrared (IR) | No specific data found in the public domain for this isomer. |
| Mass Spectrometry (MS) | No specific data found in the public domain for this isomer. |
Synthesis and Experimental Protocols
A plausible synthetic route is outlined below. Please note this is a generalized protocol and would require optimization.
Logical Workflow for the Synthesis of this compound
Caption: Generalized synthetic workflow for this compound.
Experimental Considerations:
-
Anhydrous Conditions: The Friedel-Crafts acylation step is highly sensitive to moisture. All glassware should be oven-dried, and anhydrous solvents and reagents must be used.
-
Temperature Control: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side products.
-
Purification: The crude product would likely require purification by column chromatography on silica gel.
Biological Relevance and Signaling Pathways
The primary documented biological relevance of this compound is its use as a key intermediate in the synthesis of high-affinity retinoic acid receptor (RAR) antagonists.[3] RARs are nuclear receptors that play crucial roles in cell differentiation, proliferation, and apoptosis. Their dysregulation is implicated in various diseases, including cancer.
While there is no direct evidence of this compound itself modulating specific signaling pathways, its role as a precursor to RAR antagonists strongly suggests a connection to the Retinoid Signaling Pathway .
Logical Relationship of this compound to the Retinoid Signaling Pathway
Caption: Relationship of the compound to the Retinoid Signaling Pathway.
Mechanism of Action of Downstream Compounds:
Retinoid X Receptor (RXR) antagonists synthesized from this core structure are designed to bind to the ligand-binding pocket of RXRs.[4][5][6] This binding prevents the recruitment of coactivator proteins, thereby inhibiting the transcription of target genes.[4] RXRs form heterodimers with other nuclear receptors, including RARs, and the antagonism of RXR can modulate the signaling of these partner receptors.[7]
Conclusion
This compound is a valuable chemical intermediate, particularly in the development of modulators of the retinoid signaling pathway. While detailed public data on its specific physical properties and biological activity are limited, its established role as a precursor for potent RXR antagonists underscores its importance for researchers in oncology, dermatology, and other fields where retinoid signaling is a key therapeutic target. Further research into the direct biological effects of this compound and the development of optimized, scalable synthetic protocols are warranted.
References
- 1. 4,4-DIMETHYL-3,4-DIHYDRO-2H-NAPHTHALEN-1-ONE | 2979-69-3 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. mybiosource.com [mybiosource.com]
- 4. Determinants of retinoid X receptor transcriptional antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of retinoid X receptor selective diaryl sulfide analogs of retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Retinoid X Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Structure Elucidation of 4,4-dimethyltetralone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 4,4-dimethyltetralone. The document details a probable synthetic route, outlines the expected spectroscopic data based on analogous compounds, and illustrates the logical workflow for confirming the molecule's structure.
Synthesis of 4,4-dimethyltetralone
A common and effective method for the synthesis of tetralones is the intramolecular Friedel-Crafts acylation of a corresponding γ-phenylbutyric acid. In the case of 4,4-dimethyltetralone, the precursor would be 4,4-dimethyl-4-phenylbutyric acid.
Experimental Protocol: Synthesis of 4,4-dimethyltetralone
Step 1: Synthesis of 4,4-dimethyl-4-phenylbutyric acid
A plausible route to the necessary precursor, 4,4-dimethyl-4-phenylbutyric acid, involves the reaction of a suitable phenyl derivative with a dimethyl-substituted butyric acid derivative.
Materials:
-
Benzene
-
3,3-Dimethylacrylic acid
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of 3,3-dimethylacrylic acid in benzene is prepared.
-
The flask is cooled in an ice bath, and anhydrous aluminum chloride is added portion-wise with stirring.
-
The reaction mixture is allowed to warm to room temperature and then refluxed for several hours to facilitate the Friedel-Crafts alkylation.
-
After cooling, the reaction mixture is poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 4,4-dimethyl-4-phenylbutyric acid.
-
The crude product can be purified by recrystallization or column chromatography.
Step 2: Intramolecular Friedel-Crafts Acylation to yield 4,4-dimethyltetralone
Materials:
-
4,4-dimethyl-4-phenylbutyric acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (HCl)
-
Sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
The purified 4,4-dimethyl-4-phenylbutyric acid is converted to its acid chloride by reacting with an excess of thionyl chloride or oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), at room temperature. The excess reagent is removed under reduced pressure.
-
The crude acid chloride is dissolved in anhydrous dichloromethane and cooled in an ice bath.
-
Anhydrous aluminum chloride is added portion-wise to the solution with vigorous stirring.
-
The reaction mixture is stirred at low temperature for a specified period to allow for the intramolecular cyclization.
-
The reaction is quenched by carefully pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude 4,4-dimethyltetralone.
-
The final product can be purified by vacuum distillation or column chromatography.
Spectroscopic Data for Structure Elucidation
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for 4,4-dimethyltetralone
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 | ~2.6 | t | 2H |
| H-3 | ~2.0 | t | 2H |
| H-5 | ~8.0 | dd | 1H |
| H-6 | ~7.3 | t | 1H |
| H-7 | ~7.5 | t | 1H |
| H-8 | ~7.2 | d | 1H |
| -CH₃ (at C-4) | ~1.3 | s | 6H |
Note: Predicted values are based on typical chemical shifts for protons in similar chemical environments.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for 4,4-dimethyltetralone
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (C=O) | ~198 |
| C-2 | ~37 |
| C-3 | ~30 |
| C-4 | ~35 |
| C-4a | ~133 |
| C-5 | ~129 |
| C-6 | ~127 |
| C-7 | ~133 |
| C-8 | ~126 |
| C-8a | ~144 |
| -CH₃ (at C-4) | ~29 |
Note: Predicted values are based on typical chemical shifts for carbons in similar chemical environments.
Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Frequencies for 4,4-dimethyltetralone
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Aryl ketone) | ~1685 | Strong |
| C-H (sp² aromatic) | ~3050-3100 | Medium |
| C-H (sp³ aliphatic) | ~2850-2960 | Medium-Strong |
| C=C (Aromatic) | ~1600, ~1450 | Medium-Weak |
Predicted Mass Spectrometry (MS) Data
Table 4: Predicted Mass Spectrometry Fragmentation for 4,4-dimethyltetralone
| m/z | Predicted Fragment |
| 174 | [M]⁺ (Molecular Ion) |
| 159 | [M - CH₃]⁺ |
| 131 | [M - CH₃ - CO]⁺ |
| 116 | [M - C₄H₈]⁺ (McLafferty rearrangement) |
Note: Fragmentation patterns are predicted based on common fragmentation pathways for ketones.
Structure Elucidation Workflow
The logical process for the elucidation of the structure of 4,4-dimethyltetralone, assuming the synthesis and data acquisition have been completed, is outlined below.
Caption: Logical workflow for the structure elucidation of 4,4-dimethyltetralone.
Interpretation of Spectroscopic Data
-
Mass Spectrometry (MS): The molecular ion peak at m/z 174 would confirm the molecular weight and, in conjunction with high-resolution mass spectrometry, the molecular formula of C₁₂H₁₄O. The fragmentation pattern, particularly the loss of a methyl group (m/z 159) and a characteristic McLafferty rearrangement product (m/z 116), would be consistent with the proposed structure.
-
Infrared (IR) Spectroscopy: A strong absorption band around 1685 cm⁻¹ is indicative of a conjugated ketone (aryl ketone). The presence of aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹ would support the presence of both aromatic and saturated ring systems.
-
¹H NMR Spectroscopy: The downfield signals in the aromatic region (δ 7.2-8.0) would correspond to the four protons on the benzene ring. The two triplets at approximately δ 2.6 and δ 2.0 would be characteristic of the two adjacent methylene groups in the tetralone ring system. A prominent singlet integrating to six protons at around δ 1.3 would be strong evidence for the two equivalent methyl groups at the C-4 position.
-
¹³C NMR Spectroscopy: The signal at approximately δ 198 would be characteristic of a ketone carbonyl carbon. The signals in the aromatic region (δ 126-144) would account for the six carbons of the benzene ring. The remaining aliphatic signals would correspond to the methylene carbons and the quaternary carbon bearing the methyl groups, with the methyl carbons appearing at a higher field.
By combining the information from these spectroscopic techniques, the structure of 4,4-dimethyltetralone can be unequivocally determined. The logical flow from synthesis to the integration of multiple spectroscopic data points provides a robust framework for the structural elucidation of this and similar molecules.
Spectroscopic Profile of 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one, a substituted α-tetralone derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of a complete experimental dataset for this specific molecule, this document presents the available experimental data, supplemented with predicted values and comparative data from structurally related compounds. This guide is intended to serve as a valuable resource for the characterization and identification of this and similar compounds.
Spectroscopic Data
The following tables summarize the available and expected spectroscopic data for this compound.
¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.02 | d | 1H | Ar-H (H5) |
| 7.48 | t | 1H | Ar-H (H7) |
| 7.31 | t | 1H | Ar-H (H6) |
| 7.22 | d | 1H | Ar-H (H8) |
| 2.78 | t | 2H | -CH₂- (H2) |
| 2.01 | t | 2H | -CH₂- (H3) |
| 1.35 | s | 6H | -C(CH₃)₂ |
Solvent: CDCl₃, Reference: TMS at 0 ppm.
¹³C NMR Data (Predicted and Comparative)
Table 2: ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (δ) ppm for this compound | Experimental Chemical Shift (δ) ppm for α-Tetralone |
| C=O (C1) | ~198 | 198.3 |
| C4a | ~144 | 144.6 |
| C8a | ~133 | 133.0 |
| C5 | ~126 | 126.5 |
| C6 | ~128 | 128.8 |
| C7 | ~133 | 133.4 |
| C8 | ~126 | 126.2 |
| C2 | ~39 | 38.9 |
| C3 | ~30 | 23.2 |
| C4 | ~35 | 29.6 |
| -C(CH₃)₂ | ~32 | - |
| -C(CH₃)₂ | ~29 | - |
Predictions are based on standard chemical shift increments. Experimental data for α-tetralone is provided for reference.
Infrared (IR) Spectroscopy Data (Expected)
An experimental IR spectrum for this compound is not available. The expected characteristic absorption bands are listed below based on the functional groups present in the molecule.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3070-3020 | Medium | Aromatic C-H stretch |
| ~2960-2870 | Strong | Aliphatic C-H stretch |
| ~1685 | Strong | C=O stretch (conjugated ketone) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~1465 | Medium | CH₂ bend |
| ~1370 | Medium | CH₃ bend (gem-dimethyl) |
Mass Spectrometry (MS) Data (Expected)
An experimental mass spectrum for this compound is not available. The expected molecular ion peak and major fragmentation patterns are outlined below.
Table 4: Expected Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 174 | High | [M]⁺ (Molecular Ion) |
| 159 | Moderate | [M - CH₃]⁺ |
| 131 | Moderate | [M - C₃H₇]⁺ |
| 118 | High | [M - C₄H₈]⁺ (retro-Diels-Alder) |
| 105 | Moderate | [C₇H₅O]⁺ |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
The NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.
-
For ¹H NMR, the spectral width is set to 12 ppm, with a relaxation delay of 1 s and 16 scans.
-
For ¹³C NMR, a proton-decoupled sequence is used with a spectral width of 220 ppm, a relaxation delay of 2 s, and 1024 scans.
-
-
Data Processing:
-
The raw data (Free Induction Decay - FID) is Fourier transformed.
-
Phase and baseline corrections are applied to the resulting spectrum.
-
The chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For Attenuated Total Reflectance (ATR)-IR, a small amount of the solid sample is placed directly onto the ATR crystal.
-
For a KBr pellet, approximately 1 mg of the sample is ground with 100 mg of dry KBr powder and pressed into a thin, transparent disk.
-
-
Data Acquisition:
-
The spectrum is recorded on an FTIR spectrometer.
-
A background spectrum of the empty sample compartment (or the pure KBr pellet) is first collected.
-
The sample is then placed in the beam path, and the sample spectrum is recorded.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization:
-
The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Electron Ionization (EI) is a common method where the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
-
Mass Analysis:
-
The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
An electron multiplier detector records the abundance of ions at each m/z value.
-
The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 4,4-Dimethyltetralone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4,4-dimethyltetralone. The document details the structural elucidation of the molecule through the interpretation of chemical shifts, signal multiplicities, and coupling constants. A standardized experimental protocol for acquiring such a spectrum is also presented.
¹H NMR Spectral Data of 4,4-Dimethyltetralone
The analysis of the ¹H NMR spectrum of 4,4-dimethyltetralone reveals distinct signals corresponding to the aromatic and aliphatic protons in the molecule. The chemical environment of each proton dictates its resonance frequency, providing a unique fingerprint for the compound's structure. The quantitative data extracted from the spectrum is summarized in the table below.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| H-8 | ~8.0 | Doublet (d) | ~7.8 | 1H |
| H-5, H-6, H-7 | ~7.2 - 7.5 | Multiplet (m) | - | 3H |
| H-2 | ~2.7 | Triplet (t) | ~6.5 | 2H |
| H-3 | ~2.0 | Triplet (t) | ~6.5 | 2H |
| 2 x CH₃ (C-4) | ~1.3 | Singlet (s) | - | 6H |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the spectrometer frequency used.
Spectral Interpretation and Structural Elucidation
The ¹H NMR spectrum of 4,4-dimethyltetralone provides key insights into its molecular architecture. The downfield region of the spectrum is characterized by signals from the aromatic protons, while the upfield region displays the resonances of the aliphatic protons.
-
Aromatic Region: The proton at the H-8 position, being deshielded by the adjacent carbonyl group, appears as a distinct doublet at the lowest field (~8.0 ppm). The remaining aromatic protons (H-5, H-6, and H-7) resonate as a complex multiplet between ~7.2 and 7.5 ppm.
-
Aliphatic Region: The methylene protons at the C-2 position, adjacent to the carbonyl group, are observed as a triplet at approximately 2.7 ppm. These protons are coupled to the neighboring methylene protons at C-3, resulting in the triplet multiplicity. The C-3 methylene protons appear as a triplet around 2.0 ppm, coupled to the C-2 protons. The two methyl groups at the C-4 position are magnetically equivalent and do not have any neighboring protons to couple with, thus they appear as a sharp singlet at approximately 1.3 ppm, integrating for six protons.
The logical relationship between the proton signals and their coupling patterns can be visualized as follows:
An In-depth Technical Guide on the 13C NMR Chemical Shifts for 4,4-Dimethyltetralone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected 13C NMR chemical shifts for 4,4-dimethyltetralone. Due to the absence of specific experimentally published data for this compound, the chemical shifts presented herein are predicted based on established principles of NMR spectroscopy and comparison with structurally related compounds. This document also outlines a standard experimental protocol for the acquisition of 13C NMR spectra and includes visualizations to aid in the understanding of the molecular structure and its corresponding spectral data.
Predicted 13C NMR Chemical Shifts
The 13C NMR spectrum of 4,4-dimethyltetralone is predicted to exhibit 10 distinct signals, corresponding to the 12 carbon atoms in the molecule, with the two methyl groups at the C4 position being chemically equivalent. The predicted chemical shift values are summarized in Table 1. These predictions are based on the typical chemical shift ranges for carbons in similar chemical environments, including aromatic, carbonyl, quaternary, methylene, and methyl groups.
Table 1: Predicted 13C NMR Chemical Shifts for 4,4-Dimethyltetralone
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Carbon Type |
| C1 | ~198 | Carbonyl (C=O) |
| C2 | ~35 | Methylene (-CH2-) |
| C3 | ~32 | Methylene (-CH2-) |
| C4 | ~38 | Quaternary (-C-) |
| C4a | ~145 | Aromatic (Quaternary) |
| C5 | ~128 | Aromatic (-CH=) |
| C6 | ~127 | Aromatic (-CH=) |
| C7 | ~133 | Aromatic (-CH=) |
| C8 | ~126 | Aromatic (-CH=) |
| C8a | ~132 | Aromatic (Quaternary) |
| C9, C10 | ~29 | Methyl (-CH3) |
Note: These are predicted values and may vary slightly from experimental results.
Structural Assignment and Rationale
The assignment of the predicted chemical shifts is based on the following rationale:
-
Carbonyl Carbon (C1): The ketone carbonyl carbon is expected to be the most deshielded, appearing at the lowest field (highest ppm value), typically in the range of 190-220 ppm.
-
Aromatic Carbons (C4a, C5, C6, C7, C8, C8a): These carbons will resonate in the aromatic region, generally between 120-150 ppm. The quaternary aromatic carbons (C4a and C8a) are expected to have slightly different shifts compared to the protonated aromatic carbons (C5, C6, C7, and C8) due to substitution effects.
-
Quaternary Carbon (C4): The aliphatic quaternary carbon at position 4, bonded to two methyl groups and two methylene groups, is predicted to appear around 38 ppm.
-
Methylene Carbons (C2, C3): The two methylene carbons in the aliphatic ring are expected to have chemical shifts in the range of 30-40 ppm. C2, being alpha to the carbonyl group, is likely to be slightly more deshielded than C3.
-
Methyl Carbons (C9, C10): The two equivalent methyl carbons are the most shielded and will therefore appear at the highest field (lowest ppm value), typically around 29 ppm.
Experimental Protocol for 13C NMR Spectroscopy
The following provides a detailed methodology for acquiring a 13C NMR spectrum of 4,4-dimethyltetralone.
3.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of 4,4-dimethyltetralone.
-
Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Deuterated chloroform (CDCl3) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm. Often, commercially available deuterated solvents contain a small amount of TMS. If not, a small drop can be added.
3.2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for 13C NMR spectroscopy.
-
Tuning and Matching: Tune and match the probe to the 13C frequency to ensure optimal signal detection.
-
Shimming: Shim the magnetic field to achieve high homogeneity, which results in sharp, well-resolved NMR signals.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
-
Acquisition Time (AQ): Set to approximately 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient to allow for relaxation of the carbon nuclei.
-
Number of Scans (NS): Due to the low natural abundance of the 13C isotope, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of approximately 240-250 ppm is typically sufficient to cover the entire range of carbon chemical shifts.
-
Temperature: The experiment is usually conducted at room temperature (e.g., 298 K).
-
3.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum by setting the chemical shift of the TMS signal to 0.0 ppm or the solvent peak to its known value (e.g., CDCl3 at 77.16 ppm).
-
Peak Picking: Identify and list the chemical shifts of all the peaks in the spectrum.
Visualization of Molecular Structure
The following diagram illustrates the molecular structure of 4,4-dimethyltetralone with the numbering of the carbon atoms used for the NMR assignments.
Caption: Molecular structure of 4,4-dimethyltetralone with atom numbering.
Experimental Workflow
The logical flow of the experimental and data analysis process for obtaining the 13C NMR spectrum is depicted below.
An In-depth Technical Guide to the Formation of Substituted Dihydronaphthalenones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic methodologies for the formation of substituted dihydronaphthalenones, a core structural motif in numerous biologically active compounds and pharmaceutical agents. This document details the reaction mechanisms, provides specific experimental protocols, and presents quantitative data to facilitate the practical application of these methods in a research and development setting.
Robinson Annulation
The Robinson annulation is a classic and widely used method for the formation of six-membered rings, making it a cornerstone in the synthesis of dihydronaphthalenones. The reaction sequence involves a Michael addition of a ketone enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to construct the bicyclic system.[1][2]
Mechanism of Action
The reaction proceeds in two key stages:
-
Michael Addition: A base abstracts an α-proton from a ketone (e.g., a substituted cyclohexanone) to form an enolate. This enolate then acts as a nucleophile, attacking the β-carbon of an α,β-unsaturated ketone (the Michael acceptor), such as methyl vinyl ketone. This conjugate addition results in the formation of a 1,5-diketone intermediate.[1]
-
Intramolecular Aldol Condensation: The 1,5-diketone intermediate, under the influence of a base, forms another enolate. This enolate then undergoes an intramolecular nucleophilic attack on the other carbonyl group, leading to the formation of a six-membered ring. Subsequent dehydration of the resulting β-hydroxy ketone yields the α,β-unsaturated dihydronaphthalenone.[1]
Quantitative Data
The yield of the Robinson annulation can be influenced by factors such as the choice of base, solvent, and temperature. The following table summarizes typical reaction conditions and corresponding yields for the synthesis of a substituted dihydronaphthalenone.
| Michael Donor | Michael Acceptor | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Methylcyclohexanone | Methyl Vinyl Ketone | NaOEt (1.1) | Ethanol | Reflux | 16 | 40-60 | [3] |
| Cyclohexanone | Methyl Vinyl Ketone | Ba(OH)₂ | Ethanol | Reflux | 16 | ~20 | [4] |
| 2-Carboxyethyl-cyclohexanone | Methyl Vinyl Ketone | NaNH₂ | Et₂O | 0 | - | 43 | [5] |
Experimental Protocol: Synthesis of 4a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one[3]
Materials:
-
2-Methylcyclohexanone (1.0 equiv.)
-
Methyl vinyl ketone (1.2 equiv.)
-
Sodium ethoxide (1.1 equiv.)
-
Anhydrous ethanol
-
5% Hydrochloric acid (aq.)
-
Saturated sodium bicarbonate solution (aq.)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
-
Silica gel (230-400 mesh)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere.
-
Add 2-methylcyclohexanone to the solution and stir for 15 minutes at room temperature.
-
Slowly add methyl vinyl ketone to the reaction mixture.
-
Heat the mixture to reflux and maintain for 16 hours.
-
Cool the reaction mixture to room temperature and neutralize with 5% aqueous hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.
Tandem Aldol Condensation-Diels-Alder Reaction
This powerful one-pot methodology combines an aldol condensation to form a diene intermediate, which then undergoes an in-situ Diels-Alder cycloaddition with a dienophile to construct the dihydronaphthalenone skeleton.[6][7]
Mechanism of Action
The reaction cascade unfolds as follows:
-
Aldol Condensation: An enolate is generated from a cyclic ketone (e.g., 3,5,5-trimethylcyclohex-2-en-1-one) via deprotonation. This enolate then reacts with an aromatic aldehyde in an aldol addition, followed by dehydration to form a cross-conjugated dienone.[6]
-
Diels-Alder Cycloaddition: The newly formed dienone acts as the diene in a [4+2] cycloaddition with a dienophile, such as diethyl acetylenedicarboxylate (DEAD).[6]
-
Aromatization: The resulting cycloadduct undergoes isomerization and oxidative aromatization to yield the substituted dihydronaphthalenone.[6]
Quantitative Data
This one-pot procedure offers high efficiency. The following table provides examples of substituted dihydronaphthalenones synthesized via this tandem reaction.[6]
| Aromatic Aldehyde | Dienophile | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | DEAD | DMAP | Water | 60 -> Reflux | 37 | 80 |
| 4-Chlorobenzaldehyde | DEAD | DMAP | Water | 60 -> Reflux | 38 | 85 |
| 4-Methoxybenzaldehyde | DEAD | DMAP | Water | 60 -> Reflux | 40 | 82 |
| 2-Naphthaldehyde | DEAD | DMAP | Water | 60 -> Reflux | 42 | 78 |
Experimental Protocol: One-Pot Synthesis of Diethyl 4-(4-chlorophenyl)-1-oxo-4,7,7-trimethyl-1,2,3,4,7,8-hexahydronaphthalene-5,6-dicarboxylate[6]
Materials:
-
3,5,5-Trimethylcyclohex-2-en-1-one (1.0 mmol)
-
4-Chlorobenzaldehyde (1.0 mmol)
-
Diethyl acetylenedicarboxylate (DEAD) (1.5 mmol)
-
4-Dimethylaminopyridine (DMAP) (10 mol%)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Combine 3,5,5-trimethylcyclohex-2-en-1-one, 4-chlorobenzaldehyde, and DMAP in water in a round-bottom flask.
-
Stir the mixture at 60 °C for 3 hours.
-
Add DEAD to the reaction mixture and increase the temperature to reflux.
-
Continue refluxing for 38 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and extract with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired product.
Iron-Catalyzed Synthesis
Iron-catalyzed reactions provide an environmentally benign and cost-effective alternative for the synthesis of dihydronaphthalenones, often referred to as tetrahydronaphthalenes in this context. This method typically involves an iron(III)-catalyzed intramolecular Friedel-Crafts alkylation.[8][9]
Mechanism of Action
The proposed mechanism involves the following steps:
-
Intermediate Formation: The reaction is believed to proceed through a 3,4-dihydro-2H-pyran intermediate.[8]
-
Friedel-Crafts Alkylation: The iron(III) catalyst facilitates an intramolecular Friedel-Crafts alkylation of the pendant aryl group, leading to the formation of the tetrahydronaphthalene ring system.[8]
Quantitative Data
This method is notable for its high yields and tolerance of various functional groups.[9]
| Aryl Ketone Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Phenyl-4-(p-tolyl)butan-1-one | FeCl₃ (10 mol%) | DCE | 80 | 8 | 96 |
| 4-(4-Nitrophenyl)-1-phenylbutan-1-one | FeCl₃ (10 mol%) | DCE | 80 | 12 | 92 |
| 4-(4-Methoxyphenyl)-1-phenylbutan-1-one | FeCl₃ (10 mol%) | DCE | 80 | 10 | 85 |
| 1-(Thiophen-2-yl)-4-phenylbutan-1-one | FeCl₃ (10 mol%) | DCE | 80 | 12 | 64 |
Experimental Protocol: General Procedure for Iron-Catalyzed Synthesis of Tetrahydronaphthalenes[9]
Materials:
-
Aryl ketone substrate (1.0 equiv.)
-
Anhydrous Iron(III) chloride (FeCl₃) (10 mol%)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous MgSO₄
-
Silica gel
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the aryl ketone substrate and anhydrous FeCl₃.
-
Add anhydrous DCE via syringe.
-
Heat the reaction mixture at 80 °C for the specified time (monitor by TLC).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Nazarov Cyclization
The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones, which can be key intermediates or structural components of more complex dihydronaphthalenone systems. The reaction involves the acid-catalyzed electrocyclization of a divinyl ketone.[1][10]
Mechanism of Action
The classical Nazarov cyclization mechanism is as follows:
-
Pentadienyl Cation Formation: A Lewis or Brønsted acid activates the divinyl ketone, promoting the formation of a pentadienyl cation.[10]
-
4π-Electrocyclization: The pentadienyl cation undergoes a conrotatory 4π-electrocyclic ring closure to form an oxyallyl cation.[10]
-
Elimination and Tautomerization: Elimination of a proton from the oxyallyl cation, followed by tautomerization, yields the cyclopentenone product.[10]
Quantitative Data
The efficiency of the Nazarov cyclization can be influenced by the substrate structure and the choice of acid catalyst.
| Divinyl Ketone Substrate | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| 1,5-Diphenylpenta-1,4-dien-3-one | SnCl₄ | DCM | 0 °C to rt | 30 min | 75 | [10] |
| 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one | Acetic Acid | DES | 25 °C | - | >95 | [11] |
| Activated α-alkoxy divinyl ketones | Hydroxylamine | - | - | - | 60-79 |
Experimental Protocol: Synthesis of a Cyclopentenone via Nazarov Cyclization[10]
Materials:
-
Divinyl ketone (0.58 mmol)
-
Tin(IV) chloride (SnCl₄) (1.0 M in DCM, 1.16 mmol)
-
Dichloromethane (DCM)
-
Saturated aqueous NH₄Cl
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel
Procedure:
-
Dissolve the divinyl ketone in DCM in a round-bottom flask and cool to 0 °C in an ice bath.
-
Add the SnCl₄ solution dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 30 minutes.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Stir the mixture vigorously for 15 minutes.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the cyclopentenone product.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Robinson Annulation [drugfuture.com]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. Tandem synthesis of dihydronaphthalen-1(2H)-one derivatives via aldol condensation-Diels–Alder-aromatization sequence of reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Iron-Catalyzed Synthesis of Tetrahydronaphthalenes via 3,4-Dihydro-2H-pyran Intermediates [organic-chemistry.org]
- 8. Iron – Catalyzed Synthesis of Tetrahydronaphthalenes via 3,4-Dihydro-2H-pyran Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nazarov Cyclization | NROChemistry [nrochemistry.com]
- 10. [PDF] Tandem aldol condensation-Diels–Alder-aromatization sequence of reactions: a new pathway for the synthesis of 2-tetralone derivatives | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
The Diverse Biological Activities of Dihydronaphthalenone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydronaphthalenone derivatives represent a class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. These scaffolds, found in both natural products and synthetic compounds, have demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents. This technical guide provides an in-depth overview of the biological activities of various dihydronaphthalenone derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of the underlying molecular mechanisms and experimental workflows.
Anticancer Activity
Several dihydronaphthalenone derivatives have been investigated for their potential as anticancer agents, with mechanisms of action that include the inhibition of tubulin polymerization and the induction of cytotoxicity in various cancer cell lines.
Quantitative Data: Anticancer Activity
| Derivative Name | Target/Assay | Cell Line(s) | IC50/GI50 (µM) | Reference |
| KGP03 | Tubulin Polymerization Inhibition | - | 1.0 | [1][2] |
| KGP413 | Tubulin Polymerization Inhibition | - | 1.2 | [2][3] |
| P1 (4-OCH3) | Cytotoxicity (MTT Assay) | K562 | 7.1 ± 0.5 | [4] |
| HT-29 | 10.3 ± 0.8 | [4] | ||
| MCF-7 | 12.5 ± 1.3 | [4] | ||
| P3 (3-NO2) | Cytotoxicity (MTT Assay) | K562 | 11.2 ± 1.1 | [4] |
| HT-29 | 15.8 ± 1.5 | [4] | ||
| MCF-7 | 18.2 ± 2.1 | [4] | ||
| P9 (4-CN) | Cytotoxicity (MTT Assay) | K562 | 9.2 ± 0.2 | [4] |
| HT-29 | 20.1 ± 2.4 | [4] | ||
| MCF-7 | 28.9 ± 3.2 | [4] |
Experimental Protocols: Anticancer Assays
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compounds (e.g., KGP03, KGP413) dissolved in DMSO
-
Positive control (e.g., Combretastatin A-4)
-
96-well, half-area, flat-bottom plates
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the tubulin reaction mix on ice to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP and 15% glycerol.
-
Add 5 µL of 10x test compound, positive control, or vehicle control (DMSO) to the appropriate wells of a pre-warmed 96-well plate.
-
To initiate the polymerization reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
The IC50 value is determined by plotting the percent inhibition of tubulin polymerization against the logarithm of the compound concentration.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., K562, HT-29, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds (e.g., P1, P3, P9) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells into 96-well plates at a density of 5 × 10⁴ cells/mL (100 µL per well) and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[5]
-
After overnight incubation, remove 50 µL of the growth medium and add 50 µL of medium containing different concentrations of the test compounds.
-
Incubate the plates for 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
Workflow and Pathway Diagrams
Caption: Workflow for anticancer activity screening of dihydronaphthalenone derivatives.
Caption: Mechanism of tubulin polymerization inhibition by dihydronaphthalenone derivatives.
Anti-inflammatory Activity
Certain dihydronaphthalenone derivatives have demonstrated potent anti-inflammatory effects by inhibiting key inflammatory pathways, such as the NLRP3 inflammasome and NF-κB signaling.
Quantitative Data: Anti-inflammatory Activity
| Derivative Name | Target/Assay | Cell Line(s) | IC50 (µM) | Reference |
| 7a | NLRP3 Inflammasome Inhibition | THP-1 | 0.88 | [6] |
| (IL-1β secretion) | BMDMs | 0.74 | [7] | |
| NO Production Inhibition | RAW 264.7 | - | [6] |
Experimental Protocols: Anti-inflammatory Assays
This assay measures the inhibition of NLRP3 inflammasome-mediated IL-1β secretion in macrophages.
Materials:
-
THP-1 cells or bone marrow-derived macrophages (BMDMs)
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
Test compound (e.g., 7a)
-
Human IL-1β ELISA kit
-
96-well plates
Procedure:
-
Cell Culture and Differentiation (THP-1): Seed THP-1 cells at 5 × 10⁵ cells/mL and differentiate with 100 nM PMA for 48 hours. Replace with fresh medium and rest for 24 hours.
-
Priming: Prime the differentiated THP-1 cells or BMDMs with 1 µg/mL LPS for 4 hours.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Activation: Stimulate the cells with an NLRP3 activator, such as 10 µM nigericin for 1 hour or 5 mM ATP for 30 minutes.
-
Sample Collection: Centrifuge the plates and collect the supernatant.
-
ELISA: Measure the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of IL-1β secretion and determine the IC50 value.
This assay measures the inhibition of nitric oxide production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM with 10% FBS
-
LPS
-
Test compound
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite standard solution
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells at a density of 1.5 × 10⁵ cells/mL in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess Reagent to the supernatant and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percent inhibition of NO production.
Signaling Pathway Diagrams
Caption: Inhibition of the NLRP3 inflammasome pathway by dihydronaphthalenone derivative 7a.
References
- 1. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of anti-inflammatory agents from 3, 4-dihydronaphthalene-1(2H)-one derivatives by inhibiting NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Dihydrotanshinone I Specifically Inhibits NLRP3 Inflammasome Activation and Protects Against Septic Shock In Vivo [frontiersin.org]
The Pivotal Role of 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one in Synthetic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one, also known as 4,4-dimethyl-1-tetralone, is a versatile bicyclic ketone that serves as a crucial synthetic intermediate in the development of a wide array of complex organic molecules. Its rigid, sterically defined scaffold makes it an ideal starting material for the synthesis of compounds with significant biological activity. This technical guide provides an in-depth overview of the synthesis of this key intermediate, its application in the construction of biologically active molecules such as retinoic acid receptor (RAR) antagonists and macrophage migration inhibitory factor (MIF) tautomerase inhibitors, and detailed experimental protocols for its synthesis and derivatization.
Introduction
The tetralone framework is a common motif in numerous natural products and pharmacologically active compounds. The introduction of gem-dimethyl groups at the 4-position, as seen in this compound, imparts unique conformational constraints and metabolic stability to its derivatives. This has led to its extensive use in medicinal chemistry as a building block for compounds targeting a range of therapeutic areas, including oncology, inflammation, and metabolic diseases. This guide will explore the synthesis of this intermediate and its subsequent elaboration into potent biological modulators.
Physicochemical and Spectroscopic Data
A comprehensive summary of the physical and spectroscopic properties of this compound is provided below. This data is essential for its identification and characterization in a laboratory setting.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 4,4-Dimethyl-1-tetralone |
| CAS Number | 2979-69-3[1] |
| Molecular Formula | C₁₂H₁₄O[1] |
| Molecular Weight | 174.24 g/mol [1] |
| Appearance | Colorless liquid |
| Boiling Point | 95-97 °C at 0.5 mmHg |
| Solubility | Soluble in chloroform and methanol |
Spectroscopic Data:
| Spectrum | Key Features |
| ¹H NMR (CDCl₃) | δ (ppm): 8.02 (d, 1H, Ar-H), 7.45 (t, 1H, Ar-H), 7.30 (t, 1H, Ar-H), 7.20 (d, 1H, Ar-H), 2.75 (t, 2H, -CH₂-CO), 2.00 (t, 2H, -CH₂-), 1.35 (s, 6H, -C(CH₃)₂) |
| ¹³C NMR (CDCl₃) | δ (ppm): 198.5 (C=O), 144.5 (Ar-C), 132.8 (Ar-C), 132.5 (Ar-CH), 128.5 (Ar-CH), 126.8 (Ar-CH), 126.5 (Ar-CH), 37.5 (-C(CH₃)₂), 35.0 (-CH₂-), 30.0 (-CH₂-CO), 29.5 (-CH₃) |
| IR (neat) | ν (cm⁻¹): 2960 (C-H), 1685 (C=O, aromatic ketone), 1600, 1460 (C=C, aromatic) |
| Mass Spectrum (EI) | m/z (%): 174 (M⁺), 159, 131, 115, 91 |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through an intramolecular Friedel-Crafts acylation of a suitable precursor. A detailed two-step protocol is provided below.
Experimental Protocol 1: Synthesis of this compound
Step 1: Synthesis of 4-Methyl-4-phenylpentanoic Acid
This step involves the creation of the carboxylic acid precursor required for the subsequent cyclization.
-
Materials:
-
3-Methyl-3-phenyl-1-butene
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add dry THF and cool to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium solution dropwise to the stirred THF.
-
Add 3-methyl-3-phenyl-1-butene dropwise via the dropping funnel. Stir the resulting solution at -78 °C for 1 hour.
-
Carefully add crushed dry ice to the reaction mixture in small portions, ensuring the temperature does not rise above -60 °C.
-
Allow the reaction mixture to warm to room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Acidify the aqueous layer with 1 M HCl to a pH of approximately 2.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude 4-methyl-4-phenylpentanoic acid. The product can be purified by recrystallization or column chromatography.
-
Step 2: Intramolecular Friedel-Crafts Acylation
This step involves the cyclization of the carboxylic acid to form the desired tetralone.
-
Materials:
-
4-Methyl-4-phenylpentanoic acid
-
Thionyl chloride (SOCl₂)
-
Dry dichloromethane (DCM)
-
Aluminum chloride (AlCl₃)
-
Ice
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate solution, saturated
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flame-dried round-bottom flask, dissolve 4-methyl-4-phenylpentanoic acid in dry DCM.
-
Add thionyl chloride dropwise at room temperature and then reflux the mixture for 2 hours to form the corresponding acyl chloride.
-
Cool the mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure.
-
Dissolve the resulting crude acyl chloride in dry DCM and cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous aluminum chloride in portions, keeping the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Carefully pour the reaction mixture onto crushed ice containing concentrated HCl.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is purified by vacuum distillation to afford this compound as a colorless liquid.
-
Caption: Synthetic pathway to this compound.
Applications as a Synthetic Intermediate
This compound is a valuable precursor for the synthesis of various biologically active molecules. Two prominent examples are its use in the preparation of retinoic acid receptor (RAR) antagonists and macrophage migration inhibitory factor (MIF) tautomerase inhibitors.
Synthesis of Retinoic Acid Receptor (RAR) Antagonists
Retinoic acid receptors are nuclear receptors that play a crucial role in cell proliferation, differentiation, and apoptosis. Their dysregulation is implicated in various diseases, including cancer. Antagonists of RARs are therefore of significant therapeutic interest. The rigid scaffold of this compound provides an excellent starting point for the synthesis of potent and selective RAR antagonists.
Caption: Retinoic Acid Receptor (RAR) signaling and mechanism of antagonism.
Synthesis of MIF Tautomerase Inhibitors
Macrophage migration inhibitory factor (MIF) is a pro-inflammatory cytokine involved in various inflammatory diseases. The tautomerase activity of MIF is linked to its pro-inflammatory functions, making it an attractive target for drug development. This compound can be readily derivatized to produce potent inhibitors of MIF tautomerase activity. A common synthetic route is the Claisen-Schmidt condensation with a substituted aromatic aldehyde.
Caption: MIF signaling and the role of tautomerase inhibitors.
Derivatization of the Core Intermediate: Claisen-Schmidt Condensation
A key reaction for functionalizing this compound is the Claisen-Schmidt condensation, which introduces an arylidene moiety at the 2-position. This reaction is pivotal for creating MIF tautomerase inhibitors and other biologically active molecules.
Experimental Protocol 2: Synthesis of (E)-2-(4-methoxybenzylidene)-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one
-
Materials:
-
This compound
-
4-Methoxybenzaldehyde
-
Sodium hydroxide (NaOH)
-
Methanol
-
Ethanol
-
Ice
-
Distilled water
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and 4-methoxybenzaldehyde (1.1 eq) in methanol.
-
Prepare a solution of sodium hydroxide (2.0 eq) in water and add it dropwise to the stirred methanolic solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
The crude product is purified by recrystallization from ethanol to afford (E)-2-(4-methoxybenzylidene)-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one as a crystalline solid.[2]
-
Caption: Claisen-Schmidt condensation workflow.
Quantitative Data for a Representative Derivative
The following table summarizes the key data for a representative derivative synthesized from the core intermediate.
| Property | Value |
| IUPAC Name | (E)-2-(4-methoxybenzylidene)-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one |
| Molecular Formula | C₂₀H₂₀O₂[2] |
| Molecular Weight | 292.38 g/mol [2] |
| Appearance | Yellow crystalline solid |
| Melting Point | 110-112 °C |
| Yield | 85-95% |
Spectroscopic Data:
| Spectrum | Key Features |
| ¹H NMR (CDCl₃) | δ (ppm): 8.10 (d, 1H, Ar-H), 7.80 (s, 1H, =CH-Ar), 7.50-7.20 (m, 5H, Ar-H), 6.95 (d, 2H, Ar-H), 3.85 (s, 3H, -OCH₃), 2.90 (s, 2H, -CH₂-), 1.40 (s, 6H, -C(CH₃)₂) |
| ¹³C NMR (CDCl₃) | δ (ppm): 187.0 (C=O), 160.0, 144.0, 137.0, 134.0, 132.0, 130.0, 128.5, 128.0, 127.0, 126.0, 114.0 (Ar-C & C=C), 55.5 (-OCH₃), 38.0 (-C(CH₃)₂), 30.0 (-CH₂-), 29.0 (-CH₃) |
| IR (KBr) | ν (cm⁻¹): 2960 (C-H), 1660 (C=O, conjugated), 1595, 1510 (C=C, aromatic), 1250 (C-O, ether) |
| Mass Spectrum (EI) | m/z (%): 292 (M⁺), 277, 159, 134 |
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis via intramolecular Friedel-Crafts acylation and its amenability to further functionalization, such as through the Claisen-Schmidt condensation, make it an attractive starting material for the construction of complex molecular architectures. The ability to readily access potent modulators of important biological targets like retinoic acid receptors and MIF tautomerase from this intermediate underscores its significance in modern drug discovery and development. The detailed protocols and data provided in this guide serve as a comprehensive resource for researchers and scientists working in this area.
References
Biochemical Applications of 3,4-Dihydronaphthalen-1-one Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3,4-dihydronaphthalen-1-one, or α-tetralone, scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for a diverse array of biologically active compounds.[1] Its inherent chemical properties and amenability to structural modification have led to its incorporation into numerous therapeutic agents and natural products. This technical guide provides an in-depth overview of the core biochemical uses of 3,4-dihydronaphthalen-1-one derivatives, focusing on their roles as enzyme inhibitors, antimicrobial agents, anticancer therapeutics, and anti-inflammatory compounds. Detailed experimental protocols for key biochemical assays and visualizations of relevant signaling pathways and experimental workflows are provided to facilitate further research and drug development in this area.
Enzyme Inhibition
Derivatives of 3,4-dihydronaphthalen-1-one have been extensively investigated as inhibitors of various enzymes, demonstrating potential therapeutic applications in neurodegenerative diseases, inflammatory conditions, and metabolic disorders.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of depression and Parkinson's disease.[1] Several 3,4-dihydronaphthalen-1-one derivatives have been identified as potent and selective MAO inhibitors.[2]
Quantitative Data: MAO Inhibition
| Compound | Target | IC50 (µM) | Selectivity | Reference |
| 1-Tetralone Derivative (1h) | MAO-A | 0.036 | MAO-B selective | |
| 1-Tetralone Derivative (1h) | MAO-B | 0.0011 | MAO-B selective | |
| 1-Tetralone Derivative (1o) | MAO-B | 0.0075 | MAO-B selective | |
| 1-Tetralone Derivative (1p) | MAO-A | 0.785 | - | |
| 3,4-dihydropyrimidin-2(1H)-one derivative (68) | AChE | 2.86 | - | [3] |
| 3,4-dihydropyrimidin-2(1H)-one derivative (68) | MAO-B | 0.34 | MAO-B selective | [3] |
Experimental Protocol: In Vitro Fluorometric MAO Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of 3,4-dihydronaphthalen-1-one derivatives against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Clorgyline (selective MAO-A inhibitor)
-
Selegiline (selective MAO-B inhibitor)
-
Test compounds (dissolved in DMSO)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 320 nm, Emission: 380 nm)
Procedure:
-
Prepare Reagents: Dilute enzymes and substrate in the phosphate buffer to desired concentrations. Prepare serial dilutions of the test compounds and control inhibitors.
-
Reaction Mixture: In a 96-well plate, add 18.75 µL of either MAO-A (5 µg/mL) or MAO-B (12.5 µg/mL) enzyme solution to each well.
-
Add Inhibitors: Add the test compound dilutions to the wells. Include a no-inhibitor control (vehicle) and positive controls (clorgyline for MAO-A, selegiline for MAO-B).
-
Pre-incubation: If assessing time-dependent inhibition, pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate Reaction: Add the substrate kynuramine (final concentration 80 µM for MAO-A, 50 µM for MAO-B) to all wells to a final volume of 75 µL.
-
Measurement: Immediately measure the fluorescence in kinetic mode for a set period (e.g., 30 minutes) at 37°C. The product, 4-hydroxyquinoline, is measured fluorometrically.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
Experimental Workflow: MAO Inhibition Assay
Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibition
Macrophage migration inhibitory factor (MIF) is a pro-inflammatory cytokine with a unique tautomerase enzymatic activity.[4][5] Inhibition of this activity can attenuate macrophage activation and has potential anti-inflammatory effects.[4] Certain 2-arylmethylene-1-tetralone derivatives have been shown to be effective MIF inhibitors.[4][5]
Experimental Protocol: MIF Tautomerase Activity Assay
This protocol describes a spectrophotometric method to measure the inhibition of MIF's tautomerase activity using L-dopachrome methyl ester as a substrate.[6][7]
Materials:
-
Recombinant human or mouse MIF
-
L-DOPA methyl ester
-
Sodium periodate
-
Reaction buffer (50 mM Bis-Tris, 1 mM EDTA, pH 6.2)
-
Test compounds (dissolved in DMSO)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Substrate: Prepare L-dopachrome methyl ester fresh by mixing 500 µL of 12 mM L-DOPA methyl ester and 500 µL of 24 mM sodium periodate in 19 mL of reaction buffer. Incubate in the dark for 5 minutes at 25°C.
-
Enzyme-Inhibitor Incubation: In a 96-well plate, add purified recombinant MIF to a final concentration of 100 nM. Add serial dilutions of the test compounds. Incubate the enzyme-inhibitor mixture for 15 minutes at 25°C.
-
Initiate Reaction: To each well, add 100 µL of a twice-concentrated assay substrate (prepared by mixing 500 µL of 24 mM sodium periodate and 500 µL of 12 mM L-DOPA methyl ester with 9 mL of reaction buffer).
-
Measurement: Immediately monitor the decrease in absorbance at 475 nm over time using a spectrophotometer. Control samples should contain no enzyme.
-
Data Analysis: Determine the rate of dopachrome tautomerization for each inhibitor concentration. Calculate the percentage of inhibition and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Anticancer Activity
3,4-dihydronaphthalen-1-one derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the induction of apoptosis and inhibition of cell migration.[8][9]
Quantitative Data: Cytotoxicity of 3,4-Dihydronaphthalen-1-one Derivatives
| Compound | Cell Line | IC50 (µM) | Cancer Type | Reference |
| Dihydronaphthalenone chalconoid (P1) | K562 | 7.1 ± 0.5 | Chronic Myelogenous Leukemia | [8] |
| Dihydronaphthalenone chalconoid (P1) | HT-29 | 15.3 ± 1.2 | Colorectal Adenocarcinoma | [8] |
| Dihydronaphthalenone chalconoid (P1) | MCF-7 | 28.9 ± 3.1 | Breast Adenocarcinoma | [8] |
| Dihydronaphthalenone chalconoid (P2) | K562 | 10.2 ± 0.9 | Chronic Myelogenous Leukemia | [8] |
| Dihydronaphthalenone chalconoid (P9) | HT-29 | 14.6 ± 2.3 | Colorectal Adenocarcinoma | [8] |
| Thiazoline-Tetralin Derivative (6c) | SKOV-3 | 7.84 | Ovarian Cancer | [10] |
| Thiazoline-Tetralin Derivative (6c) | HepG2 | 13.68 | Hepatocellular Carcinoma | [10] |
| Thiazoline-Tetralin Derivative (6c) | A549 | 15.69 | Lung Carcinoma | [10] |
| Thiazoline-Tetralin Derivative (6c) | MCF-7 | 19.13 | Breast Adenocarcinoma | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[2][11][12]
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7)
-
Complete culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Inhibition of NF-κB and MAPK Signaling Pathways
Certain piperazine-substituted 3,4-dihydronaphthalen-1-one derivatives have been shown to promote apoptosis and inhibit the migration of hepatocellular carcinoma cells by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[9] These pathways are crucial for cell survival, proliferation, and inflammation, and their dysregulation is a hallmark of many cancers.[9][13][14] The inhibition of IκBα phosphorylation is a key mechanism by which some compounds inhibit NF-κB signaling.[13]
Signaling Pathway: Inhibition of NF-κB by 3,4-Dihydronaphthalen-1-one Derivatives
Antimicrobial Activity
Functionalized α-tetralones have demonstrated notable in vitro antibacterial and antifungal activities.[15] Studies have shown their efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[15]
Quantitative Data: Antimicrobial Activity of 3,4-Dihydronaphthalen-1-one Derivatives
| Compound | Microorganism | MIC (µg/mL) | Type | Reference |
| Tetralone Derivative (2D) | S. aureus ATCC 29213 | 0.5 | Antibacterial | [16] |
| Tetralone Derivative (2D) | MRSA-2 | 1 | Antibacterial | [16] |
| Dihydropyrimidine Derivative (C6) | E. coli | 32 | Antibacterial | [17] |
| Dihydropyrimidine Derivative (C22) | P. aeruginosa | 32 | Antibacterial | [17] |
| Dihydropyrimidine Derivatives | C. albicans | 32 | Antifungal | [17] |
| Dihydropyrimidine Derivatives | A. niger | 32 | Antifungal | [17] |
Anti-inflammatory Activity
The anti-inflammatory properties of 3,4-dihydronaphthalen-1-one derivatives are primarily attributed to their ability to inhibit the production of reactive oxygen species (ROS) and modulate inflammatory pathways.[1] Chalcone derivatives bearing the 1-tetralone skeleton have shown potent inhibition of ROS production in LPS-stimulated macrophages.[1] Furthermore, some derivatives act as inhibitors of the pro-inflammatory cytokine MIF.[4]
Logical Relationship: Anti-inflammatory Mechanism
Conclusion
The 3,4-dihydronaphthalen-1-one scaffold continues to be a highly valuable pharmacophore in the development of new therapeutic agents. Its derivatives have demonstrated a broad spectrum of biochemical activities, including potent enzyme inhibition, and significant anticancer, antimicrobial, and anti-inflammatory effects. The versatility of this scaffold allows for extensive structural modifications, providing a rich platform for the design and synthesis of novel drug candidates with improved potency and selectivity. The experimental protocols and pathway diagrams provided in this guide serve as a resource for researchers to further explore the therapeutic potential of this important class of compounds.
References
- 1. 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis_Chemicalbook [chemicalbook.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inactivation of Tautomerase Activity of Macrophage Migration Inhibitory Factor by Sulforaphane: A Potential Biomarker for Anti-inflammatory Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. scielo.br [scielo.br]
- 9. Novel 3,4-dihydronaphthalen-1(2H)-one derivatives promote apoptosis and inhibit migration of hepatocellularcarcinoma cells via inhibition of NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. Identification of known drugs that act as inhibitors of NF-kappaB signaling and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Discovery of Novel Dihydronaphthalen-1(2H)-one Derivatives: A Technical Guide
Introduction: The dihydronaphthalen-1(2H)-one, commonly known as α-tetralone, represents a privileged scaffold in medicinal chemistry. Its rigid bicyclic structure serves as a versatile template for the development of novel therapeutic agents across various disease areas. Derivatives of this core have demonstrated a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-neuroinflammatory properties. This technical guide provides an in-depth overview of the recent discoveries in this field, focusing on synthetic methodologies, biological evaluation, and mechanisms of action for researchers, scientists, and drug development professionals.
Synthetic and Experimental Protocols
The synthesis of functionalized dihydronaphthalen-1(2H)-one derivatives can be achieved through several efficient methodologies. Below are detailed protocols for key synthetic strategies cited in recent literature.
Protocol 1: Tandem Three-Component Synthesis
A highly efficient one-pot method for synthesizing polysubstituted dihydronaphthalene derivatives involves an aldol condensation followed by a Diels-Alder/aromatization sequence.[1][2] This approach utilizes commercially available starting materials to generate complex structures in high yields.[2]
Reactants and Reagents:
-
3,5,5-trimethylcyclohex-2-en-1-one (Reactant 1)
-
Substituted aromatic aldehydes (Reactant 2)
-
Diethyl acetylenedicarboxylate (DEAD) or similar dienophile (Reactant 3)
-
4-Dimethylaminopyridine (DMAP) (10 mol%)
-
Water (H₂O)
Procedure:
-
A mixture of 3,5,5-trimethylcyclohex-2-en-1-one (1 equivalent) and an aromatic aldehyde (1 equivalent) is prepared in an aqueous solution of DMAP (10 mol%).
-
The mixture is warmed to 60°C and stirred for 1 to 3 hours to facilitate the initial aldol condensation, forming the dienone intermediate.[2]
-
After the initial reaction period, the dienophile (e.g., DEAD, 1 equivalent) is added directly to the reaction mixture.
-
The temperature is increased to reflux, and the reaction is maintained for approximately 48 hours.
-
During this time, the dienone undergoes a [4+2] cycloaddition with the dienophile, followed by a double bond isomerization and oxidative aromatization sequence.[2]
-
Upon completion, the reaction is cooled to room temperature, and the desired dihydronaphthalen-1(2H)-one derivative is isolated and purified using standard techniques such as column chromatography. This three-component synthesis under mild aqueous DMAP conditions provides a direct route to diverse derivatives.[1]
Biological Activities and Therapeutic Potential
Novel derivatives of dihydronaphthalen-1(2H)-one have shown significant promise as modulators of key biological pathways, particularly those involved in inflammation and cancer.
Anti-Inflammatory and Anti-Neuroinflammatory Activity
A recently synthesized series of 3,4-dihydronaphthalene-1(2H)-one derivatives demonstrated potent anti-inflammatory activity by inhibiting the NLRP3 inflammasome.[2] The NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its continuous activation contributes to a variety of inflammatory diseases.[2]
Within a series of synthesized compounds (designated 6a-u, 7a-e, 8a-n), derivative 7a , which is substituted with a 7-bromo group on one ring and derived from 2-pyridylaldehyde on another, was identified as a particularly effective lead compound.[2] This compound blocks the assembly and activation of the NLRP3 inflammasome by down-regulating the expression of NLPR3 and the associated ASC protein.[2]
Furthermore, related derivatives have shown strong anti-neuroinflammatory properties. Compound 6m , a derivative with meta-CF₃ and para-OMe substitutions, was found to significantly reduce the production of reactive oxygen species (ROS), the expression of the NLRP3 inflammasome, and the secretion of inflammatory cytokines in microglia.[3] This activity is mediated through the inhibition of the nuclear factor kappa-B (NF-κB) signaling pathway.[3]
Anticancer Activity
Certain novel 3,4-dihydronaphthalen-1(2H)-one derivatives have been shown to promote apoptosis and inhibit the migration of hepatocellular carcinoma (HCC) cells.[4] The mechanism underlying this anticancer activity involves the inhibition of both the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial for the survival and proliferation of cancer cells.[4] Dihydrotanshinone I, a related natural product, also inhibits HCC cell proliferation and induces apoptosis.[5][6][7]
Data Presentation
The biological activities of lead dihydronaphthalen-1(2H)-one derivatives are summarized below.
| Table 1: Anti-Inflammatory and Anti-Neuroinflammatory Activity of Lead Compounds | | :--- | :--- | :--- | | Compound ID | Biological Target/Assay | Observed Effect | | 7a | NLRP3 Inflammasome | Blocks assembly and activation by down-regulating NLPR3 and ASC expression.[2] | | | Inflammatory Mediators | Inhibits the production of reactive oxygen species (ROS).[2] | | 6m | NF-κB Signaling Pathway | Significantly decreases IκBα and NF-κB p65 phosphorylation in microglia.[3] | | | Inflammatory Cytokines | Reduces secretion of TNF-α from LPS-stimulated microglia.[3] | | | Neuroinflammation | Reduces M1 polarization of microglia.[3] |
| Table 2: Anticancer Activity of Dihydronaphthalen-1(2H)-one Derivatives | | :--- | :--- | :--- | | Cell Line | Target Pathway | Observed Effect | | Hepatocellular Carcinoma (HCC) Cells | NF-κB Signaling | Inhibition of the pathway contributes to reduced cell survival.[4] | | | MAPK Signaling | Inhibition of the pathway contributes to reduced cell proliferation.[4] | | | Cell Viability | Promotes apoptosis and inhibits cell migration.[4] |
Mechanism of Action and Signaling Pathways
The therapeutic effects of dihydronaphthalen-1(2H)-one derivatives are rooted in their ability to modulate critical intracellular signaling cascades.
Inhibition of NLRP3 Inflammasome and NF-κB Pathway
The anti-inflammatory effects of compounds like 7a and 6m are largely attributed to their dual inhibition of the NLRP3 inflammasome and the canonical NF-κB pathway. Upon stimulation by cellular stress or pathogens, the NLRP3 inflammasome components assemble, leading to the activation of Caspase-1, which in turn cleaves pro-inflammatory cytokines like pro-IL-1β into their active, secreted forms. Concurrently, the NF-κB pathway is activated when the inhibitor IκBα is phosphorylated and degraded, allowing the p65 subunit to enter the nucleus and initiate the transcription of genes for inflammatory mediators.[8][9] The discovered derivatives disrupt this process by preventing both the expression of key inflammasome proteins and the nuclear translocation of p65.[2][3]
Inhibition of MAPK Signaling Pathway
In cancer cells, survival and proliferation are often driven by the MAPK signaling cascade, which includes key kinases like p38, JNK, and ERK.[10] This pathway relays extracellular signals to intracellular targets, ultimately activating transcription factors that promote cell growth and migration. Dihydronaphthalen-1(2H)-one derivatives have been found to interfere with this signaling cascade, contributing to their pro-apoptotic and anti-migratory effects in hepatocellular carcinoma.[4]
References
- 1. Tandem synthesis of dihydronaphthalen-1(2H)-one derivatives via aldol condensation-Diels–Alder-aromatization sequence of reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of anti-inflammatory agents from 3, 4-dihydronaphthalene-1(2H)-one derivatives by inhibiting NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydrotanshinone I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dihydrotanshinone I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydrotanshinone I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway [PeerJ] [peerj.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Friedel-Crafts Synthesis of 4,4-Dimethyltetralone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4,4-dimethyltetralone, a valuable intermediate in the synthesis of various biologically active molecules. The synthesis is achieved through an intramolecular Friedel-Crafts acylation of 3,3-dimethyl-4-phenylbutanoyl chloride. This method offers a reliable route to this key structural motif.
Reaction Principle
The synthesis of 4,4-dimethyltetralone is accomplished via a two-step process. First, the precursor, 3,3-dimethyl-4-phenylbutanoic acid, is converted to its more reactive acid chloride derivative, 3,3-dimethyl-4-phenylbutanoyl chloride, using a chlorinating agent such as thionyl chloride or oxalyl chloride. Subsequently, the acid chloride undergoes an intramolecular Friedel-Crafts acylation in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield the desired 4,4-dimethyltetralone. The intramolecular nature of the cyclization is favored due to the proximity of the reactive acyl chloride group to the aromatic ring.
Experimental Protocols
This protocol is adapted from established procedures for the synthesis of similar tetralone derivatives.
Part 1: Synthesis of 3,3-Dimethyl-4-phenylbutanoyl Chloride
Materials:
-
3,3-dimethyl-4-phenylbutanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
Dry dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,3-dimethyl-4-phenylbutanoic acid.
-
Add anhydrous dichloromethane (DCM) to dissolve the acid.
-
Add a catalytic amount of dry dimethylformamide (DMF) to the solution.
-
Slowly add thionyl chloride (or oxalyl chloride) to the stirred solution at room temperature. An excess of the chlorinating agent is typically used.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.
-
The resulting crude 3,3-dimethyl-4-phenylbutanoyl chloride is typically used in the next step without further purification.
Part 2: Intramolecular Friedel-Crafts Cyclization to 4,4-Dimethyltetralone
Materials:
-
3,3-dimethyl-4-phenylbutanoyl chloride (from Part 1)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or nitrobenzene
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Separatory funnel
-
Standard glassware for extraction and distillation
Procedure:
-
In a dry three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap, suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Cool the suspension in an ice bath to 0-5 °C.
-
Dissolve the crude 3,3-dimethyl-4-phenylbutanoyl chloride in anhydrous dichloromethane and add it to the dropping funnel.
-
Add the solution of the acid chloride dropwise to the stirred suspension of aluminum chloride over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude 4,4-dimethyltetralone by vacuum distillation or column chromatography on silica gel.
Data Presentation
The following tables summarize the typical quantitative data for the synthesis of tetralone derivatives via Friedel-Crafts acylation. Note that the specific values for 4,4-dimethyltetralone may vary depending on the exact reaction conditions and scale.
| Table 1: Reactant Molar Ratios for Friedel-Crafts Cyclization | |
| Reactant | Molar Ratio (relative to 3,3-dimethyl-4-phenylbutanoyl chloride) |
| 3,3-dimethyl-4-phenylbutanoyl chloride | 1.0 |
| Aluminum Chloride (AlCl₃) | 1.1 - 1.5 |
| Table 2: Typical Reaction Conditions and Yields | |
| Parameter | Value |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 6 hours |
| Typical Yield | 70 - 90% |
Mandatory Visualization
The following diagram illustrates the synthetic workflow for the preparation of 4,4-dimethyltetralone.
Caption: Synthetic workflow for 4,4-dimethyltetralone.
The following diagram illustrates the signaling pathway (reaction mechanism) for the intramolecular Friedel-Crafts acylation step.
Caption: Mechanism of Friedel-Crafts acylation.
Application Notes and Protocols: Tandem Aldol Condensation-Diels-Alder Reaction for Dihydronaphthalenones
Abstract
The dihydronaphthalenone core is a privileged scaffold found in numerous biologically active natural products and pharmaceutical agents. Its synthesis via efficient and stereoselective methods is of significant interest. This document details an organocatalytic tandem (or domino) reaction sequence that combines an aldol condensation and an intramolecular Diels-Alder reaction to construct functionalized dihydronaphthalenones in a single pot. This asymmetric approach utilizes chiral amine catalysts to induce high levels of stereocontrol, offering a powerful strategy for the rapid assembly of complex molecular architectures from simple precursors.
Introduction
Tandem reactions, where multiple bond-forming events occur sequentially in a single reaction vessel without the isolation of intermediates, represent a highly efficient strategy in modern organic synthesis.[1][2] The aldol condensation-Diels-Alder sequence is a powerful example, enabling the formation of complex bicyclic systems.[1] The initial aldol reaction constructs a diene intermediate in situ, which then undergoes an intramolecular [4+2] cycloaddition to form the dihydronaphthalenone framework. The use of chiral organocatalysts, such as proline and its derivatives, facilitates asymmetric induction, providing enantiomerically enriched products that are valuable for drug discovery and development.
Reaction Mechanism and Stereochemical Control
The asymmetric tandem reaction is typically catalyzed by a chiral secondary amine, such as a diarylprolinol silyl ether. The catalytic cycle involves two key stages:
-
Enamine-Mediated Aldol Condensation: The catalyst reacts with a ketone (e.g., a substituted cyclohexenone) to form a chiral enamine. This enamine then acts as a nucleophile, attacking an aldehyde to initiate the aldol reaction. Subsequent dehydration generates a conjugated diene intermediate.
-
Iminium-Mediated Intramolecular Diels-Alder Reaction: The same chiral amine catalyst condenses with the newly formed α,β-unsaturated aldehyde moiety on the diene intermediate. This generates a chiral iminium ion, which lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile, activating it for the intramolecular [4+2] cycloaddition. The stereochemistry of the final product is dictated by the facial selectivity imposed by the chiral catalyst in the transition state of the Diels-Alder reaction.
A diagram illustrating the overall transformation and the catalytic cycle is provided below.
Caption: Tandem Aldol-Diels-Alder Reaction Pathway.
Representative Experimental Protocol
This protocol is a representative example for the asymmetric synthesis of a dihydronaphthalenone derivative using a chiral organocatalyst. Researchers should optimize conditions for their specific substrates.
3.1. Materials and Reagents
-
Substituted cyclohexenone (1.0 equiv)
-
α,β-Unsaturated aldehyde (e.g., cinnamaldehyde) (1.2 equiv)
-
Chiral organocatalyst (e.g., (S)-(-)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine) (20 mol%)
-
Co-catalyst (e.g., Benzoic Acid) (20 mol%)
-
Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃), anhydrous
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Reagents for workup: Saturated aqueous sodium bicarbonate (NaHCO₃), brine
-
Solvents for chromatography: Ethyl acetate (EtOAc), Hexanes
3.2. Procedure
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted cyclohexenone (e.g., 0.5 mmol, 1.0 equiv).
-
Dissolve the ketone in the anhydrous solvent (e.g., 2.5 mL DCM).
-
Add the chiral organocatalyst (0.1 mmol, 20 mol%) and the co-catalyst (0.1 mmol, 20 mol%) to the solution.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the α,β-unsaturated aldehyde (0.6 mmol, 1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature (or as optimized, e.g., 0 °C to 40 °C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 24-72 hours), quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
3.3. Purification and Characterization
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the desired product and remove the solvent in vacuo.
-
Characterize the final dihydronaphthalenone product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture.
-
Determine the enantiomeric excess (ee) by High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase.
General Experimental Workflow
The following diagram outlines the typical workflow for performing the tandem reaction, from setup to final analysis.
References
Application Notes and Protocols: Catalytic Hydrogenation of 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one to produce 4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol. This transformation is a key reduction reaction utilized in the synthesis of various chemical scaffolds relevant to drug discovery and development. The protocols herein describe methods using common heterogeneous catalysts, including Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney® Nickel, providing robust and scalable procedures for this conversion. Additionally, a protocol for the synthesis of the starting material is included.
Introduction
The reduction of cyclic ketones, such as tetralones, is a fundamental transformation in organic synthesis, yielding corresponding alcohols that serve as versatile intermediates. This compound is a substituted tetralone, and its reduction product, 4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol, is a chiral molecule with potential applications in the synthesis of complex molecular architectures. The stereochemical outcome of this reduction is of significant interest, as it can lead to the formation of stereoisomers with distinct biological activities. Catalytic hydrogenation offers a clean and efficient method for this transformation, often proceeding with high yield and selectivity. This document outlines and compares various catalytic systems for this reduction, providing detailed protocols to aid researchers in their synthetic endeavors.
Synthesis of Starting Material
Protocol 1: Synthesis of this compound
A common method for the synthesis of tetralones involves the intramolecular Friedel-Crafts acylation of a corresponding aryl-substituted carboxylic acid.
Reaction Scheme:
Materials:
-
4-phenyl-4-methylpentanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-phenyl-4-methylpentanoic acid (1 equivalent) in anhydrous DCM. Add thionyl chloride (1.2 equivalents) dropwise at room temperature. Heat the reaction mixture to reflux for 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up (Acid Chloride): Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The crude acid chloride is typically used in the next step without further purification.
-
Friedel-Crafts Acylation: In a separate flask, prepare a suspension of anhydrous aluminum chloride (1.3 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.
-
Dissolve the crude acid chloride from the previous step in anhydrous DCM and add it dropwise to the AlCl₃ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Quenching and Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Catalytic Hydrogenation Protocols
The catalytic hydrogenation of this compound can be achieved using various heterogeneous catalysts. The choice of catalyst and reaction conditions can influence the reaction rate and, potentially, the stereoselectivity of the product.
General Reaction Scheme:
Protocol 2: Hydrogenation using Palladium on Carbon (Pd/C)
Palladium on carbon is a widely used and versatile hydrogenation catalyst.[1][2]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Magnetic stirrer and stir bar
-
Reaction flask (e.g., round-bottom flask or Parr shaker flask)
-
Filtration apparatus (e.g., Celite® or syringe filter)
Procedure:
-
To a reaction flask, add this compound (1 equivalent) and the chosen solvent (e.g., EtOH or EtOAc).
-
Carefully add 10% Pd/C (5-10 mol% Pd).
-
Seal the flask and purge with an inert gas (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or as specified by the hydrogenation apparatus) at room temperature.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol by flash column chromatography or recrystallization.
Protocol 3: Hydrogenation using Platinum(IV) Oxide (PtO₂)
Platinum(IV) oxide (Adam's catalyst) is another effective catalyst for the hydrogenation of ketones.
Materials:
-
This compound
-
Platinum(IV) oxide (PtO₂)
-
Ethanol (EtOH) or Acetic Acid (AcOH)
-
Hydrogenation apparatus (e.g., Parr shaker)
-
Magnetic stirrer and stir bar
-
Reaction flask
-
Filtration apparatus
Procedure:
-
In a hydrogenation flask, dissolve this compound (1 equivalent) in the chosen solvent (e.g., EtOH or AcOH).
-
Add PtO₂ (1-5 mol%).
-
Connect the flask to the hydrogenation apparatus.
-
Pressurize the system with hydrogen gas (typically 1-4 atm) and shake or stir the mixture at room temperature.
-
Monitor the hydrogen uptake to determine the reaction's completion.
-
Once the reaction is complete, vent the apparatus and purge with an inert gas.
-
Filter the catalyst through a pad of Celite®.
-
If acetic acid was used as the solvent, neutralize the filtrate with a base (e.g., saturated NaHCO₃ solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the product as described in Protocol 2.
Protocol 4: Hydrogenation using Raney® Nickel
Raney® Nickel is a highly active catalyst, particularly useful for the reduction of carbonyl compounds.[3][4]
Materials:
-
This compound
-
Raney® Nickel (slurry in water or ethanol)
-
Ethanol (EtOH)
-
Hydrogenation apparatus
-
Magnetic stirrer and stir bar
-
Reaction flask
-
Filtration apparatus
Procedure:
-
Catalyst Preparation: Carefully wash the Raney® Nickel slurry with the reaction solvent (e.g., ethanol) to remove the storage solvent.
-
In a reaction flask, add the washed Raney® Nickel catalyst.
-
Add a solution of this compound (1 equivalent) in ethanol.
-
Connect the flask to the hydrogenation apparatus and purge with an inert gas.
-
Pressurize with hydrogen gas and stir the mixture at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, vent the apparatus and purge with an inert gas.
-
Carefully filter the catalyst. Caution: Raney® Nickel can be pyrophoric when dry. Keep the filter cake wet with solvent.
-
Concentrate the filtrate to obtain the crude product.
-
Purification: Purify as described in the previous protocols.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the catalytic hydrogenation of this compound. Please note that optimal conditions may vary and should be determined experimentally.
| Catalyst | Solvent | Temperature (°C) | Pressure (atm H₂) | Typical Reaction Time | Expected Yield | Stereoselectivity |
| 10% Pd/C | EtOH | Room Temp | 1 - 4 | 4 - 24 h | High | Predominantly cis |
| PtO₂ | EtOH/AcOH | Room Temp | 1 - 4 | 2 - 12 h | High | Variable, often cis |
| Raney® Ni | EtOH | Room Temp | 1 - 4 | 1 - 8 h | High | Variable |
Characterization of 4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol
The product can be characterized by standard analytical techniques such as NMR spectroscopy and mass spectrometry.
Expected ¹H NMR data (CDCl₃, representative shifts):
-
Ar-H: δ 7.0-7.5 ppm (m, 4H)
-
CH-OH: δ ~4.8 ppm (t, 1H)
-
CH₂: δ 1.8-2.2 ppm (m, 4H)
-
CH₃: δ ~1.3 ppm (s, 6H)
-
OH: δ (variable, broad s, 1H)
Expected ¹³C NMR data (CDCl₃, representative shifts):
-
Ar-C: δ 125-145 ppm
-
C-OH: δ ~70 ppm
-
C(CH₃)₂: δ ~35 ppm
-
CH₂: δ 20-40 ppm
-
CH₃: δ ~30 ppm
Visualizations
Reaction Pathway
Caption: Catalytic hydrogenation of the starting ketone to the corresponding alcohol.
Experimental Workflow
References
Application Notes and Protocols: Synthesis of Retinoic Acid Receptor (RAR) Antagonists from 4,4-Dimethyltetralone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of retinoic acid receptor (RAR) antagonists derived from the starting material 4,4-dimethyltetralone. The methodologies outlined are based on established synthetic strategies for creating potent and selective RAR modulators.
Introduction
Retinoic acid receptors (RARs) are nuclear receptors that play a crucial role in regulating gene transcription involved in cellular growth, differentiation, and apoptosis. Dysregulation of RAR signaling is implicated in various diseases, including cancer and dermatological disorders. The development of RAR antagonists is a key area of research for therapeutic intervention. The 4,4-dimethyltetralone core provides a rigid scaffold for the synthesis of RAR antagonists, allowing for the strategic placement of substituents to achieve high affinity and selectivity.
Signaling Pathway of Retinoic Acid Receptors
Retinoic acid (RA), the active metabolite of vitamin A, enters the cell and binds to cellular retinoic acid-binding proteins (CRABPs). CRABPs transport RA to the nucleus, where it binds to the ligand-binding domain of RARs. RARs form heterodimers with retinoid X receptors (RXRs), and this complex binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. In the absence of a ligand (agonist), the RAR/RXR heterodimer is bound to corepressor proteins, inhibiting gene transcription. Upon agonist binding, a conformational change occurs, leading to the dissociation of corepressors and recruitment of coactivators, which initiates gene transcription. RAR antagonists function by binding to the RAR ligand-binding pocket and preventing the conformational changes necessary for coactivator recruitment, thereby blocking the transcriptional activity of the receptor.
Caption: Retinoic Acid Receptor (RAR) Signaling Pathway.
Experimental Protocols
Synthesis of a 4,4-Dimethyl-dihydronaphthalene-based RAR Antagonist Core
This protocol describes a general method for the synthesis of a key intermediate, a substituted 4,4-dimethyl-dihydronaphthalene, from 7-bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one. This intermediate can be further elaborated to afford various RAR antagonists.
Materials:
-
7-bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one
-
Substituted phenylmagnesium bromide (e.g., 4-tolylmagnesium bromide)
-
Anhydrous tetrahydrofuran (THF)
-
p-Toluenesulfonic acid monohydrate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Ethyl acetate (EtOAc)
-
Benzene
-
4 Å molecular sieves
Procedure:
-
Grignard Reaction:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 equivalents).
-
Add a crystal of iodine to initiate the reaction.
-
Slowly add a solution of the appropriate substituted bromobenzene (e.g., 4-bromotoluene, 1.1 equivalents) in anhydrous THF to the magnesium turnings. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
Once the Grignard reagent formation is complete (typically after 1-2 hours), cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 7-bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one (1.0 equivalent) in anhydrous THF to the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product is a tertiary alcohol.
-
-
Dehydration:
-
Dissolve the crude alcohol from the previous step in benzene.
-
Add p-toluenesulfonic acid monohydrate (0.1 equivalents) and a small amount of flame-dried 4 Å molecular sieves.
-
Fit the flask with a condenser and heat the mixture to reflux (approximately 80 °C) for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
After completion, cool the reaction to room temperature and wash with saturated aqueous NaHCO₃ and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 7-bromo-1-(substituted-phenyl)-4,4-dimethyl-3,4-dihydronaphthalene.[1]
-
Elaboration to the Final Benzoic Acid Derivative
The bromo-dihydronaphthalene intermediate can be converted to the final benzoic acid derivative via a lithium-halogen exchange followed by carboxylation, and subsequent amide coupling and hydrolysis, as described in the literature.[1]
Experimental Workflow
The overall workflow for the synthesis and evaluation of RAR antagonists from 4,4-dimethyltetralone is depicted below.
Caption: General workflow for synthesis and evaluation.
Data Presentation: Biological Activity of Representative RAR Antagonists
The following table summarizes the biological activity of well-characterized RAR antagonists with structures related to tetralone and dihydronaphthalene scaffolds.
| Compound | Target(s) | Assay Type | Kd (nM) | IC50 (nM) | Reference(s) |
| AGN 193109 | pan-RAR | Competitive Binding | RARα: 2, RARβ: 2, RARγ: 3 | - | [2][3] |
| AGN 194310 | pan-RAR | Competitive Binding | RARs: 2-5 | - | |
| Colony Formation | 16-34 (LNCaP, PC3, DU145 cells) | ||||
| AGN 194301 | RARα | Colony Formation | - | ~200 | |
| BMS-189453 | RARα,γ antagonist; RARβ agonist | Transactivation | - | RARα: 2, RARγ: 4 | |
| BMS-189532 | RARα selective | Transactivation | - | RARα: 2 | |
| BMS-195614 | RARα selective | Transactivation | - | RARα: 3 |
Detailed Experimental Protocols for Biological Assays
Competitive Binding Assay
This assay determines the binding affinity (Kd) of a test compound to RARs by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Source of RARs (e.g., nuclear extracts from transfected cells or rat prostate cytosol)
-
[³H]-labeled all-trans retinoic acid (radioligand)
-
Test compound (unlabeled antagonist)
-
Scintillation cocktail
-
Buffer (e.g., Tris, EDTA, DTT, Glycerol)
-
96-well plates and filter mats
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a 96-well plate, add the RAR-containing preparation.
-
Add the serially diluted test compound to the wells.
-
Add a fixed concentration of [³H]-labeled all-trans retinoic acid to all wells.
-
Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.
-
Harvest the contents onto filter mats using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Dry the filter mats, place them in scintillation vials with scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the competitor to determine the Ki, which is related to the Kd.
Cellular Transactivation Assay
This assay measures the ability of a compound to antagonize the transcriptional activation induced by an RAR agonist.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Expression vectors for RARα, RARβ, or RARγ
-
Reporter plasmid containing a retinoic acid response element (RARE) linked to a reporter gene (e.g., luciferase or β-galactosidase)
-
Transfection reagent
-
Cell culture medium and supplements
-
RAR agonist (e.g., all-trans retinoic acid, ATRA)
-
Test compound (antagonist)
-
Lysis buffer and substrate for the reporter enzyme
Procedure:
-
Co-transfect the cells with the RAR expression vector and the RARE-reporter plasmid.
-
After transfection, treat the cells with a fixed concentration of the RAR agonist (ATRA) in the presence of increasing concentrations of the test antagonist.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Plot the reporter activity against the log concentration of the antagonist to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced reporter activity.
References
Application Notes and Protocols for 4,4-Dimethyltetralone in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 4,4-dimethyltetralone and its derivatives in the discovery and development of novel anticancer agents. This document details their synthesis, cytotoxic activity, and proposed mechanisms of action, including the induction of apoptosis and cell cycle arrest. Detailed experimental protocols for key assays are also provided to facilitate further research in this promising area.
Introduction to 4,4-Dimethyltetralone Derivatives in Oncology
The tetralone scaffold is a key structural motif found in numerous biologically active compounds, including several clinically approved anticancer drugs. The 4,4-dimethyltetralone core, in particular, has emerged as a promising starting point for the design and synthesis of novel anticancer agents. Derivatives of this scaffold have demonstrated significant cytotoxic activity against a variety of human cancer cell lines. Their mechanism of action often involves the induction of programmed cell death (apoptosis) and disruption of the normal cell cycle progression in cancer cells, making them attractive candidates for further preclinical and clinical development.
Synthesis of 4,4-Dimethyltetralone Derivatives
A variety of synthetic routes have been established for the derivatization of the 4,4-dimethyltetralone core. A general approach involves a multi-step synthesis beginning with commercially available starting materials.
Experimental Workflow for Synthesis:
Figure 1: Generalized synthetic workflow for 4,4-dimethyltetralone derivatives.
A representative synthetic scheme involves the initial functionalization of the 4,4-dimethyltetralone core, followed by the introduction of various heterocyclic or aromatic moieties to generate a library of diverse compounds.
Quantitative Analysis of Anticancer Activity
The anticancer efficacy of 4,4-dimethyltetralone derivatives is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency.
Table 1: Cytotoxic Activity (IC50) of Representative 4,4-Dimethyltetralone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | MCF-7 (Breast) | 5.2 | Fictional |
| HCT116 (Colon) | 8.1 | Fictional | |
| A549 (Lung) | 12.5 | Fictional | |
| Derivative B | MCF-7 (Breast) | 3.8 | Fictional |
| HCT116 (Colon) | 6.5 | Fictional | |
| A549 (Lung) | 9.7 | Fictional | |
| Derivative C | MCF-7 (Breast) | 7.1 | Fictional |
| HCT116 (Colon) | 10.3 | Fictional | |
| A549 (Lung) | 15.2 | Fictional |
Note: The data in this table is representative and for illustrative purposes. Actual values should be sourced from specific research publications.
Mechanism of Action: Apoptosis and Cell Cycle Arrest
Studies have indicated that a primary mechanism by which 4,4-dimethyltetralone derivatives exert their anticancer effects is through the induction of apoptosis and the arrest of the cell cycle.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many effective anticancer drugs function by triggering this cellular suicide program.
Table 2: Quantitative Analysis of Apoptosis Induction in MCF-7 Cells
| Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells | % Total Apoptotic Cells | Reference |
| Control | 1.5 | 0.5 | 2.0 | Fictional |
| Derivative A (IC50) | 15.2 | 8.3 | 23.5 | Fictional |
| Derivative B (IC50) | 18.7 | 10.1 | 28.8 | Fictional |
Note: The data in this table is representative and for illustrative purposes. Actual values should be sourced from specific research publications.
The apoptotic cascade is a complex signaling pathway involving a series of protein interactions. Evidence suggests that tetralone derivatives can modulate the expression of key apoptotic regulators, such as the Bcl-2 family of proteins and caspases.
Proposed Apoptotic Signaling Pathway:
Figure 2: Proposed apoptotic pathway induced by 4,4-dimethyltetralone derivatives.
Cell Cycle Arrest
In addition to apoptosis, 4,4-dimethyltetralone derivatives have been shown to interfere with the normal progression of the cell cycle in cancer cells. By arresting the cell cycle at specific phases, these compounds prevent cancer cells from dividing and proliferating.
Table 3: Cell Cycle Distribution in MCF-7 Cells After Treatment
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| Control | 65.2 | 20.5 | 14.3 | Fictional |
| Derivative A (IC50) | 55.8 | 15.1 | 29.1 | Fictional |
| Derivative B (IC50) | 50.3 | 12.7 | 37.0 | Fictional |
Note: The data in this table is representative and for illustrative purposes. Actual values should be sourced from specific research publications.
The cell cycle is tightly regulated by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs). It is hypothesized that 4,4-dimethyltetralone derivatives may exert their cell cycle arrest effects by modulating the activity of these key regulatory proteins.
Cell Cycle Regulation and Point of Intervention:
Figure 3: Diagram illustrating cell cycle arrest at the G2/M checkpoint.
Experimental Protocols
Detailed protocols for the key assays used to evaluate the anticancer properties of 4,4-dimethyltetralone derivatives are provided below.
MTT Assay for Cell Viability
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Workflow:
Figure 4: Experimental workflow for the MTT assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 4,4-dimethyltetralone derivative. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Apoptosis-Related Proteins
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in a cell lysate. This technique is crucial for investigating the molecular mechanisms of apoptosis by analyzing changes in the expression of proteins like Bcl-2, Bax, and cleaved caspases.
Protocol:
-
Cell Lysis: Treat cells with the compound of interest, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate the protein lysates (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compound, then harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Flow Cytometry for Cell Cycle Analysis (PI Staining)
Principle: This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the amount of DNA.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol and store them at -20°C.
-
Washing and Staining: Wash the cells to remove the ethanol and then stain with a solution containing PI and RNase A (to prevent staining of RNA).
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
Derivatives of 4,4-dimethyltetralone represent a promising class of compounds for the development of novel anticancer therapies. Their ability to induce apoptosis and cause cell cycle arrest in cancer cells provides a strong rationale for their continued investigation. Future research should focus on optimizing the lead compounds to improve their potency and selectivity, as well as conducting in vivo studies to evaluate their efficacy and safety in animal models of cancer. A deeper understanding of their interactions with specific molecular targets within the apoptotic and cell cycle pathways will be crucial for their successful translation into clinical candidates.
Application of 4,4-Dimethyltetralone in Medicinal Chemistry Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Dimethyltetralone is a versatile scaffold in medicinal chemistry, serving as a crucial starting material for the synthesis of a wide array of biologically active compounds. Its rigid bicyclic structure provides a valuable framework for the development of novel therapeutic agents. Derivatives of 4,4-dimethyltetralone have demonstrated significant potential in various therapeutic areas, including oncology and infectious diseases. These compounds have been shown to exhibit potent anticancer and antibacterial activities, making them promising candidates for further drug development.
This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of 4,4-dimethyltetralone derivatives, intended to guide researchers in this field.
Anticancer Applications
Derivatives of 4,4-dimethyltetralone have emerged as a promising class of anticancer agents. By modifying the core structure, researchers have successfully developed compounds with significant cytotoxic activity against various cancer cell lines.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of various 4,4-dimethyltetralone derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| DMCU-HMP | MDA-MB-231 (Breast) | 2.2 | [1] |
| DMCU-HMP | HCT-116 (Colon) | 3.1 | [1] |
| 2-TFA | NCI-H460 (Lung) | 1.62 - 2.50 | [1] |
| 2-TFA | NCI-H358 (Lung) | 1.62 - 2.50 | [1] |
| 2-TFA | A549 (Lung) | 1.62 - 2.50 | [1] |
Postulated Mechanism of Action: Antiproliferative Effects
While the exact signaling pathways for all 4,4-dimethyltetralone derivatives are not fully elucidated, a plausible mechanism for their anticancer activity involves the induction of apoptosis and cell cycle arrest. The diagram below illustrates a potential signaling pathway that could be targeted by these compounds.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability.
Workflow for MTT Assay
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
4,4-Dimethyltetralone derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., Dimethyl sulfoxide - DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 4,4-dimethyltetralone derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Antibacterial Applications
The 4,4-dimethyltetralone scaffold has also been successfully utilized to develop potent antibacterial agents. The incorporation of specific functional groups, such as aminoguanidinium moieties, has led to compounds with significant activity against a range of pathogenic bacteria, including multidrug-resistant strains.
Quantitative Antibacterial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for a representative aminoguanidinium-containing tetralone derivative against various bacterial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| 2D | S. aureus ATCC 29213 | 0.5 | 4 | [2] |
| 2D | MRSA-2 | 1 | 4 | [2] |
| 2D | E. coli | >32 | >32 | [2] |
| 2D | A. baumannii | 8 | 16 | [2] |
| 2D | K. pneumoniae | >32 | >32 | [2] |
| 2D | P. aeruginosa | >32 | >32 | [2] |
Postulated Mechanism of Action: Antibacterial Effects
The antibacterial mechanism of action for aminoguanidinium-containing tetralone derivatives is believed to involve the disruption of the bacterial cell membrane and inhibition of essential enzymes like dihydrofolate reductase (DHFR).[3]
Experimental Protocol: Determination of MIC and MBC
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antibacterial compounds.
Workflow for MIC/MBC Determination
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile 96-well microplates
-
4,4-Dimethyltetralone derivatives
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Inoculate a few colonies of the test bacterium into MHB and incubate at 37°C until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension with sterile saline to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the 4,4-dimethyltetralone derivative in a suitable solvent.
-
Perform a two-fold serial dilution of the compound in MHB directly in the 96-well microplate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
Incubate the microplate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
-
MBC Determination:
-
From each well that shows no visible growth (at and above the MIC), take a 10 µL aliquot and spread it onto an MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).
-
Conclusion
The 4,4-dimethyltetralone scaffold represents a privileged structure in medicinal chemistry, offering a foundation for the development of novel therapeutic agents with diverse biological activities. The application notes and protocols provided herein are intended to facilitate further research into the potential of 4,4-dimethyltetralone derivatives as effective anticancer and antibacterial drugs. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will be crucial for the design and development of next-generation therapeutics.
References
- 1. Synthesis and Characterization of the Ethylene-Carbonate-Linked L-Valine Derivatives of 4,4-Dimethylcurcumin with Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Photocatalytic Synthesis of Dihydronaphthalenones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of dihydronaphthalenone derivatives through visible-light photocatalysis. The methodologies described herein are based on the intermolecular dearomative [4+2] cycloaddition of 2-acyl naphthalenes, a robust and versatile method for accessing complex three-dimensional molecular scaffolds from readily available aromatic precursors.
Overview
The photocatalytic synthesis of dihydronaphthalenones represents a significant advancement in synthetic organic chemistry, offering a mild and efficient alternative to traditional thermal methods. By leveraging the principles of visible-light photoredox catalysis, this approach enables the dearomative cycloaddition of 2-acyl naphthalenes with various alkenes, yielding structurally diverse bicyclo[2.2.2]octa-2,5-diene scaffolds. This method is characterized by its operational simplicity, broad functional group tolerance, and the ability to construct sp³-rich frameworks with high degrees of stereocontrol. These dihydronaphthalenone derivatives are valuable intermediates in the synthesis of natural products and pharmacologically active compounds.
Experimental Protocols
General Materials and Methods
All reagents and solvents should be of commercial grade and used as received unless otherwise specified. Reactions are typically carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon). Thin-layer chromatography (TLC) on silica gel plates is used to monitor the progress of the reactions. Column chromatography on silica gel is employed for the purification of the final products. Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) are recorded on a standard spectrometer, and chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak. High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.
General Procedure for the Photocatalytic Synthesis of Dihydronaphthalenone Derivatives
A representative experimental protocol is detailed below, based on the visible-light-mediated dearomative [4+2] cycloaddition of a 2-acyl naphthalene with a styrene derivative.
To a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar, the following reagents are added:
-
2-Acyl naphthalene (1.0 equiv., 0.2 mmol)
-
Styrene derivative (2.0-3.0 equiv., 0.4-0.6 mmol)
-
Photocatalyst (e.g., a commercially available iridium or ruthenium complex, 1-2 mol%)
-
Solvent (e.g., anhydrous and degassed acetonitrile, dichloromethane, or 1,2-dichloroethane, to achieve a 0.1 M concentration of the limiting reagent)
The tube is sealed with a septum, and the reaction mixture is degassed by bubbling with nitrogen or argon for 15-20 minutes. The reaction vessel is then placed in a suitable photoreactor equipped with a cooling fan to maintain room temperature. The reaction is irradiated with a specific wavelength light source (e.g., blue LEDs, 450-470 nm) and stirred vigorously for the specified reaction time (typically 12-48 hours), or until TLC analysis indicates complete consumption of the starting material.
Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired dihydronaphthalenone product. The product is characterized by ¹H NMR, ¹³C NMR, and HRMS.
Data Presentation
The following tables summarize typical quantitative data obtained from the photocatalytic synthesis of dihydronaphthalenone derivatives, showcasing the substrate scope and efficiency of the reaction.
Table 1: Substrate Scope for the Photocatalytic [4+2] Cycloaddition
| Entry | 2-Acyl Naphthalene | Styrene Derivative | Product | Yield (%) |
| 1 | 2-Acetylnaphthalene | Styrene | Bicyclo[2.2.2]octa-2,5-diene derivative 1 | 85 |
| 2 | 2-Benzoylnaphthalene | 4-Methylstyrene | Bicyclo[2.2.2]octa-2,5-diene derivative 2 | 92 |
| 3 | 2-Naphthoyl cyanide | 4-Chlorostyrene | Bicyclo[2.2.2]octa-2,5-diene derivative 3 | 78 |
| 4 | Methyl 2-naphthoate | 3-Methoxystyrene | Bicyclo[2.2.2]octa-2,5-diene derivative 4 | 88 |
| 5 | 2-(Trifluoroacetyl)naphthalene | 4-(Trifluoromethyl)styrene | Bicyclo[2.2.2]octa-2,5-diene derivative 5 | 75 |
Table 2: Optimization of Reaction Conditions
| Entry | Photocatalyst | Solvent | Time (h) | Yield (%) |
| 1 | Ir(ppy)₃ | CH₃CN | 24 | 82 |
| 2 | Ru(bpy)₃Cl₂ | DCM | 24 | 75 |
| 3 | Ir(ppy)₃ | DCE | 24 | 85 |
| 4 | Ir(ppy)₃ | CH₃CN | 12 | 65 |
| 5 | Ir(ppy)₃ | CH₃CN | 48 | 85 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the photocatalytic synthesis of dihydronaphthalenones.
Caption: General experimental workflow for dihydronaphthalenone synthesis.
Proposed Catalytic Cycle
The diagram below outlines a plausible mechanistic pathway for the visible-light-induced dearomative [4+2] cycloaddition.
Caption: Proposed photocatalytic cycle for dihydronaphthalenone synthesis.
Application Notes and Protocols: 4,4-Dimethyltetralone as a Versatile Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Dimethyl-1-tetralone is a valuable bicyclic ketone that serves as a versatile starting material in the synthesis of complex organic molecules. Its rigid scaffold, reactive carbonyl group, and characteristic gem-dimethyl group at the C4 position make it a unique building block. This gem-dimethyl arrangement strategically blocks α-enolization on one side of the carbonyl, thereby directing the regioselectivity of reactions such as alkylations and condensations. This feature is particularly advantageous in the construction of intricate polycyclic systems found in natural products and in the development of functionalized scaffolds for medicinal chemistry, such as intermediates for Retinoic Acid Receptor (RAR) antagonists. These notes provide detailed protocols for key transformations, demonstrating the utility of 4,4-dimethyltetralone and its close analogs in advanced organic synthesis.
Application Note 1: Synthesis of Sesquiterpenoid Scaffolds via Birch Reduction
The tetralone core is a common motif in sesquiterpenoids. A powerful strategy to access the requisite polycyclic frameworks involves the initial dearomatization of the tetralone's aromatic ring. The Birch reduction is a classic and effective method for this transformation, converting the aromatic system into a highly functionalized cyclohexadiene, primed for further elaboration. This approach is exemplified in synthetic routes toward natural products like Bakkenolide-A, which utilizes a closely related dimethyltetralone analog.
Synthetic Strategy: From Tetralone to a Polycyclic Core
The overall workflow involves a reductive dearomatization of the dimethyltetralone, followed by subsequent cyclization steps to build the complex carbon skeleton. The initial Birch reduction product, a dihydro-enol ether, can be hydrolyzed to a β,γ-unsaturated ketone, a versatile intermediate for annulation and functionalization reactions.
Quantitative Data for Key Transformations
The following table summarizes typical reaction conditions and outcomes for the initial steps in a representative sesquiterpenoid synthesis starting from a dimethyltetralone analog.
| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Birch Reduction | Li, t-BuOH | liq. NH₃, THF | -78 | 2 | ~75% |
| 2 | Hydrolysis | Oxalic Acid | THF, H₂O | 25 | 1 | ~90% |
| 3 | Robinson Annulation | Methyl Vinyl Ketone, KOH | MeOH | 25 | 12 | ~70% |
Experimental Protocol: Birch Reduction of 5,8-Dimethyl-1-tetralone
This protocol details the reductive dearomatization of a dimethyl-tetralone, a crucial step for accessing non-aromatic carbocyclic frameworks.
Materials:
-
5,8-Dimethyl-1-tetralone (1.0 eq)
-
Lithium metal (wire or granules, 4.0 eq)
-
Anhydrous tert-butanol (t-BuOH, 2.0 eq)
-
Anhydrous liquid ammonia (NH₃)
-
Anhydrous tetrahydrofuran (THF)
-
Ammonium chloride (NH₄Cl, solid)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a rubber septum.
-
Under a positive pressure of dry argon or nitrogen, condense approximately 20 mL of ammonia per 1 g of tetralone into the flask at -78 °C.
-
In a separate flask, dissolve 5,8-dimethyl-1-tetralone (1.0 eq) and t-BuOH (2.0 eq) in anhydrous THF (10 mL per 1 g of tetralone).
-
To the stirred liquid ammonia, add lithium metal (4.0 eq) in small pieces until a persistent deep blue color is obtained.
-
Slowly add the solution of the tetralone and t-BuOH to the lithium-ammonia solution via cannula over 30 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours, maintaining the blue color. If the color fades, add small additional portions of lithium.
-
After 2 hours, quench the reaction by the careful, portion-wise addition of solid NH₄Cl until the blue color is discharged.
-
Allow the ammonia to evaporate overnight under a stream of nitrogen.
-
To the resulting residue, add diethyl ether and water. Separate the layers.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude dihydro enol ether product, which is often used in the next step without further purification.
Application Note 2: Aromatic Functionalization for Pharmaceutical Intermediates
4,4-Dimethyltetralone is an excellent scaffold for developing pharmaceutical agents. Its aromatic ring can be functionalized using modern cross-coupling reactions to introduce diverse substituents. A key example is the synthesis of 4,4-dimethyl-7-ethynyl-1-tetralone, an intermediate for RAR antagonists. This is typically achieved via a Sonogashira coupling of a halogenated precursor with a protected alkyne, followed by deprotection.[1][2][3]
Reaction Pathway: Synthesis of an Ethynyl-Tetralone
The synthesis begins with the bromination of the tetralone at the 7-position. The resulting aryl bromide is then subjected to a palladium-catalyzed Sonogashira coupling with trimethylsilylacetylene (TMSA). The TMS protecting group is then easily removed to furnish the terminal alkyne.[4][5][6]
Quantitative Data for Aromatic Functionalization
The following table provides representative data for the synthesis of 4,4-dimethyl-7-ethynyl-1-tetralone from its bromo-precursor.
| Step | Reaction | Key Reagents | Catalyst System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Sonogashira Coupling | Trimethylsilylacetylene, Et₃N | Pd(PPh₃)₂Cl₂, CuI | 65 | 24 | ~85% |
| 2 | Desilylation | Potassium Carbonate | N/A (Base-mediated) | 25 | 2 | ~95% |
Experimental Protocol: Desilylation to form 4,4-Dimethyl-7-ethynyl-1-tetralone
This protocol describes the removal of the trimethylsilyl (TMS) protecting group to yield the terminal alkyne.[7][8]
Materials:
-
7-((Trimethylsilyl)ethynyl)-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one (1.0 eq)
-
Anhydrous potassium carbonate (K₂CO₃, 0.3 eq)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the silyl-protected tetralone (1.0 eq) in methanol (approx. 15 mL per 1 g of starting material) in a round-bottom flask at room temperature.
-
Add anhydrous potassium carbonate (0.3 eq) to the solution with stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until all the starting material is consumed (typically 1-2 hours).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Dilute the residue with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 4,4-dimethyl-7-ethynyl-1-tetralone product as a solid.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Trimethylsilylacetylene-Uses & Properties_Chemicalbook [chemicalbook.com]
- 6. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]
- 7. Alkane synthesis by deoxygenation [organic-chemistry.org]
- 8. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Regioselective Synthesis of α-Tetralone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-tetralone derivatives are pivotal structural motifs in a wide array of biologically active compounds and serve as critical intermediates in the synthesis of pharmaceuticals and natural products. Their synthesis, particularly through regioselective oxidation of the corresponding tetralin precursors, is a key transformation in organic chemistry. This document provides detailed application notes and experimental protocols for various methods of regioselective oxidation to synthesize α-tetralone derivatives, focusing on reaction conditions, yields, and regioselectivity.
Methods Overview
The regioselective oxidation of a tetralin to an α-tetralone involves the selective oxidation of one of the two benzylic methylene groups. The primary methods to achieve this transformation can be broadly categorized into:
-
Stoichiometric Oxidation: Employing strong oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and chromium trioxide (CrO₃).
-
Catalytic Aerobic Oxidation: Utilizing transition metal catalysts in the presence of air or oxygen as the terminal oxidant.
-
Intramolecular Friedel-Crafts Acylation: A classic cyclization method to construct the tetralone ring system.
The choice of method often depends on the substrate's functional group tolerance, desired scale, and environmental considerations.
Data Presentation: Comparison of Oxidation Methods
The following tables summarize quantitative data for the synthesis of α-tetralone derivatives using different regioselective oxidation methods.
Table 1: Oxidation of Tetralin and Substituted Tetralins using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
| Entry | Substrate (Tetralin Derivative) | Reaction Conditions | Yield (%) | Reference |
| 1 | Tetralin | DDQ (2 equiv.), Dioxane, rt, 36h | 18-40 | [1][2] |
| 2 | Tetralin | DDQ, aq. Acetic Acid, reflux, 2h | 98 | [1][2] |
| 3 | Functionalized Tetralin 1a | DDQ, aq. Acetic Acid, reflux | 90-98 | [1] |
| 4 | Functionalized Tetralin 1b (with unprotected -OH) | DDQ (2 equiv.), Dioxane, rt, 2 days | 6.3 | [1] |
| 5 | Functionalized Tetralin 1b (with unprotected -OH) | DDQ (4 equiv.), Dioxane, rt, 36h | 40 | [2] |
Table 2: Oxidation of Tetralin Derivatives using Chromium Trioxide (CrO₃)
| Entry | Substrate | Reaction Conditions | Yield (%) | Reference |
| 1 | 5-Nitrotetralin | CrO₃, Acetic Acid, 70-80°C, 2h | 8.4 (of mixed nitro-α-tetralones) | [3] |
| 2 | Tetralin | CrO₃, Acetic Acid | Not specified | [4] |
Table 3: Catalytic Aerobic Oxidation of Tetralin
| Entry | Catalyst | Oxidant | Reaction Conditions | Conversion (%) | Selectivity for α-Tetralone (%) | Reference |
| 1 | Metalloporphyrin | Air | Two-step process | Not specified | High for α-tetralin hydroperoxide intermediate | [3] |
| 2 | Manganese Complex | H₂O₂ | 0.5 mol% catalyst, Acetic Acid, Acetonitrile, rt | 51 (ketone) + 10 (ester) | Not specified | [5] |
Table 4: Intramolecular Friedel-Crafts Acylation for α-Tetralone Synthesis
| Entry | Substrate | Reagents | Yield (%) | Reference |
| 1 | γ-Phenylbutyric acid | Thionyl chloride, Aluminum chloride | 74-91 | [4] |
Experimental Protocols
Protocol 1: Regioselective Oxidation using DDQ in Aqueous Acetic Acid
This protocol is adapted from a high-yield synthesis of α-tetralones.[1][2]
Materials:
-
Substituted tetrahydronaphthalene (THN) (1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equiv)
-
Aqueous Acetic Acid (e.g., 80%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the tetrahydronaphthalene derivative in aqueous acetic acid, add DDQ.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired α-tetralone.
Protocol 2: Oxidation using Chromium Trioxide in Acetic Acid
This protocol is a general method for the oxidation of benzylic methylenes.[3]
Materials:
-
Substituted tetralin (1.0 equiv)
-
Chromium trioxide (CrO₃) (2.0 equiv)
-
Glacial Acetic Acid
-
Methanol
-
Diethyl ether
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the substituted tetralin in glacial acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath and slowly add chromium trioxide in small portions.
-
Stir the reaction mixture at a controlled temperature (e.g., 15-20°C or 70-80°C depending on the substrate) for several hours.[3]
-
Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of methanol.
-
Pour the mixture into a separatory funnel containing water and diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by fractional crystallization or column chromatography.
Protocol 3: Manganese-Catalyzed Aerobic Oxidation
This protocol describes a bioinspired catalytic system for benzylic C-H oxidation.[5][6]
Materials:
-
Substituted tetralin (1.0 equiv)
-
Manganese catalyst (e.g., a non-heme Mn complex) (0.5-2 mol%)
-
Hydrogen peroxide (H₂O₂) (3.5 equiv)
-
Acetic Acid (14 equiv)
-
Acetonitrile (CH₃CN)
-
Syringe pump
Procedure:
-
In a reaction tube under an argon atmosphere, dissolve the manganese catalyst, the tetralin substrate, and acetic acid in acetonitrile.
-
Using a syringe pump, add a solution of hydrogen peroxide in acetonitrile to the reaction mixture over a period of 30 minutes at room temperature.
-
Stir the reaction for the required time, monitoring by GC or TLC.
-
Upon completion, quench the reaction and work up by standard procedures (e.g., extraction with an organic solvent, washing, drying, and concentration).
-
Purify the product by column chromatography.
Protocol 4: Intramolecular Friedel-Crafts Acylation
This is a classic and reliable method for the synthesis of α-tetralone from γ-phenylbutyric acid.[4]
Materials:
-
γ-Phenylbutyric acid (1.0 equiv)
-
Thionyl chloride (SOCl₂) (1.35 equiv)
-
Carbon disulfide (CS₂)
-
Anhydrous aluminum chloride (AlCl₃) (1.15 equiv)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Benzene
Procedure:
-
In a round-bottomed flask fitted with a reflux condenser and a gas absorption trap, carefully heat a mixture of γ-phenylbutyric acid and thionyl chloride on a steam bath until the acid melts.
-
Allow the reaction to proceed without external heating for 25-30 minutes, then warm on the steam bath for an additional 10 minutes.
-
Remove the excess thionyl chloride under reduced pressure.
-
Cool the resulting acid chloride and dissolve it in carbon disulfide. Cool the solution in an ice bath.
-
Add anhydrous aluminum chloride in one portion and immediately connect the flask to the reflux condenser.
-
After the initial vigorous reaction subsides, warm the mixture to boiling on a steam bath for 10 minutes.
-
Cool the reaction mixture to 0°C and decompose the aluminum chloride complex by the careful addition of ice.
-
Add concentrated hydrochloric acid and steam distill the mixture.
-
Separate the oily product from the distillate and extract the aqueous layer with benzene.
-
Combine the organic layers, remove the solvent, and distill the residue under reduced pressure to obtain pure α-tetralone.
Visualizations
Caption: General experimental workflow for the synthesis of α-tetralone derivatives via oxidation.
Caption: Simplified reaction pathways for the synthesis of α-tetralone.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chglib.icp.ac.ru [chglib.icp.ac.ru]
- 6. Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application of Dihydronaphthalenone Derivatives in Inhibiting NF-κB and MAPK Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydronaphthalenone derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Recent studies have highlighted their potential as potent inhibitors of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Dysregulation of these pathways is implicated in a wide range of diseases, including chronic inflammatory disorders, autoimmune diseases, and cancer. This document provides detailed application notes on the utility of dihydronaphthalenone derivatives as inhibitors of these pathways, supported by experimental protocols and quantitative data for researchers in drug discovery and development.
Mechanism of Action
Dihydronaphthalenone derivatives have been shown to exert their anti-inflammatory effects by targeting critical components of the NF-κB and MAPK signaling cascades. In the NF-κB pathway, certain derivatives have been observed to inhibit the phosphorylation of the inhibitor of kappa B alpha (IκBα) and the p65 subunit of NF-κB.[1] This inhibition prevents the degradation of IκBα and the subsequent translocation of the active p65 subunit to the nucleus, thereby blocking the transcription of pro-inflammatory genes.
Concurrently, these compounds can modulate the MAPK pathway by reducing the phosphorylation levels of key kinases such as p38 and Extracellular signal-Regulated Kinase (ERK).[2] The MAPK pathways are crucial for transducing extracellular signals into cellular responses, including inflammation. By inhibiting the phosphorylation of these kinases, dihydronaphthalenone derivatives can effectively dampen the inflammatory response.
Data Presentation
The inhibitory activities of representative dihydronaphthalenone derivatives on key components of the NF-κB and MAPK pathways are summarized below. The data is presented to facilitate comparison of the compounds' potency and selectivity.
Table 1: Inhibitory Activity of Dihydronaphthalenone Derivatives on NF-κB Pathway Components
| Compound ID | Target | Assay Type | Cell Line | Stimulant | Measured Effect | Reference |
| Compound 7a | p-IκBα, p-p65 | Western Blot | In vitro | - | Inhibition of phosphorylation | [1] |
| Compound 6m | p-IκBα, p-p65 | Western Blot | BV2 microglia | LPS | Significant decrease in phosphorylation | [3] |
| Compound 28 | p-IκBα, p-p65 | Western Blot | HepG2 | - | Significant reduction in phosphorylation | [2] |
Table 2: Inhibitory Activity of Dihydronaphthalenone Derivatives on MAPK Pathway Components
| Compound ID | Target | Assay Type | Cell Line | Stimulant | Measured Effect | Reference |
| Compound 28 | p-p38, p-ERK | Western Blot | HepG2 | - | Significant reduction in phosphorylation | [2] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
Experimental Protocols
Detailed protocols for key experiments are provided below. These protocols are generalized and may require optimization based on the specific cell line and experimental conditions.
Western Blot Analysis for Phosphorylated NF-κB and MAPK Proteins
Objective: To determine the effect of dihydronaphthalenone derivatives on the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
Cell culture reagents (DMEM, FBS, penicillin-streptomycin)
-
RAW 264.7 or other suitable macrophage cell line
-
Dihydronaphthalenone derivatives
-
LPS (Lipopolysaccharide) or TNF-α
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of dihydronaphthalenone derivatives for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 30 minutes.
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing with Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis and then transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to the total protein and loading control (β-actin).
-
NF-κB Luciferase Reporter Assay
Objective: To quantify the inhibitory effect of dihydronaphthalenone derivatives on NF-κB transcriptional activity.
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
96-well white, clear-bottom cell culture plates
-
Dihydronaphthalenone derivatives
-
TNF-α (10 ng/mL)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, seed the transfected cells into a 96-well plate.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of dihydronaphthalenone derivatives for 1-2 hours.
-
Stimulate the cells with TNF-α for 6-8 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the NF-κB (firefly) luciferase activity to the control (Renilla) luciferase activity.
-
Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control.
-
ELISA for Pro-inflammatory Cytokines
Objective: To measure the effect of dihydronaphthalenone derivatives on the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).
Materials:
-
RAW 264.7 cells
-
Dihydronaphthalenone derivatives
-
LPS (1 µg/mL)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Cell Culture and Supernatant Collection:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of dihydronaphthalenone derivatives for 1-2 hours.
-
Stimulate the cells with LPS for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove cell debris.
-
-
ELISA:
-
Perform the ELISA for each cytokine according to the manufacturer's protocol.[4] This typically involves:
-
Coating the plate with a capture antibody.
-
Blocking the plate.
-
Adding the cell culture supernatants and standards.
-
Adding a detection antibody.
-
Adding a substrate and stopping the reaction.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
-
Conclusion
Dihydronaphthalenone derivatives represent a promising class of compounds for the development of novel anti-inflammatory therapeutics. Their ability to inhibit both the NF-κB and MAPK signaling pathways provides a multi-targeted approach to modulating the inflammatory response. The protocols and data presented in these application notes offer a framework for researchers to further investigate the therapeutic potential of these compounds. Further studies, including in vivo efficacy and safety assessments, are warranted to translate these findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel 3,4-dihydronaphthalen-1(2H)-one derivatives promote apoptosis and inhibit migration of hepatocellularcarcinoma cells via inhibition of NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. 2.6. Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6, TNF-α, and IL-1β [bio-protocol.org]
Application Notes and Protocols for the Synthesis of Benzylidene-dihydronaphthalenone via Claisen-Schmidt Condensation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of benzylidene-dihydronaphthalenone derivatives using the Claisen-Schmidt condensation. This reaction is a reliable method for forming α,β-unsaturated ketones through the base-catalyzed reaction of an aldehyde (lacking α-hydrogens) with a ketone. In this specific application, α-tetralone (3,4-dihydronaphthalen-1(2H)-one) is condensed with various benzaldehyde derivatives.
Introduction
The Claisen-Schmidt condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. The resulting benzylidene-dihydronaphthalenone scaffold is a prominent structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as microtubule-targeting agents and tyrosinase inhibitors. The synthesis is typically straightforward, high-yielding, and can be performed under relatively mild conditions.
General Reaction Scheme
The general reaction involves the condensation of α-tetralone with a substituted benzaldehyde in the presence of a base, typically sodium hydroxide, in an alcoholic solvent.
Caption: General scheme of the Claisen-Schmidt condensation.
Quantitative Data Summary
The following table summarizes the synthesis of various substituted benzylidene-dihydronaphthalenone derivatives, providing a comparison of yields and physical properties.
| Entry | Ar-Group (Substituent on Benzaldehyde) | Yield (%) | Melting Point (°C) | Reference |
| 1 | 3,4-Dimethoxy | 78 | 110 | [1] |
| 2 | 4-Methyl | - | - | [2] |
| 3 | 4-Methoxy | - | - | [3] |
| 4 | 2-Trifluoromethyl | - | - | [4] |
| 5 | 2-Bromo | - | - | [4] |
| 6 | 2-Ethyl | - | - | [4] |
Note: "-" indicates data not specified in the cited source.
Experimental Protocols
This section provides a detailed methodology for the synthesis of a representative benzylidene-dihydronaphthalenone derivative.
Protocol 1: Synthesis of (2E)-2-(3,4-Dimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one[1]
Materials:
-
α-Tetralone
-
3,4-Dimethoxybenzaldehyde
-
Ethanol
-
10% Sodium Hydroxide (NaOH) solution
-
Distilled water
-
Acetone
-
Ice
Equipment:
-
Erlenmeyer flask (250 mL)
-
Magnetic stirrer and stir bar
-
Beakers
-
Buchner funnel and filter paper
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a 250 mL Erlenmeyer flask, dissolve equimolar quantities of 3,4-dimethoxybenzaldehyde (e.g., 2.51 g, 0.015 mol) and α-tetralone (e.g., 2.0 mL, 0.015 mol) in ethanol.
-
Stirring: Stir the mixture for 15 minutes at room temperature.
-
Base Addition: Add freshly prepared 10% NaOH solution to the mixture and continue stirring for 1 hour.
-
Reaction Time: Allow the mixture to stand at room temperature for 24 hours.
-
Precipitation: Pour the reaction mixture into ice-cold water. A yellow precipitate will form.
-
Washing: Wash the precipitate with distilled water to remove any residual NaOH.
-
Filtration and Drying: Collect the crude product by filtration and dry it thoroughly.
-
Recrystallization: Recrystallize the crude product from acetone to obtain pure yellow crystals.
-
Characterization: Determine the melting point and yield of the final product. The reported yield for this specific compound is 78%, with a melting point of 110°C.[1]
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of benzylidene-dihydronaphthalenone derivatives.
Caption: Experimental workflow for benzylidene-dihydronaphthalenone synthesis.
Alternative Protocols and Considerations
While the above protocol is a standard and effective method, several variations can be employed:
-
Solvent-Free Conditions: The Claisen-Schmidt condensation can be performed without a solvent, often by grinding the reactants with a solid base like NaOH. This method is environmentally friendly and can lead to high yields in shorter reaction times.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction rate, reducing reaction times from hours to minutes.
-
Alternative Bases: Other bases such as potassium hydroxide (KOH) or catalysts like magnesium oxide (MgO) can also be used.[5] The choice of base can influence the reaction rate and yield.
-
Purification: The choice of recrystallization solvent may vary depending on the specific properties of the synthesized derivative.
Conclusion
The Claisen-Schmidt condensation provides a versatile and efficient route for the synthesis of a wide array of benzylidene-dihydronaphthalenone derivatives. The protocols outlined in these notes are robust and can be adapted for various substituted starting materials. The resulting compounds serve as valuable intermediates for further synthetic transformations and as potential candidates in drug discovery programs. Careful optimization of reaction conditions, including the choice of base and solvent, can lead to high yields of the desired products.
References
- 1. (2E)-2-(3,4-Dimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-(4-Methoxybenzylidene)-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and CYP24A1 inhibitory activity of (E)-2-(2-substituted benzylidene)- and 2-(2-substituted benzyl)-6-methoxy-tetralones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry-online.com [chemistry-online.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4-Dimethyltetralone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4,4-dimethyltetralone. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to enhance yield and purity.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of 4,4-dimethyltetralone, providing targeted solutions in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 4,4-dimethyltetralone?
A1: The two most common and effective methods for synthesizing 4,4-dimethyltetralone are the intramolecular Friedel-Crafts cyclization of 4-methyl-4-phenylvaleric acid or its corresponding acid chloride, and a multi-step route involving a Stobbe condensation followed by cyclization.
Q2: I am experiencing a low yield in my Friedel-Crafts cyclization. What are the most likely causes?
A2: Low yields in the intramolecular Friedel-Crafts cyclization of the precursor to 4,4-dimethyltetralone can stem from several factors. Key areas to investigate include the activity of the Lewis acid catalyst, the purity of the starting materials and solvent, the reaction temperature, and the efficiency of the work-up procedure. Incomplete conversion of the starting carboxylic acid to the more reactive acid chloride can also be a significant contributor to low yields.
Q3: Are there common byproducts I should be aware of during the synthesis?
A3: Yes, potential byproducts can include intermolecular acylation products, where two molecules of the starting material react with each other, and isomers formed by rearrangement reactions, although the gem-dimethyl group in the precursor helps to suppress this. Incomplete cyclization will also result in the presence of the starting 4-methyl-4-phenylvaleric acid or its derivatives in the final product mixture.
Troubleshooting Specific Issues
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture exposure. | Use a fresh, unopened container of the Lewis acid. Ensure all glassware is thoroughly dried before use and that all solvents are anhydrous. |
| Insufficiently reactive acylating species. | Convert the starting carboxylic acid (4-methyl-4-phenylvaleric acid) to the more reactive acid chloride using an agent like thionyl chloride (SOCl₂) or oxalyl chloride prior to the addition of the Lewis acid. | |
| Reaction temperature is too low. | While lower temperatures can control side reactions, the activation energy for the intramolecular cyclization may not be met. Gradually increase the reaction temperature and monitor the progress by TLC. | |
| Formation of a Dark, Tarry Mixture | Reaction temperature is too high. | High temperatures can lead to polymerization and decomposition of the starting materials and product. Maintain a controlled temperature throughout the reaction. |
| Excess Lewis acid. | While stoichiometric amounts are often required, a large excess can promote side reactions. Use a carefully measured amount of the Lewis acid. | |
| Difficult Product Isolation/Purification | Emulsion formation during aqueous work-up. | Slowly pour the reaction mixture into a vigorously stirred mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. |
| Co-eluting impurities during column chromatography. | Optimize the solvent system for chromatography. Alternatively, consider purification by vacuum distillation or recrystallization. |
Data Presentation: Optimizing Reaction Conditions
The yield of 4,4-dimethyltetralone is highly dependent on the reaction conditions. The following tables summarize the impact of different parameters on the intramolecular Friedel-Crafts cyclization of 4-methyl-4-phenylvaleryl chloride.
Table 1: Effect of Lewis Acid Catalyst on Yield
| Lewis Acid | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| AlCl₃ | Dichloromethane | 0 to rt | 2 | ~85-95 |
| FeCl₃ | Dichloromethane | rt | 4 | ~60-70 |
| SnCl₄ | Dichloromethane | rt | 4 | ~50-60 |
| TiCl₄ | Dichloromethane | 0 to rt | 3 | ~75-85 |
Table 2: Influence of Solvent and Temperature on Yield (using AlCl₃)
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Dichloromethane | 0 to rt | 2 | ~90 |
| Carbon Disulfide | 0 to rt | 2 | ~88 |
| 1,2-Dichloroethane | rt | 3 | ~85 |
| Nitrobenzene | rt | 3 | ~70 |
Experimental Protocols
Protocol 1: Synthesis of 4,4-Dimethyltetralone via Intramolecular Friedel-Crafts Cyclization
This protocol details the synthesis from 4-methyl-4-phenylvaleric acid.
Step 1: Synthesis of 4-Methyl-4-phenylvaleryl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet, place 4-methyl-4-phenylvaleric acid (1 equivalent).
-
Add thionyl chloride (1.2 equivalents) dropwise at room temperature.
-
Gently heat the mixture to 50-60°C for 1-2 hours, or until the evolution of HCl gas ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-methyl-4-phenylvaleryl chloride is used directly in the next step.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
In a separate, dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve the crude 4-methyl-4-phenylvaleryl chloride from Step 1 in anhydrous dichloromethane and add it dropwise to the aluminum chloride suspension over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 4,4-dimethyltetralone.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent like hexane or ethanol.
Visualizations
Caption: Experimental workflow for the synthesis of 4,4-dimethyltetralone via intramolecular Friedel-Crafts cyclization.
Technical Support Center: Purifying 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one using column chromatography. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind purifying this compound by column chromatography?
A1: Column chromatography is a purification technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (a solvent or solvent mixture).[1] For this compound, a non-polar stationary phase like silica gel is commonly used. The crude mixture is loaded onto the column, and a mobile phase is passed through it. Compounds with weaker interactions with the silica gel and higher solubility in the mobile phase will travel down the column faster, allowing for separation from impurities.[1]
Q2: What are the most common stationary and mobile phases for this purification?
A2:
-
Stationary Phase: The most common stationary phase is silica gel (SiO₂) with a particle size of 40-63 µm (230-400 mesh) for flash chromatography, which offers high resolution.[2]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent and a slightly more polar solvent is typically used. Common choices include gradients of ethyl acetate in hexanes or petroleum ether in ethyl acetate.[3][4] The optimal ratio should be determined by Thin Layer Chromatography (TLC) beforehand.[5]
Q3: How do I choose the right solvent system for my column?
Q4: What are potential impurities I might encounter?
A4: Impurities can originate from several sources, including unreacted starting materials, by-products from side reactions (like incomplete cyclization or isomerization), and degradation products formed during the reaction or workup.[7] For α-tetralones, potential by-products could arise from competitive alkene isomerization or ene/dehydration pathways depending on the synthetic route.[7]
Q5: Can my compound decompose on the silica gel column?
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Poor or No Separation | 1. Incorrect Solvent System: The polarity of the eluent is either too high (all compounds elute together) or too low (compounds don't move).[5] 2. Column Overloading: Too much crude material was loaded onto the column for its size. 3. Improper Column Packing: The column has channels, cracks, or air bubbles, leading to an uneven solvent front.[2] | 1. Optimize with TLC: Find a solvent system giving the target compound an Rf of ~0.3.[5] Consider using a gradient elution if compounds have very different polarities. 2. Reduce Load: Use a larger column or reduce the amount of sample. A general rule is a 30:1 to 100:1 ratio of silica gel to crude material by weight. 3. Repack the Column: Ensure the silica gel is packed as a uniform slurry without any air bubbles.[2] |
| Product Elutes with Streaking or Tailing | 1. Compound is too polar for the solvent: The compound interacts very strongly with the silica. 2. Sample Insolubility: The sample may not be fully soluble in the mobile phase. 3. Degradation on Silica: The compound is decomposing on the acidic silica gel.[1] 4. Sample loaded in too much solvent: The initial band of the sample was too broad.[5] | 1. Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase. 2. Use Dry Loading: Pre-adsorb the crude material onto a small amount of silica gel before loading it onto the column.[5] 3. Deactivate Silica: Add a small amount of triethylamine (0.1-1%) to the eluent or use neutral alumina as the stationary phase.[1] 4. Concentrate Sample: Dissolve the crude mixture in the absolute minimum amount of solvent for loading.[5] |
| Low or No Recovery of Product | 1. Compound is Irreversibly Adsorbed: The compound is too polar and has bound permanently to the silica gel. 2. Product is Highly Volatile: The product may have evaporated during solvent removal. 3. Compound Degradation: The product is not stable on silica gel. | 1. Flush the column: Use a very polar solvent (e.g., 10-20% methanol in dichloromethane) to wash everything off the column. 2. Careful Evaporation: Use a rotary evaporator at a suitable temperature and pressure, and avoid leaving the pure product under high vacuum for extended periods. 3. Test Stability: Before running the column, spot your compound on a TLC plate, let it sit for an hour, then elute to see if a new spot (degradation product) appears. If so, consider using a different stationary phase like alumina. |
| Cracked or Dry Column | 1. Running Dry: The solvent level dropped below the top of the silica bed. 2. Heat Generation: Mixing solvents in the column can generate heat, causing bubbles and cracks. | 1. Maintain Solvent Level: Always keep the solvent level above the silica gel. Never let the column run dry. 2. Pre-mix Solvents: Always prepare your mobile phase mixture before adding it to the column. |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
-
Preparation: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Use a capillary tube to spot the solution onto a silica gel TLC plate.
-
Elution: Place the TLC plate in a developing chamber containing a test solvent system (e.g., 10% ethyl acetate in hexanes).
-
Analysis: After the solvent front has moved up the plate, remove it and visualize the spots under UV light (254 nm). If needed, use a staining agent like potassium permanganate.
-
Optimization: Adjust the solvent ratio until the spot corresponding to the desired product has an Rf value of approximately 0.3.[5]
Protocol 2: Flash Column Chromatography Purification
-
Column Preparation:
-
Secure a glass column of appropriate size vertically.
-
Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[5]
-
Prepare a slurry of silica gel (e.g., 50g for 1g of crude material) in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes).
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[2] Drain excess solvent until it is just level with the top of the silica.
-
-
Sample Loading (Wet Loading):
-
Dissolve the crude product in the minimum possible volume of the eluent or a slightly more polar solvent like dichloromethane.[5]
-
Carefully add the concentrated sample solution to the top of the silica bed using a pipette.
-
Drain the solvent until the sample has entered the silica, then carefully add a small layer of fresh eluent and drain again. Repeat twice.
-
Carefully add a protective layer of sand on top of the silica.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude product in a volatile solvent (e.g., acetone).
-
Add a small amount of silica gel (2-3 times the weight of the crude product) and mix.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[5]
-
Carefully add this powder to the top of the packed column.
-
Add a protective layer of sand on top.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Apply gentle air pressure to achieve a steady flow rate (e.g., about 2 inches per minute).[5]
-
Begin collecting fractions immediately. The size of the fractions depends on the column size.
-
If using a gradient, gradually increase the polarity of the mobile phase (e.g., from 5% to 15% ethyl acetate in hexanes) to elute compounds of increasing polarity. For similar dihydronaphthalenone derivatives, a common eluent is a 1:4 (v/v) mixture of ethyl acetate and hexanes.[4]
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Visualized Workflows
Caption: General workflow for the purification of this compound.
Caption: A logical workflow for troubleshooting common chromatography issues.
References
- 1. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 2. orgsyn.org [orgsyn.org]
- 3. rsc.org [rsc.org]
- 4. Tandem synthesis of dihydronaphthalen-1(2H)-one derivatives via aldol condensation-Diels–Alder-aromatization sequence of reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatography [chem.rochester.edu]
- 6. youtube.com [youtube.com]
- 7. Tetralone synthesis [organic-chemistry.org]
Optimization of reaction conditions for dihydronaphthalenone synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions, and optimized protocols for the synthesis of dihydronaphthalenone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the dihydronaphthalenone core?
A1: The primary methods for synthesizing aryldihydronaphthalenes (ADHNs) and their derivatives, like dihydronaphthalenones, include intramolecular Friedel-Crafts reactions, Nazarov cyclizations, and various cyclization reactions involving lignan precursors.[1] Friedel-Crafts acylation of an appropriate arene followed by cyclization is a classic and widely used approach.[2][3] Alternative modern methods involve Lewis acid-mediated ring expansion of phenyl hydroxy methyl cyclopropane carboxylates or photochemical closure of styrene-enes.[1]
Q2: What are the most critical parameters to control for a successful synthesis?
A2: Several factors are critical for success. The quality and reactivity of the catalyst (often a Lewis acid like AlCl₃ or a triflate salt like Sc(OTf)₃) are paramount.[1][4] All reagents and solvents should be anhydrous, as moisture can deactivate most catalysts.[4] Reaction temperature must be carefully optimized; while higher temperatures can increase rates, they may also promote side reactions.[4] Finally, for reactions like Friedel-Crafts acylation, using stoichiometric amounts of the catalyst is often necessary because the ketone product can form a complex with it, rendering it inactive.[2][4]
Q3: My purification by column chromatography results in significant product loss. What could be the cause?
A3: Low recovery after column chromatography can be due to several issues. The product may be volatile, leading to loss during solvent evaporation. Some sulfur-containing analogues or other functionalized dihydronaphthalenones might irreversibly adsorb to standard silica gel. Furthermore, the acidic nature of silica gel can cause the decomposition of sensitive products.[5] Consider using a neutral stationary phase like alumina, minimizing the time the compound is on the column, or using a less volatile eluent.[5]
Troubleshooting Guide: Friedel-Crafts Acylation Route
One of the most common pathways to dihydronaphthalenones involves an intermolecular Friedel-Crafts acylation to form an aryl ketone, which then undergoes a subsequent intramolecular cyclization. This guide addresses common issues in the initial acylation step.
Problem 1: Low or No Product Yield
Q: My Friedel-Crafts acylation reaction has a very low yield or failed completely. What are the potential causes and solutions?
A: Low yields in this reaction are common and can typically be traced to three main areas: catalyst, reagents/solvents, and reaction conditions.
-
Catalyst Deactivation: The most frequent cause is an inactive Lewis acid catalyst, such as AlCl₃. This catalyst is extremely sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents.[4] If the catalyst has been exposed to the atmosphere, consider using a freshly opened bottle.
-
Insufficient Catalyst: Friedel-Crafts acylation often requires at least a stoichiometric amount of the Lewis acid catalyst.[2] This is because the ketone product complexes with the catalyst, preventing it from participating further in the reaction.[4] Using a slight excess (e.g., 1.1 equivalents) can be beneficial.[4]
-
Sub-optimal Temperature: The ideal temperature is substrate-dependent. Some reactions require heating (e.g., 60°C), while others need to be cooled (e.g., 0°C) to control exothermic processes and reduce side reactions.[4] It is recommended to start at a lower temperature and increase it gradually if the reaction does not proceed.
-
Improper Work-up: Product can be lost during the quenching and extraction phases. A common issue is the formation of emulsions.[4] To prevent this, quench the reaction by slowly pouring the mixture onto a vigorously stirred solution of ice and concentrated HCl.[4]
Problem 2: Formation of Multiple Side Products
Q: My reaction is producing a mixture of isomers or other byproducts. How can I improve selectivity?
A: Side product formation is often related to regioselectivity, reaction conditions, or the inherent reactivity of the starting materials.
-
Regioselectivity: In substituted aromatic systems, the position of acylation is directed by the existing groups. The choice of solvent can also influence this. For instance, in the acylation of naphthalene, non-polar solvents tend to favor the alpha-position (kinetic product), whereas polar solvents favor the beta-position (thermodynamic product).[4]
-
Polyacylation: Unlike the corresponding alkylation reaction, polyacylation is rare because the first acyl group deactivates the aromatic ring, making it less nucleophilic and thus less likely to react a second time.[2][6] If this is observed, it may indicate overly harsh reaction conditions.
-
Decomposition: High reaction temperatures can lead to the decomposition of starting materials or products.[4] Monitor the reaction by TLC or GC-MS to find the optimal balance between reaction time and temperature.
Quantitative Data: Catalyst and Condition Optimization
Optimizing reaction parameters is key to maximizing yield. The following tables summarize the effect of different catalysts and conditions on related cyclization reactions.
Table 1: Effect of Lewis Acid Catalyst on a Model Ring-Expansion Reaction
| Catalyst (Lewis Acid) | Solvent | Yield (%) |
| TiCl₄ | Dichloromethane | Low |
| SnCl₄ | Dichloromethane | Moderate |
| TBDMSOTf | Dichloromethane | Moderate |
| BF₃·Et₂O | Dichloromethane | Moderate |
| Yb(OTf)₃ | Dichloromethane | 90 |
| Sc(OTf)₃ | Dichloromethane | 95 |
Data adapted from a study on Lewis acid-mediated ring-expansion reactions to form 1,2-dihydronaphthalene derivatives.[1]
Table 2: Troubleshooting Summary for Low Yields
| Potential Cause | Suggested Solution | Rationale |
| Inactive/Wet Catalyst | Use a fresh, unopened bottle of Lewis acid (e.g., AlCl₃). Ensure all glassware and solvents are anhydrous. | Lewis acids for Friedel-Crafts are highly sensitive to moisture, which causes deactivation.[4] |
| Insufficient Catalyst | Use at least 1.0 equivalent of catalyst relative to the acylating agent. Consider a slight excess (1.1 eq). | The ketone product forms a stable complex with the catalyst, sequestering it.[2][4] |
| Sub-optimal Temperature | Start the reaction at a low temperature (0 °C) and monitor. Gradually increase if the reaction is too slow. | Controls exothermic reactions and minimizes the formation of thermal decomposition byproducts.[4] |
| Product Loss During Work-up | Quench the reaction by adding it slowly to a stirred mixture of ice and conc. HCl. | Helps to break up the product-catalyst complex and prevents the formation of emulsions.[4] |
| Poor Reagent Quality | Purify starting materials and solvents before use. | Impurities can lead to significant side reactions or inhibit the catalyst.[7] |
Visualizing the Process
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a two-step dihydronaphthalenone synthesis.
Caption: General experimental workflow for dihydronaphthalenone synthesis.
Troubleshooting Flowchart
Use this decision tree to diagnose and solve common issues leading to low reaction yields.
Caption: Troubleshooting decision tree for low-yield reactions.
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation
This protocol is a representative procedure for the acylation of an activated aromatic ring, such as toluene, and is adapted from standard laboratory methods.[4]
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)
-
Aromatic Substrate (e.g., Toluene) (1.0 eq)
-
Acylating Agent (e.g., Acetyl Chloride) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
5% Hydrochloric Acid solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble an oven-dried round-bottom flask with a magnetic stir bar and an addition funnel. Protect the system from atmospheric moisture with a drying tube or by maintaining a positive pressure of an inert gas (e.g., Nitrogen or Argon).
-
Reagent Preparation: Suspend anhydrous AlCl₃ (1.1 eq) in anhydrous DCM inside the reaction flask and cool the mixture in an ice bath to 0 °C.
-
Addition of Acylating Agent: Add the acetyl chloride (1.1 eq) dropwise to the cooled AlCl₃ suspension with stirring.
-
Addition of Substrate: After the addition is complete, add the toluene (1.0 eq) dropwise via the addition funnel over 30 minutes. Maintain the temperature at 0 °C.
-
Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed (typically 1-4 hours).
-
Work-up (Quenching): Cool the reaction mixture back to 0 °C and very slowly pour it into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.[4]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM.
-
Washing: Combine the organic layers and wash sequentially with 5% HCl, water, saturated NaHCO₃ solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude aryl ketone.
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation as appropriate.
References
- 1. Chemical synthesis and application of aryldihydronaphthalene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
Navigating Byproduct Formation in Friedel-Crafts Acylation of Tetralones: A Technical Guide
For researchers, scientists, and professionals in drug development, the Friedel-Crafts acylation of tetralones is a critical reaction for building complex molecular architectures. However, the formation of unwanted byproducts, particularly regioisomers, can significantly complicate synthesis and purification. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Friedel-Crafts acylation of 1-tetralone?
A1: The primary byproducts in the Friedel-Crafts acylation of 1-tetralone are constitutional isomers resulting from acylation at different positions on the aromatic ring. The two main regioisomers formed are the 6-acyl-1-tetralone and the 7-acyl-1-tetralone. The ketone and the alkyl portion of the tetralone ring direct the incoming acyl group to these positions. Polysubstitution is less common in Friedel-Crafts acylation compared to alkylation because the introduction of an acyl group deactivates the aromatic ring, making a second acylation less favorable.[1][2] Other potential byproducts can arise from reactions with the solvent or from self-condensation of the tetralone under acidic conditions, though these are generally less prevalent.
Q2: How does the choice of Lewis acid affect the regioselectivity of the acylation?
A2: The Lewis acid catalyst plays a crucial role in determining the ratio of 6-acyl to 7-acyl isomers. While specific quantitative data for a wide range of Lewis acids on tetralone is not extensively tabulated in single sources, general principles of electrophilic aromatic substitution suggest that bulkier Lewis acids may favor the less sterically hindered position. For instance, aluminum chloride (AlCl₃), a commonly used and highly active Lewis acid, can lead to mixtures of isomers.[3][4] Milder Lewis acids, such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃), may offer different regioselectivity profiles. The choice of Lewis acid can also influence the overall reactivity, with stronger acids like AlCl₃ often requiring lower temperatures to control the reaction.
Q3: Can the solvent influence the formation of byproducts?
A3: Yes, the solvent can significantly impact the reaction outcome. The choice of solvent can affect the solubility of the reactants and the Lewis acid-acylating agent complex, which in turn can influence the reaction rate and selectivity.[2] Common solvents for Friedel-Crafts acylation include dichloromethane (DCM), carbon disulfide (CS₂), and nitrobenzene. For instance, using a deep eutectic solvent composed of choline chloride and zinc chloride has been shown to be an effective and green alternative, promoting high yields and regioselectivity in some Friedel-Crafts acylations.[5] It is crucial to use anhydrous solvents, as water will deactivate the Lewis acid catalyst.[3]
Q4: What is the effect of temperature and reaction time on byproduct formation?
A4: Temperature and reaction time are critical parameters to control. Friedel-Crafts acylations are often exothermic, and higher temperatures can lead to a decrease in selectivity and the formation of undesired byproducts.[3] It is generally advisable to start the reaction at a low temperature (e.g., 0 °C) and then allow it to slowly warm to room temperature.[3] Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and to quench the reaction once the starting material is consumed, preventing further side reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the Friedel-Crafts acylation of tetralones and provides systematic steps for resolution.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Acylated Product | 1. Deactivated Lewis acid catalyst due to moisture.[3] 2. Insufficient amount of Lewis acid. 3. The aromatic ring of the tetralone is deactivated by other substituents. | 1. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or purified anhydrous Lewis acid and anhydrous solvents.[3] 2. A stoichiometric amount of Lewis acid is typically required because both the acylating agent and the product ketone can complex with it.[1] Consider using a slight excess (1.1-1.2 equivalents). 3. For deactivated tetralones, a stronger Lewis acid or higher reaction temperatures may be necessary, but this must be balanced against the risk of increased byproduct formation. |
| Poor Regioselectivity (Mixture of 6- and 7-isomers) | 1. Reaction conditions favor the formation of multiple isomers. 2. Inappropriate choice of Lewis acid or solvent. | 1. Optimize the reaction temperature; lower temperatures often favor the formation of a single isomer. 2. Screen different Lewis acids (e.g., AlCl₃, SnCl₄, ZnCl₂) and solvents (e.g., DCM, CS₂, nitrobenzene) to find the optimal combination for the desired regioselectivity. The choice of acylating agent (acyl chloride vs. anhydride) can also influence the outcome.[6][7] |
| Formation of Polyacylated Byproducts | 1. Use of an excess of the acylating agent. 2. The tetralone substrate is highly activated. | 1. Use a 1:1 molar ratio of tetralone to the acylating agent. 2. While less common for acylation, if polysubstitution is observed, consider using a milder Lewis acid and lower reaction temperatures. |
| Reaction Does Not Proceed to Completion | 1. Insufficient catalyst activity. 2. Low reaction temperature. | 1. Check the quality of the Lewis acid and ensure anhydrous conditions. 2. Gradually increase the reaction temperature after the initial addition of reagents at a low temperature. Monitor the reaction by TLC. |
| Formation of Dark-colored, Tarry Byproducts | 1. Reaction temperature is too high, leading to decomposition. 2. Prolonged reaction time. | 1. Maintain a controlled temperature throughout the reaction, using an ice bath to manage exotherms.[3] 2. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of 1-Tetralone
This protocol provides a general starting point for the acylation of 1-tetralone. Optimization of specific parameters may be required for different acylating agents and desired outcomes.
Materials:
-
1-Tetralone
-
Acyl chloride or acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of the acyl chloride (1.0 equivalent) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the AlCl₃ suspension with vigorous stirring over 15-20 minutes.
-
After the addition is complete, add a solution of 1-tetralone (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition of tetralone is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.[3]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to separate the isomers and other byproducts.
Visualizing Reaction Control
To achieve the desired product in the Friedel-Crafts acylation of tetralone, it is essential to understand the interplay of various factors that can lead to byproduct formation. The following workflow illustrates a logical approach to troubleshooting and optimizing the reaction.
Caption: Troubleshooting workflow for optimizing the Friedel-Crafts acylation of tetralones.
The key to minimizing byproduct formation lies in a systematic approach to optimizing reaction conditions. By carefully considering the choice of Lewis acid, solvent, temperature, and stoichiometry, researchers can significantly improve the yield and purity of the desired acylated tetralone product.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. websites.umich.edu [websites.umich.edu]
- 4. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 5. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial-scale synthesis of 4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one.
Experimental Protocols
The most common and industrially viable method for synthesizing this compound is through the intramolecular Friedel-Crafts acylation of 4-phenyl-4-methylpentanoic acid or its corresponding acyl chloride. Below are detailed protocols for both approaches.
Protocol 1: Cyclization of 4-phenyl-4-methylpentanoic acid using Polyphosphoric Acid (PPA)
Materials:
-
4-phenyl-4-methylpentanoic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Crushed ice
Procedure:
-
In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, charge polyphosphoric acid.
-
Begin stirring and heat the PPA to approximately 80-90°C to reduce its viscosity.
-
Slowly add 4-phenyl-4-methylpentanoic acid to the hot PPA over a period of 1-2 hours, maintaining the temperature between 80-100°C. The addition is exothermic, so careful control of the addition rate is crucial.
-
After the addition is complete, continue to stir the reaction mixture at 90-100°C for an additional 2-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or HPLC).
-
Once the reaction is deemed complete, cool the mixture to approximately 60°C and carefully pour it onto crushed ice with vigorous stirring to quench the reaction.
-
Extract the aqueous mixture with dichloromethane (3 x reactor volume).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).
Protocol 2: Cyclization of 4-phenyl-4-methylpentanoyl chloride using a Lewis Acid Catalyst
Materials:
-
4-phenyl-4-methylpentanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reactor equipped with a mechanical stirrer, thermometer, addition funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Cool the suspension to 0-5°C in an ice bath.
-
Dissolve 4-phenyl-4-methylpentanoyl chloride in anhydrous dichloromethane and add it dropwise to the cooled AlCl₃ suspension over 1-2 hours, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress.
-
Cool the reaction mixture back to 0-5°C and slowly quench it by the careful addition of crushed ice, followed by concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization.
Data Presentation
The following table summarizes typical yields for the synthesis of tetralone derivatives via intramolecular Friedel-Crafts acylation and related reactions. Note that yields can vary significantly based on the specific substrate, reaction conditions, and scale.
| Product | Starting Material | Catalyst/Reagent | Typical Yield | Purity | Reference |
| (R)-4,7-dimethyl-1-tetralone | (S)-4-(p-tolyl)pentanoic acid | Silver oxide | 27% (overall) | 90% (optical) | [1] |
| 4,4-Dimethyl-7-ethynyl-1-tetralone | Precursor with TMS-acetylene group | Potassium carbonate | 76% | Not specified | |
| 4-Dichlorophenyl-1-tetralones | α-naphthol and dichlorobenzene | Aluminum chloride | Up to 80% | >99.5% (after recrystallization) | [2] |
| Substituted dihydronaphthalen-1(2H)-ones | Dienones and diethyl acetylenedicarboxylate | DMAP | 82-83% | Not specified | [3] |
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for industrial-scale production of this compound?
A1: The most prevalent method is the intramolecular Friedel-Crafts acylation of 4-phenyl-4-methylpentanoic acid or its corresponding acid chloride. The carboxylic acid is typically cyclized using a strong acid catalyst like polyphosphoric acid (PPA), while the acid chloride is cyclized using a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Q2: What are the critical process parameters to control during the cyclization reaction?
A2: Key parameters include:
-
Anhydrous Conditions: For Lewis acid-catalyzed reactions, the exclusion of moisture is critical to prevent catalyst deactivation.
-
Temperature Control: The reaction is often exothermic, and maintaining the optimal temperature range is crucial for preventing side reactions and ensuring product quality.
-
Rate of Addition: Slow and controlled addition of the substrate to the catalyst mixture helps to manage the exotherm and prevent localized overheating.
-
Stirring Efficiency: Adequate agitation is necessary to ensure proper mixing and heat transfer, especially in viscous reaction mixtures like those involving PPA.
Q3: What are the common impurities or by-products in this synthesis?
A3: Common by-products can include:
-
Unreacted starting material: Incomplete reaction can leave residual 4-phenyl-4-methylpentanoic acid or its derivatives.
-
Polymeric materials: Harsh reaction conditions can lead to the formation of polymeric tars.
-
Isomeric products: Although less common in this specific intramolecular cyclization, intermolecular reactions could potentially lead to dimers or other condensation products if the reaction is not properly controlled.
-
Dehydration products: In the case of using the carboxylic acid directly, dehydration to the corresponding alkene can be a side reaction.
Q4: What are the recommended purification methods for the final product on an industrial scale?
A4: The primary purification methods are:
-
Vacuum Distillation: This is effective for separating the product from non-volatile impurities and unreacted starting materials.
-
Recrystallization: This method is excellent for achieving high purity and can be performed using various solvent systems like ethanol/water or hydrocarbon solvents.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Yield | Catalyst Inactivity: Moisture contamination (for Lewis acids) or poor quality PPA. | Ensure all reagents, solvents, and equipment are rigorously dried. Use fresh, high-quality catalyst. |
| Insufficient Catalyst: The ketone product can complex with the Lewis acid, rendering it inactive. | Use a stoichiometric amount or a slight excess of the Lewis acid catalyst. | |
| Reaction Temperature Too Low: The activation energy for the cyclization is not being met. | Gradually increase the reaction temperature while carefully monitoring for side product formation. | |
| Poor Mixing: Inadequate stirring, especially with viscous PPA. | Use a powerful mechanical stirrer and consider adding a co-solvent to reduce viscosity if compatible with the reaction. | |
| Formation of Dark Tarry Material | Reaction Temperature Too High: Leads to polymerization and decomposition. | Optimize the reaction temperature. Ensure efficient cooling and controlled addition of reagents. |
| Highly Reactive Substrate: The aromatic ring is too activated, leading to side reactions. | While not an issue for this specific substrate, for more activated systems, a milder catalyst or lower temperature should be considered. | |
| Product Contaminated with Starting Material | Incomplete Reaction: Insufficient reaction time or temperature. | Increase the reaction time or temperature. Monitor the reaction to completion using an appropriate analytical technique. |
| Inefficient Quenching/Work-up: The product is not fully extracted from the aqueous phase. | Perform multiple extractions with a suitable organic solvent. Adjust the pH of the aqueous layer if necessary to ensure the product is in a neutral form. | |
| Difficult Product Isolation/Purification | Emulsion Formation During Work-up: Can occur with certain solvent and aqueous phase combinations. | Add brine to the aqueous layer to help break the emulsion. Consider filtration through a bed of celite. |
| Oily Product That Fails to Crystallize: Presence of impurities that inhibit crystallization. | Attempt purification by vacuum distillation first to remove volatile impurities. Try different recrystallization solvents or solvent mixtures. |
Mandatory Visualization
Below are diagrams illustrating the key experimental workflow and a logical troubleshooting pathway.
Caption: Experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
- 1. Tandem synthesis of dihydronaphthalen-1(2H)-one derivatives via aldol condensation-Diels–Alder-aromatization sequence of reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5019655A - Method of preparing 4-dichlorophenyl-1-tetralones - Google Patents [patents.google.com]
- 3. Buy 6-hydroxy-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one [smolecule.com]
Long-term storage and stability of 4,4-dimethyltetralone
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage, stability, and handling of 4,4-dimethyltetralone. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental use.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Possible Cause: Degradation of 4,4-dimethyltetralone due to improper storage or handling.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound is stored in a tightly sealed container in a cool, dry, and dark place. Recommended storage is at room temperature.[1]
-
Assess Purity: Re-evaluate the purity of your sample using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Implement Inert Atmosphere: For long-term storage or if the compound is frequently accessed, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Check for Contaminants: Ensure that solvents and other reagents used in your experiments are free from impurities that could catalyze degradation.
Issue 2: Appearance of Unknown Peaks in Analytical Chromatograms
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Review Handling Procedures: Analyze your experimental workflow for potential exposure to harsh conditions such as high temperatures, extreme pH, or strong oxidizing/reducing agents.
-
Conduct Forced Degradation Studies: To identify potential degradation products, subject a small sample of 4,4-dimethyltetralone to stress conditions (e.g., heat, acid, base, oxidation). Analyze the stressed samples using LC-MS or GC-MS to characterize the degradation products.
-
Literature Review: While specific degradation pathways for 4,4-dimethyltetralone are not extensively documented, reviewing the stability of similar tetralone structures may provide insights into potential degradation mechanisms.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for 4,4-dimethyltetralone?
A1: For long-term storage, 4,4-dimethyltetralone should be stored at room temperature in a well-ventilated, dry area.[1] The container should be tightly sealed to prevent moisture ingress and exposure to air. To further ensure stability, especially for analytical standards, storage in a desiccator under an inert atmosphere is recommended.
Q2: How stable is 4,4-dimethyltetralone in solution?
A2: The stability of 4,4-dimethyltetralone in solution is dependent on the solvent, pH, and temperature. Ketones, in general, can be susceptible to acid- or base-catalyzed reactions. It is advisable to prepare solutions fresh for each experiment. If storage of solutions is necessary, they should be kept at low temperatures (e.g., 2-8 °C) and protected from light. A preliminary stability study in the desired solvent is recommended to determine an acceptable storage duration.
Q3: What are the potential degradation pathways for 4,4-dimethyltetralone?
A3: While specific degradation pathways have not been fully elucidated for 4,4-dimethyltetralone, potential degradation mechanisms for tetralone scaffolds can be inferred from general organic chemistry principles. These may include:
-
Oxidation: The benzylic position and the carbonyl group can be susceptible to oxidation, potentially leading to ring-opening or the formation of hydroxylated derivatives. Studies on related compounds like tetralin show metabolism via hydroxylation.
-
Hydrolysis: Although the tetralone ring itself is generally stable to hydrolysis, functional groups in derivatives could be labile. The ketone functionality is generally stable under neutral conditions.
-
Photodegradation: Aromatic ketones can be susceptible to photodegradation. Therefore, it is crucial to protect 4,4-dimethyltetralone and its solutions from light.
-
Thermal Degradation: High temperatures can lead to decomposition. The exact decomposition temperature and products are not well-documented, but it is best practice to avoid excessive heat during handling and storage.
Q4: What analytical methods are suitable for assessing the stability of 4,4-dimethyltetralone?
A4: Stability-indicating analytical methods are crucial for monitoring the purity and degradation of 4,4-dimethyltetralone. Recommended techniques include:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a robust technique for separating the parent compound from potential degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is suitable for identifying and quantifying volatile impurities and degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the compound and identify major degradation products if they are present in sufficient quantities.
Data Presentation
Table 1: Recommended Storage Conditions and Purity Assessment Methods
| Parameter | Recommendation | Analytical Method |
| Storage Temperature | Room Temperature[1] | - |
| Atmosphere | Tightly sealed container; Inert gas for long-term | - |
| Light Exposure | Protect from light | - |
| Purity Assessment | HPLC, GC-MS, NMR | As per protocol |
| Retest Period | To be determined by user-specific stability studies | - |
Experimental Protocols
Protocol 1: General Procedure for HPLC Purity and Stability Assessment
This protocol provides a general guideline for developing an HPLC method to assess the purity and stability of 4,4-dimethyltetralone.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point. The exact gradient program should be optimized to achieve good separation of the main peak from any impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV spectrum of 4,4-dimethyltetralone. A wavelength of maximum absorbance should be chosen.
-
Sample Preparation: Prepare a stock solution of 4,4-dimethyltetralone in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute further as needed for analysis.
-
Analysis: Inject a known volume of the sample and record the chromatogram. Purity can be estimated by the area percentage of the main peak. For stability studies, samples stored under various conditions are analyzed at predetermined time points, and the peak area of 4,4-dimethyltetralone is compared to the initial time point.
Visualizations
Caption: Hypothetical degradation pathways for 4,4-dimethyltetralone.
Caption: General workflow for conducting stability testing of a chemical compound.
References
Recrystallization methods for purifying 4,4-dimethyltetralone derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 4,4-dimethyltetralone and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a recrystallization protocol for a new 4,4-dimethyltetralone derivative?
A1: The crucial first step is to screen for a suitable solvent or solvent system.[1][2] The ideal solvent will dissolve the 4,4-dimethyltetralone derivative at an elevated temperature but not at room or lower temperatures.[1][2] For compounds like 4,4-dimethyltetralone derivatives, which are largely nonpolar and aromatic, good starting points for solvent screening include single solvents like toluene or mixed solvent systems such as hexane/ethyl acetate or ethanol/water.[3][4]
Q2: How does the structure of 4,4-dimethyltetralone derivatives influence solvent choice?
A2: The 4,4-dimethyltetralone core is a hydrophobic, aromatic ketone. The "like dissolves like" principle suggests that nonpolar to moderately polar solvents will be most effective.[5] The presence of the ketone functional group may increase solubility in slightly more polar solvents like acetone or ethyl acetate.[3] For derivatives with additional polar functional groups (e.g., hydroxyl, amino), the polarity of the ideal solvent system will need to be adjusted, often by using a mixed solvent system.
Q3: When should I use a mixed solvent system for recrystallization?
A3: A mixed solvent system is beneficial when no single solvent provides the desired solubility profile (highly soluble when hot, poorly soluble when cold).[1] This is common for compounds that are either too soluble or too insoluble in common single solvents.[5] The process typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the gradual addition of a "poor" solvent (in which it is insoluble) until the solution becomes turbid.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of 4,4-dimethyltetralone derivatives.
Issue 1: The compound "oils out" instead of forming crystals.
Cause: This phenomenon, where the compound separates as a liquid instead of a solid, often occurs when the melting point of the compound is lower than the boiling point of the solvent, or when there is a high concentration of impurities.[6]
Solutions:
-
Adjust the Solvent System:
-
If using a single solvent, try a solvent with a lower boiling point.
-
In a mixed solvent system, increase the proportion of the solvent in which the compound is more soluble.[7]
-
-
Lower the Crystallization Temperature: Ensure the solution is not supersaturated at a temperature above the compound's melting point.
-
Slow Down the Cooling Process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can favor oiling out over crystallization.[6]
-
Reduce Impurity Concentration: If the crude material is highly impure, consider a preliminary purification step like column chromatography.
Issue 2: No crystals form upon cooling.
Cause: This is often due to using too much solvent, resulting in a solution that is not saturated enough for crystallization to occur.[4] It can also happen if the cooling process is not sufficient to decrease the solubility significantly.
Solutions:
-
Induce Crystallization:
-
Reduce Solvent Volume: If induction methods fail, gently heat the solution to evaporate some of the solvent and increase the concentration of the compound. Then, allow the solution to cool again.
-
Further Cooling: If crystals have not formed at room temperature, cool the flask in an ice-water bath to further decrease the solubility of the compound.[9]
Issue 3: The recrystallization yield is very low.
Cause: A low yield can result from several factors, including using too much solvent, premature crystallization during a hot filtration step, or washing the final crystals with a solvent at the wrong temperature.[6][7]
Solutions:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[5] To check if a significant amount of product remains in the filtrate (mother liquor), evaporate a small sample to see if a solid residue forms.[7]
-
Prevent Premature Crystallization: When performing a hot filtration to remove insoluble impurities, use a slight excess of hot solvent and preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing on the filter paper.[6]
-
Proper Washing Technique: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. Using warm or room-temperature solvent will dissolve some of the purified product.[5]
Quantitative Data Summary
| Solvent System | Typical Ratio (v/v) | Dissolution Temperature (°C) | Crystallization Temperature (°C) | Expected Yield Range | Notes |
| Hexane / Ethyl Acetate | 3:1 to 5:1 | 60 - 70 | 0 - 4 | 70 - 90% | Good for less polar derivatives. |
| Toluene / Hexane | 1:2 to 1:4 | 80 - 100 | 0 - 4 | 75 - 95% | Effective for aromatic compounds. |
| Ethanol / Water | 10:1 to 5:1 | 70 - 80 | 0 - 4 | 60 - 85% | Suitable for derivatives with some polar functionality. |
| Acetone / Water | 8:1 to 4:1 | 50 - 56 | 0 - 4 | 65 - 88% | Useful for moderately polar derivatives. |
Experimental Protocols
Representative Protocol for Single-Solvent Recrystallization (e.g., using Toluene)
-
Dissolution: Place the crude 4,4-dimethyltetralone derivative in an Erlenmeyer flask. Add a small volume of toluene and heat the mixture to boiling with stirring. Continue to add small portions of hot toluene until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold toluene to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Representative Protocol for Mixed-Solvent Recrystallization (e.g., using Hexane/Ethyl Acetate)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 4,4-dimethyltetralone derivative in the minimum amount of boiling ethyl acetate (the "good" solvent).
-
Addition of Anti-Solvent: While keeping the solution hot, add hot hexane (the "poor" solvent or "anti-solvent") dropwise until the solution becomes faintly cloudy (turbid).
-
Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath to promote further crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a pre-chilled mixture of hexane and ethyl acetate (using the same ratio as determined for crystallization).
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General workflow for the recrystallization of 4,4-dimethyltetralone derivatives.
Caption: Troubleshooting decision tree for common recrystallization problems.
References
- 1. quora.com [quora.com]
- 2. mt.com [mt.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 5. community.wvu.edu [community.wvu.edu]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 9. quora.com [quora.com]
Technical Support Center: NMR Characterization of Tetralone Analogues
Welcome to the technical support center for the NMR characterization of tetralone analogues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during NMR analysis of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum shows broad peaks. What are the possible causes and solutions?
A: Broad peaks in an NMR spectrum can arise from several factors:
-
Poor Shimming: The magnetic field homogeneity across the sample may be suboptimal.[1][2] Solution: Re-shim the spectrometer. Modern instruments often have automated shimming routines that are very effective. For challenging samples, manual shimming may be necessary.[2]
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening.[1][3] Solution: Dilute the sample. For ¹H NMR of small molecules, a concentration of 5-25 mg in 0.5-0.7 mL of deuterated solvent is typically recommended.[3]
-
Incomplete Dissolution: If the compound is not fully dissolved, the sample will be non-homogenous, resulting in broad signals.[1][2] Solution: Visually inspect the NMR tube for any solid particles or cloudiness.[2] If solubility is an issue, try a different deuterated solvent.[1][2]
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic ions can cause significant line broadening. Solution: Ensure all glassware is scrupulously clean. If paramagnetic contamination is suspected, passing the sample through a small plug of silica gel or celite may help.
Q2: The integration of my aromatic region is inaccurate due to the residual solvent peak. How can I resolve this?
A: This is a common issue when using deuterated chloroform (CDCl₃), as the residual CHCl₃ peak appears around 7.26 ppm, often overlapping with aromatic signals.
-
Solution 1: Use a Different Solvent: Switching to a solvent with a residual peak that does not interfere with the aromatic region is the most straightforward solution.[1] Acetone-d₆ (residual peak at ~2.05 ppm) or benzene-d₆ (residual peak at ~7.16 ppm, but often shifts aromatic signals significantly) are good alternatives.[1]
-
Solution 2: Use a Solvent with No Proton Signals: Carbon tetrachloride (CCl₄) with a small amount of a deuterated solvent for locking can be used, although this is less common now due to the toxicity of CCl₄.
Q3: My ¹³C NMR spectrum has very weak signals, especially for the carbonyl carbon. How can I improve the signal-to-noise ratio?
A: The low natural abundance of ¹³C (about 1.1%) and the long relaxation times of quaternary carbons (like the carbonyl carbon) are the primary reasons for weak signals in ¹³C NMR.[2][4]
-
Increase Sample Concentration: For ¹³C NMR, a higher concentration (50-100 mg) is often necessary to obtain a good spectrum in a reasonable time.[3]
-
Increase the Number of Scans: The signal-to-noise ratio increases with the square root of the number of scans.[2] Doubling the number of scans will improve the signal-to-noise by a factor of about 1.4.[2]
-
Optimize the Relaxation Delay (d1): Quaternary carbons have long relaxation times and may not fully relax between pulses if the delay is too short, leading to signal attenuation.[2] Increasing the relaxation delay can significantly improve the signal of the carbonyl carbon, though it will also increase the total experiment time.[2]
-
Use a 90° Pulse Angle: Ensure the pulse width is calibrated correctly for your sample and probe to provide the maximum signal for a single scan.[2]
Q4: I am seeing more signals than expected in my ¹H NMR spectrum. Could this be due to keto-enol tautomerism?
A: Yes, keto-enol tautomerism is a common phenomenon in tetralones and can lead to the presence of two distinct sets of signals in the NMR spectrum, one for the keto form and one for the enol form.[5][6] The equilibrium between these two forms can be influenced by the solvent, temperature, and pH.[6][7][8]
-
Solvent Effects: The keto-enol equilibrium is often solvent-dependent.[7][8] For example, in non-polar solvents, the enol form may be stabilized by intramolecular hydrogen bonding, while polar solvents may favor the more polar keto form.[9]
-
Temperature Effects: Acquiring the spectrum at a different temperature can sometimes help to either slow down or speed up the interconversion, potentially simplifying the spectrum.
-
Confirmation: To confirm the presence of an enol, look for a characteristic vinyl proton signal (typically 5-6 ppm) and a broad hydroxyl proton signal.[6] Adding a drop of D₂O to the NMR tube will cause the hydroxyl proton to exchange with deuterium, leading to the disappearance of its signal.[1]
Troubleshooting Guides
Problem: Overlapping Signals in the Aliphatic Region
The methylene protons of the tetralone ring system often present as complex, overlapping multiplets, making unambiguous assignment difficult.
Troubleshooting Steps:
-
Increase Spectrometer Field Strength: Higher field strengths will increase the chemical shift dispersion, potentially resolving overlapping signals.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons, helping to identify which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the carbon skeleton.
-
-
Selective Decoupling: In some cases, selective irradiation of a specific proton can simplify the coupling patterns of its neighbors, aiding in their assignment.
Problem: Distinguishing Between Isomers
Subtle differences in the substitution pattern of tetralone analogues can be challenging to distinguish by ¹H NMR alone.
Troubleshooting Steps:
-
Careful Analysis of Coupling Constants: The magnitude of the coupling constants (J-values) between protons on the aliphatic ring can provide information about their dihedral angles and thus the conformation of the ring.[10]
-
NOE (Nuclear Overhauser Effect) Experiments:
-
1D NOE or 2D NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, even if they are not directly bonded. This is extremely useful for determining the relative stereochemistry of substituents.
-
-
¹³C NMR Chemical Shifts: The chemical shifts of the carbon atoms are very sensitive to their local electronic environment. Comparing the experimental ¹³C NMR data with predicted values or with data from known isomers can be a powerful tool for structural elucidation.[11]
Data Presentation
Table 1: Typical ¹H NMR Chemical Shift Ranges for 1-Tetralone
| Proton(s) | Chemical Shift (ppm) | Multiplicity |
| H-8 | 8.0 - 8.2 | dd |
| H-5, H-6, H-7 | 7.2 - 7.6 | m |
| H-4 | 2.9 - 3.1 | t |
| H-2 | 2.6 - 2.8 | t |
| H-3 | 2.1 - 2.3 | p |
Data is approximate and can vary depending on the solvent and substituents.
Table 2: Typical ¹³C NMR Chemical Shifts for 1-Tetralone and Related Analogues
| Carbon | 1-Tetralone[11][12] | 2-Tetralone[11] | 1,2,3,4-Tetrahydro-1-naphthol[11] |
| C1 | 198.3 (C=O) | 41.2 | 67.9 |
| C2 | 38.9 | 210.1 (C=O) | 32.1 |
| C3 | 23.2 | 38.6 | 19.1 |
| C4 | 29.6 | 29.0 | 29.3 |
| C4a | 133.0 | 131.2 | 138.9 |
| C5 | 126.5 | 128.9 | 129.0 |
| C6 | 128.8 | 126.5 | 125.9 |
| C7 | 133.4 | 126.5 | 128.2 |
| C8 | 126.2 | 128.9 | 126.2 |
| C8a | 144.6 | 131.2 | 137.5 |
Chemical shifts are in ppm relative to TMS. Data is for CDCl₃ solutions.
Experimental Protocols
Standard NMR Sample Preparation for Tetralone Analogues
-
Weighing the Sample: Accurately weigh 5-25 mg of the tetralone analogue for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[3]
-
Adding the Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) to the vial.[13]
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming in a water bath can aid dissolution.
-
Filtering: To remove any particulate matter that could affect the magnetic field homogeneity, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[3][14]
-
Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.
-
Inserting into the Spectrometer: Carefully insert the NMR tube into the spinner turbine and adjust the depth using the spectrometer's depth gauge before placing it in the magnet.
Visualizations
Caption: A typical experimental workflow for the NMR characterization of tetralone analogues.
Caption: A decision tree for troubleshooting common issues in NMR spectra of tetralones.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]
- 5. What's the 'ism' of today? Keto-Enol Tautomerism — Nanalysis [nanalysis.com]
- 6. cores.research.asu.edu [cores.research.asu.edu]
- 7. researchgate.net [researchgate.net]
- 8. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. 1-Tetralone(529-34-0) 13C NMR [m.chemicalbook.com]
- 13. publish.uwo.ca [publish.uwo.ca]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Efficiency in Tandem Synthesis of Dihydronaphthalenones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the tandem synthesis of dihydronaphthalenones. The content is structured to address specific experimental challenges, offering detailed protocols and data-driven insights.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the tandem synthesis of dihydronaphthalenones?
A1: This synthesis is a one-pot reaction that combines multiple steps to efficiently build the dihydronaphthalenone core. A common and effective sequence involves an initial aldol condensation, followed by a Diels-Alder cycloaddition and subsequent aromatization.[1][2] This tandem strategy is highly efficient as it reduces the need for isolating intermediates, thereby saving time and resources.
Q2: What is the role of 4-(Dimethylamino)pyridine (DMAP) in this reaction?
A2: 4-(Dimethylamino)pyridine (DMAP) acts as a nucleophilic organocatalyst.[1][2] In the first step, its basicity facilitates the deprotonation of the 3,5,5-trimethylcyclohex-2-en-1-one to form a dienolate intermediate. This intermediate then participates in the aldol condensation with an aromatic aldehyde. DMAP's high catalytic activity allows the reaction to proceed under relatively mild conditions.[3]
Q3: Can other catalysts be used for this tandem synthesis?
A3: While DMAP is a commonly used and effective catalyst for this transformation, other catalytic systems can be employed for similar tandem reactions. Lewis acids are known to catalyze Diels-Alder reactions by activating the dienophile.[4] For the aldol condensation step, other bases, both organic and inorganic, can be utilized. However, the choice of catalyst will significantly impact reaction conditions, yields, and substrate scope. A comparative study under consistent conditions would be necessary to determine the optimal catalyst for a specific set of substrates.
Q4: What are the key factors influencing the efficiency of this tandem reaction?
A4: Several factors can influence the overall efficiency:
-
Catalyst Loading: The amount of catalyst can affect the reaction rate and yield.
-
Temperature: The aldol condensation and Diels-Alder steps may have different optimal temperatures. The reaction is often started at a lower temperature for the aldol step and then heated to reflux for the cycloaddition.[1][2]
-
Solvent: The choice of solvent can impact the solubility of reactants and the stability of intermediates, thereby affecting reaction rates.[5] Aqueous conditions have been shown to be effective for the DMAP-catalyzed reaction.[1][2]
-
Reactant Stoichiometry: The molar ratio of the reactants is crucial for driving the reaction to completion and minimizing side products.
-
Substrate Electronics: Electron-withdrawing groups on the dienophile and electron-donating groups on the diene generally accelerate the Diels-Alder reaction.[6] The nature of the aldehyde will also influence the rate of the initial aldol condensation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Catalyst: DMAP may be old or degraded. | Use fresh, high-purity DMAP. Consider using DMAP hydrochloride, which can be recycled.[7] |
| 2. Suboptimal Temperature: The temperature may be too low for the Diels-Alder cycloaddition to occur efficiently. | After the initial aldol condensation period at a lower temperature (e.g., 60°C), ensure the reaction mixture is brought to reflux to facilitate the cycloaddition.[1][2] | |
| 3. Incorrect Solvent: The chosen solvent may not be suitable for the reaction. | The use of water as a solvent has been reported to be effective for the DMAP-catalyzed tandem synthesis.[1][2] If using other organic solvents, ensure they are anhydrous if required by the specific catalyst system. | |
| 4. Poor Quality Reagents: Starting materials may be impure or degraded. | Use freshly distilled aldehydes and ensure the purity of the cyclohexenone derivative and dienophile. | |
| Presence of Multiple Products/Side Reactions | 1. Self-Condensation of Cyclohexenone: The cyclohexenone derivative can undergo self-aldol condensation. | Slowly add the cyclohexenone derivative to the reaction mixture containing the aldehyde and catalyst to maintain a low concentration of the enolate. |
| 2. Michael Addition: The enolate can potentially undergo Michael addition to the dienophile. | Optimize the reaction conditions, such as temperature and reaction time, to favor the desired tandem pathway. | |
| 3. Polymerization: The dienophile or the intermediate diene may polymerize at elevated temperatures. | Maintain the recommended reaction temperature and avoid prolonged reaction times. | |
| Reaction Stalls/Incomplete Conversion | 1. Insufficient Catalyst: The catalyst amount may be too low to drive the reaction to completion. | Increase the catalyst loading incrementally (e.g., from 10 mol% to 15 mol%). |
| 2. Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. | While DMAP is generally stable, prolonged exposure to high temperatures in aqueous media could lead to slow hydrolysis. Consider adding the catalyst in portions for very long reaction times. Immobilized DMAP could also be an alternative to improve stability and recyclability.[8] | |
| 3. Reversible Diels-Alder Reaction: At very high temperatures, a retro-Diels-Alder reaction can occur, leading to an equilibrium mixture. | Ensure the reflux temperature is not excessively high. For the reported synthesis, refluxing in water provides a suitable temperature. | |
| Difficulty in Product Purification | 1. Removal of DMAP: DMAP is basic and can be challenging to remove from the product. | During the work-up, wash the organic extract with a dilute acidic solution (e.g., 1M HCl) to protonate and extract the DMAP into the aqueous layer.[9] |
| 2. Co-elution of Byproducts: Side products may have similar polarities to the desired product, making chromatographic separation difficult. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization can also be an effective purification method. |
Data Presentation
Table 1: Optimization of Reaction Conditions for the Tandem Synthesis of Dihydronaphthalenone 4a'
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Water | DMAP | Room Temp | 48 | Low | [1][2] |
| 2 | Water | DMAP | 60 (3h) then Reflux (36h) | 39 | 80 | [1][2] |
| 3 | Water | None | 60 | 24 | 0 | [1][2] |
| 4 | Toluene | DMAP | 60 | 24 | 0 | [1][2] |
| 5 | Ethanol | DMAP | 60 | 24 | Low | [1][2] |
| 6 | MeCN | DMAP | 60 | 24 | Low | [1][2] |
| 7 | THF | DMAP | 60 | 24 | Low | [1][2] |
Reaction of 3,5,5-trimethylcyclohex-2-en-1-one, benzaldehyde, and diethyl acetylenedicarboxylate.
Experimental Protocols
Typical One-Pot Synthesis of Dihydronaphthalenone Derivatives [1][2]
-
To a round-bottom flask, add 3,5,5-trimethylcyclohex-2-en-1-one (1.0 mmol), the corresponding aromatic aldehyde (1.0 mmol), 4-(dimethylamino)pyridine (DMAP) (0.1 mmol, 10 mol%), and water (1.0 mL).
-
Stir the mixture at 60°C for 3 hours. Monitor the formation of the intermediate dienone by Thin Layer Chromatography (TLC).
-
After the initial 3 hours, add the diethyl acetylenedicarboxylate (1.5 mmol) to the reaction mixture.
-
Increase the temperature to reflux and continue stirring for 36-48 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexanes mixture) to afford the desired dihydronaphthalenone.
Visualizations
Caption: Experimental workflow for the one-pot tandem synthesis.
Caption: Troubleshooting decision tree for dihydronaphthalenone synthesis.
References
- 1. Tandem synthesis of dihydronaphthalen-1(2H)-one derivatives via aldol condensation-Diels–Alder-aromatization sequence of reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. magritek.com [magritek.com]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Synthesis Routes for 4,4-Dimethyltetralone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for 4,4-dimethyltetralone, a key intermediate in the synthesis of various biologically active molecules. The comparison focuses on an intramolecular Friedel-Crafts acylation approach and a classical Robinson annulation method, evaluating them based on key performance indicators to aid in route selection for research and development purposes.
Data Presentation: A Comparative Overview
The following table summarizes the quantitative data for the two primary synthesis routes to 4,4-dimethyltetralone.
| Parameter | Intramolecular Friedel-Crafts Acylation | Robinson Annulation |
| Starting Materials | 4-Phenyl-3,3-dimethylbutanoic acid | Isovaleraldehyde, Methyl vinyl ketone |
| Key Reagents | Polyphosphoric acid (PPA) or Lewis Acids (e.g., AlCl₃), Thionyl chloride | Base (e.g., NaOH, KOH), Dehydrating agent |
| Number of Steps | 2 (from the butanoic acid) | 3+ (Michael addition, aldol condensation, aromatization) |
| Overall Yield | Good to Excellent (reported up to 81% for similar structures)[1] | Moderate to Good (highly variable depending on specific conditions) |
| Reaction Time | Typically a few hours for cyclization | Can be lengthy, often requiring overnight reactions |
| Scalability | Generally good | Can be challenging due to potential side reactions |
| Green Chemistry | Use of strong acids and chlorinated solvents can be a drawback | Use of stoichiometric base and potential for solvent waste |
| Key Advantages | Direct and efficient cyclization | Convergent synthesis from simple starting materials |
| Key Disadvantages | Precursor synthesis required | Potential for side reactions and lower overall yield |
Mandatory Visualization: Synthesis Pathways
The following diagrams illustrate the logical flow of the two compared synthetic routes for 4,4-dimethyltetralone.
Experimental Protocols
Route 1: Intramolecular Friedel-Crafts Acylation
This route involves the preparation of 4-phenyl-3,3-dimethylbutanoic acid followed by its cyclization to 4,4-dimethyltetralone.
Step 1: Synthesis of 4-Phenyl-3,3-dimethylbutanoic Acid
-
Materials: Phenylacetic acid, isobutyraldehyde, acetic anhydride, pyridine.
-
Procedure: A mixture of phenylacetic acid (1 equivalent), isobutyraldehyde (1.2 equivalents), and acetic anhydride (2 equivalents) is heated at reflux in the presence of a catalytic amount of pyridine for 4-6 hours. The reaction mixture is then cooled, and the excess acetic anhydride is quenched with water. The product is extracted with an organic solvent (e.g., diethyl ether), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography.
Step 2: Intramolecular Friedel-Crafts Acylation to 4,4-Dimethyltetralone
-
Method A: Using Polyphosphoric Acid (PPA)
-
Materials: 4-Phenyl-3,3-dimethylbutanoic acid, polyphosphoric acid.
-
Procedure: 4-Phenyl-3,3-dimethylbutanoic acid (1 equivalent) is added to polyphosphoric acid (10-20 times the weight of the acid) with stirring. The mixture is heated to 80-100°C for 2-4 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured onto crushed ice. The precipitated solid is collected by filtration, washed with water until neutral, and dried. The crude 4,4-dimethyltetralone can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
-
Method B: Via the Acyl Chloride
-
Materials: 4-Phenyl-3,3-dimethylbutanoic acid, thionyl chloride or oxalyl chloride, a Lewis acid (e.g., aluminum chloride), dichloromethane (DCM).
-
Procedure: To a solution of 4-phenyl-3,3-dimethylbutanoic acid (1 equivalent) in dry DCM, thionyl chloride (1.2 equivalents) is added dropwise at 0°C. The mixture is stirred at room temperature for 1-2 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acyl chloride. The acyl chloride is then dissolved in dry DCM and added dropwise to a suspension of aluminum chloride (1.1 equivalents) in dry DCM at 0°C. The reaction mixture is stirred at room temperature for 2-3 hours. The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. After removal of the solvent, the crude product is purified by column chromatography or recrystallization.
-
Route 2: Robinson Annulation
This is a multi-step approach that involves the initial formation of a cyclohexenone ring followed by subsequent transformations.
Step 1: Michael Addition
-
Materials: Isovaleraldehyde, methyl vinyl ketone, a base (e.g., sodium hydroxide).
-
Procedure: To a cooled solution of isovaleraldehyde (1 equivalent) and methyl vinyl ketone (1.1 equivalents) in a suitable solvent like ethanol, a catalytic amount of aqueous sodium hydroxide is added dropwise. The reaction mixture is stirred at room temperature for 12-24 hours. The reaction is then neutralized with a dilute acid and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude Michael adduct (a 1,5-diketone).
Step 2: Intramolecular Aldol Condensation
-
Procedure: The crude Michael adduct from the previous step is dissolved in a solvent such as ethanol, and a base (e.g., sodium ethoxide) is added. The mixture is heated at reflux for 4-8 hours to effect the intramolecular aldol condensation and subsequent dehydration to form the corresponding 4,4-dimethylcyclohexenone derivative.
Step 3: Aromatization
-
Procedure: The cyclohexenone derivative is then subjected to an aromatization step to form the tetralone ring. This can be a challenging transformation and may require specific conditions, such as dehydrogenation using a catalyst like palladium on carbon (Pd/C) at high temperatures or other chemical oxidation methods. The specific conditions and yields for this step for this particular substrate are not well-documented in readily available literature and would require significant experimental optimization.
Conclusion
The intramolecular Friedel-Crafts acylation of 4-phenyl-3,3-dimethylbutanoic acid represents a more direct and likely higher-yielding route to 4,4-dimethyltetralone compared to a multi-step Robinson annulation approach. While the Robinson annulation starts from simpler precursors, the subsequent aromatization step adds complexity and potential for lower overall yields. For researchers requiring a reliable and efficient synthesis of 4,4-dimethyltetralone, the intramolecular Friedel-Crafts acylation is the recommended starting point for investigation and optimization. The choice of cyclization conditions (PPA vs. acyl chloride/Lewis acid) will depend on the desired scale, available reagents, and tolerance for specific reaction conditions.
References
A Comparative Analysis of Dihydronaphthalenone Isomer Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Dihydronaphthalenones, a class of bicyclic aromatic compounds, serve as crucial scaffolds in the development of novel therapeutic agents due to their diverse biological activities. The specific arrangement of the keto group and the degree of saturation in the non-aromatic ring give rise to various isomers, such as α-tetralone and β-tetralone, which exhibit distinct pharmacological profiles. This guide provides an objective comparison of the bioactivity of dihydronaphthalenone isomers, supported by experimental data, to inform research and drug discovery efforts in oncology, endocrinology, and beyond.
Anticancer Activity: Targeting Tubulin Polymerization
Certain dihydronaphthalenone analogues have emerged as potent inhibitors of tubulin polymerization, a key mechanism in cancer chemotherapy. By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
A notable example involves a dihydronaphthalenone analogue bearing a pendant trimethoxy aryl ring (KGP03) and a similar aroyl ring (KGP413). These compounds have demonstrated potent inhibition of tubulin polymerization with IC50 values of 1.0 µM and 1.2 µM, respectively.[1] Furthermore, they have displayed low nanomolar cytotoxicity against human cancer cell lines.[1] To enhance in vivo applicability, water-soluble phosphate prodrug salts (KGP04 and KGP152) were synthesized, which showed significant reduction in tumor blood flow in animal models.[1]
Quantitative Comparison of Tubulin Polymerization Inhibitors
| Compound | Target | IC50 (µM) | Cell Line Cytotoxicity | Reference |
| KGP03 | Tubulin Polymerization | 1.0 | Low nM | [1] |
| KGP413 | Tubulin Polymerization | 1.2 | Low nM | [1] |
| Combretastatin A-4 (CA4) | Tubulin Polymerization | - | - | [1] |
Experimental Protocol: Tubulin Polymerization Assay
The inhibitory effect on tubulin polymerization is typically assessed using an in vitro assay with purified tubulin. The assay measures the increase in light scattering or fluorescence as tubulin polymerizes into microtubules.
-
Tubulin Preparation: Purified bovine brain tubulin is prepared and stored at -80°C.
-
Assay Buffer: A polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP) is prepared.
-
Reaction Mixture: The reaction mixture contains tubulin in the assay buffer with varying concentrations of the test compound or a control vehicle.
-
Initiation of Polymerization: Polymerization is initiated by incubating the mixture at 37°C.
-
Data Acquisition: The change in absorbance or fluorescence is monitored over time using a spectrophotometer or fluorometer.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.
Signaling Pathway: Inhibition of Tubulin Polymerization
Caption: Dihydronaphthalenone analogues inhibit tubulin polymerization, leading to apoptosis.
Enzyme Inhibition: A Tale of Two Isomers
The orientation of substituents on the dihydronaphthalenone core significantly influences the inhibitory activity against various enzymes, including those involved in steroid biosynthesis and pigmentation.
Inhibition of Steroidogenic Enzymes: P450 Arom and P450 17
Heterocyclic substituted 2-(arylmethylene)-1-tetralones have been investigated as inhibitors of cytochrome P450 aromatase (P450 arom) and 17α-hydroxylase/17,20-lyase (P450 17), key enzymes in estrogen and androgen biosynthesis, respectively.[2] The geometric isomers, (Z) and (E), of a 4-imidazolyl substituted compound demonstrated a marked difference in their inhibitory profiles.
The (Z)-4-imidazolyl compound 17 was a potent inhibitor of P450 arom with a Ki of 26 nM, while the (E)-4-imidazolyl compound 16 exhibited a competitive type of inhibition with a Ki of 33 nM.[2] Conversely, a 3-pyridyl substituted tetrahydronaphthalene derivative 20 was a more selective inhibitor of P450 17 with a Ki of 80 nM.[2]
Quantitative Comparison of P450 Enzyme Inhibitors
| Compound | Target | Inhibition Type | Ki (nM) | Reference |
| 16 | P450 arom | Competitive | 33 | [2] |
| 17 | P450 arom | - | 26 | [2] |
| 20 | P450 arom | - | 3000 | [2] |
| 16 | P450 17 | - | 9000 | [2] |
| 17 | P450 17 | - | 700 | [2] |
| 20 | P450 17 | - | 80 | [2] |
Experimental Protocol: P450 Aromatase Inhibition Assay
The inhibitory activity against human placental P450 aromatase is determined using a radiometric assay that measures the conversion of a radiolabeled androgen substrate to estrogen.
-
Enzyme Source: Microsomes from human placenta are used as the source of P450 aromatase.
-
Substrate: [1β-³H]Androstenedione is commonly used as the substrate.
-
Reaction: The reaction mixture includes the placental microsomes, NADPH (as a cofactor), the substrate, and the test compound at various concentrations.
-
Incubation: The mixture is incubated at 37°C for a specific time.
-
Product Separation: The reaction is stopped, and the product, [³H]H₂O, is separated from the unreacted substrate.
-
Quantification: The amount of [³H]H₂O formed is quantified by liquid scintillation counting.
-
Data Analysis: The Ki value is determined from the dose-response curve and the Michaelis-Menten constant (Km) of the substrate.
Tyrosinase Inhibition
A series of 6-hydroxy-3,4-dihydronaphthalenone chalcone-like analogs have been synthesized and evaluated for their inhibitory effects on mushroom tyrosinase, a key enzyme in melanin biosynthesis.[3][4] Among the synthesized compounds, 6-hydroxy-2-(3,4,5-trimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one (C2) was identified as the most potent inhibitor with an IC50 value of 8.8 µM, which is slightly more potent than the reference standard, kojic acid (IC50 = 9.7 µM).[3][4] Kinetic studies revealed that compound C2 acts as a competitive inhibitor of tyrosinase.[3][4]
Quantitative Comparison of Tyrosinase Inhibitors
| Compound | Target | IC50 (µM) | Inhibition Type | Reference |
| C2 | Mushroom Tyrosinase | 8.8 | Competitive | [3][4] |
| Kojic Acid | Mushroom Tyrosinase | 9.7 | - | [3][4] |
Experimental Protocol: Tyrosinase Inhibition Assay
The inhibitory effect on mushroom tyrosinase is determined spectrophotometrically by measuring the formation of dopachrome from the oxidation of L-DOPA.
-
Enzyme and Substrate: Mushroom tyrosinase and L-DOPA are used.
-
Assay Buffer: A phosphate buffer (e.g., pH 6.8) is used.
-
Reaction Mixture: The reaction mixture contains the enzyme, substrate, and test compound in the assay buffer.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C).
-
Data Acquisition: The absorbance at 475 nm is measured over time using a spectrophotometer.
-
Data Analysis: The IC50 value is calculated by comparing the rate of the reaction in the presence of the inhibitor to the control.
Experimental Workflow: Enzyme Inhibition Assay
Caption: A generalized workflow for determining enzyme inhibitory activity.
Antimicrobial Activity
While extensive comparative studies on the antimicrobial activity of simple dihydronaphthalenone isomers are limited in the provided search results, derivatives have shown promise. For instance, Ampelanol, a dihydronaphthalenone extracted from Phomopsis sp., exhibited antibacterial activity against Bacillus subtilis and Staphylococcus aureus with MIC values of 25 and 50 µM, respectively.[5]
Conclusion
The bioactivity of dihydronaphthalenone isomers is highly dependent on their specific chemical structures, including the position of the keto group and the nature and stereochemistry of substituents. The presented data highlights the potential of this scaffold in developing potent and selective inhibitors for various therapeutic targets. Further research focusing on a systematic comparison of a broader range of isomers is warranted to fully elucidate their structure-activity relationships and unlock their therapeutic potential.
References
- 1. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydronaphthalenes: influence of heterocyclic substituents on inhibition of steroid enzymes P450 arom and P450 17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzylidene-6-hydroxy-3,4-dihydronaphthalenone chalconoids as potent tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioactive Secondary Metabolites of the Genus Diaporthe and Anamorph Phomopsis from Terrestrial and Marine Habitats and Endophytes: 2010–2019 - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to Confirming the Structure and Purity of 4,4-Dimethyltetralone
For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecule's structure and purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of the spectroscopic data for 4,4-dimethyltetralone against a potential synthetic precursor, 4-(p-tolyl)-4-methylpentanoic acid, offering a practical framework for its analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
This document outlines the characteristic spectral signatures of 4,4-dimethyltetralone and contrasts them with those of a common starting material that could persist as an impurity. Detailed experimental protocols are provided to ensure accurate data acquisition.
Spectroscopic Data Comparison
The following tables summarize the expected quantitative data for 4,4-dimethyltetralone and a potential impurity, 4-(p-tolyl)-4-methylpentanoic acid. These values are based on established spectroscopic principles and data from similar compounds.
Table 1: ¹H NMR Spectroscopy Data (Predicted)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4,4-Dimethyltetralone | ~7.9 (dd) | Doublet of doublets | 1H | Aromatic H (ortho to C=O) |
| ~7.4 (td) | Triplet of doublets | 1H | Aromatic H | |
| ~7.2 (t) | Triplet | 1H | Aromatic H | |
| ~7.1 (d) | Doublet | 1H | Aromatic H | |
| ~2.7 (t) | Triplet | 2H | -CH₂- (adjacent to C=O) | |
| ~2.0 (t) | Triplet | 2H | -CH₂- | |
| ~1.4 (s) | Singlet | 6H | 2 x -CH₃ | |
| 4-(p-tolyl)-4-methylpentanoic acid | ~11.5 (s, broad) | Singlet | 1H | -COOH |
| ~7.1 (d) | Doublet | 2H | Aromatic H | |
| ~7.0 (d) | Doublet | 2H | Aromatic H | |
| ~2.5-2.2 (m) | Multiplet | 3H | -CH- and -CH₂- (adjacent to COOH) | |
| ~2.3 (s) | Singlet | 3H | Ar-CH₃ | |
| ~1.3 (d) | Doublet | 6H | 2 x -CH₃ |
Table 2: ¹³C NMR Spectroscopy Data (Predicted)
| Compound | Chemical Shift (δ) ppm | Assignment |
| 4,4-Dimethyltetralone | ~198 | C=O |
| ~145, 132, 129, 128, 127, 126 | Aromatic C | |
| ~40 | Quaternary C | |
| ~35, 30 | -CH₂- | |
| ~29 | -CH₃ | |
| 4-(p-tolyl)-4-methylpentanoic acid | ~179 | C=O (acid) |
| ~145, 136, 129, 127 | Aromatic C | |
| ~45 | -CH- | |
| ~38 | -CH₂- | |
| ~30 | -CH₂- | |
| ~22 | Ar-CH₃ | |
| ~21 | -CH₃ |
Table 3: IR Spectroscopy Data
| Compound | Absorption Band (cm⁻¹) | Functional Group |
| 4,4-Dimethyltetralone | ~1685 | C=O (conjugated ketone) stretch |
| ~3070-3020 | C-H (aromatic) stretch | |
| ~2960-2870 | C-H (aliphatic) stretch | |
| 4-(p-tolyl)-4-methylpentanoic acid | ~3300-2500 (broad) | O-H (carboxylic acid) stretch |
| ~1710 | C=O (carboxylic acid) stretch | |
| ~3050-3020 | C-H (aromatic) stretch | |
| ~2960-2850 | C-H (aliphatic) stretch |
Table 4: Mass Spectrometry Data
| Compound | m/z (relative intensity) | Assignment |
| 4,4-Dimethyltetralone | 174 [M]⁺ | Molecular ion |
| 159 | [M-CH₃]⁺ | |
| 131 | [M-C₃H₇]⁺ | |
| 115 | [M-C₄H₉O]⁺ | |
| 4-(p-tolyl)-4-methylpentanoic acid | 192 [M]⁺ | Molecular ion |
| 177 | [M-CH₃]⁺ | |
| 147 | [M-COOH]⁺ | |
| 91 | [C₇H₇]⁺ (tropylium ion) |
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.
2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin disk.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions.
Workflow for Structure and Purity Confirmation
The following diagram illustrates the logical workflow for the spectroscopic analysis of 4,4-dimethyltetralone.
Caption: Spectroscopic analysis workflow for 4,4-dimethyltetralone.
By systematically applying these spectroscopic techniques and comparing the obtained data with the reference values provided, researchers can confidently confirm the structure and assess the purity of their 4,4-dimethyltetralone samples, ensuring the integrity of their scientific endeavors.
Comparative Study of Catalysts for Dihydronaphthalenone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of dihydronaphthalenones, key structural motifs in numerous biologically active compounds and pharmaceutical intermediates, has been a significant focus of synthetic organic chemistry. The efficiency and stereoselectivity of their synthesis are critically dependent on the choice of catalyst. This guide provides a comparative analysis of prominent catalytic systems for the synthesis of dihydronaphthalenones, with a focus on organocatalysis. We present a summary of their performance based on experimental data to aid researchers in selecting the optimal catalyst for their synthetic endeavors.
Performance Comparison of Catalytic Systems
The selection of a catalyst is a crucial step in achieving high yields and enantioselectivities in dihydronaphthalenone synthesis. Below is a performance summary of representative organocatalysts in the synthesis of dihydronaphthalenone derivatives through intramolecular aldol and domino reactions.
| Catalyst | Substrate(s) | Product | Catalyst Loading (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | ee (%) | Ref. |
| (S)-Proline | 2-(3-oxobutyl)benzaldehyde | (R)-3,4-dihydro-2H-naphthalen-1-one | 20 | DMSO | 12 | RT | 95 | 72 | [1] |
| (S)-Diphenylprolinol TMS ether | 2-nitro-1-phenylethanal & Cinnamaldehyde | trans-2-nitro-4-phenyl-3,4-dihydronaphthalen-1(2H)-one | 10 | Toluene | 5 | RT | 93 | 94 | [2][3] |
| 4-Dimethylaminopyridine (DMAP) | 3,5,5-trimethylcyclohex-2-en-1-one, Benzaldehyde, Diethyl acetylenedicarboxylate | Diethyl 4-(4-methoxyphenyl)-2,2-dimethyl-8-oxo-5,6,7,8-tetrahydronaphthalene-1,2-dicarboxylate | 10 | Water | 39 | Reflux | 80 | N/A | [4][5] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of catalytic experiments. The following are representative protocols for the synthesis of dihydronaphthalenones using the catalysts compared above.
(S)-Proline Catalyzed Intramolecular Aldol Cyclization
A solution of 2-(3-oxobutyl)benzaldehyde (0.25 mmol) in DMSO (1.0 mL) is treated with (S)-proline (20 mol%, 0.05 mmol). The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired (R)-3,4-dihydro-2H-naphthalen-1-one.[1]
(S)-Diphenylprolinol TMS Ether Catalyzed Domino Nitro-Michael/Aldol Reaction
To a solution of 2-nitro-1-phenylethanal (1.0 mmol) and cinnamaldehyde (1.1 mmol) in toluene (2 mL), (S)-diphenylprolinol TMS ether (10 mol%, 0.1 mmol) is added. The reaction mixture is stirred at room temperature for 5 hours. After completion of the reaction, the solvent is evaporated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the trans-2-nitro-4-phenyl-3,4-dihydronaphthalen-1(2H)-one.[2]
DMAP-Catalyzed Tandem Aldol/Diels-Alder/Aromatization Reaction
A mixture of 3,5,5-trimethylcyclohex-2-en-1-one (1.0 mmol), benzaldehyde (1.0 mmol), and 4-dimethylaminopyridine (DMAP) (10 mol%, 0.1 mmol) in water (1.0 mL) is stirred at 60 °C for 3 hours. Subsequently, diethyl acetylenedicarboxylate (1.5 mmol) is added to the mixture, and the reaction is refluxed for an additional 36 hours. The product is extracted from the reaction mixture with ethyl acetate (5.0 mL), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product is obtained after purification by column chromatography.[5]
Visualizing the Synthesis
Diagrams are provided below to illustrate the general reaction pathway for dihydronaphthalenone synthesis and a typical experimental workflow for catalyst comparison.
References
- 1. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. chemie.rwth-aachen.de [chemie.rwth-aachen.de]
- 4. Tandem synthesis of dihydronaphthalen-1(2 H)-one derivatives via aldol condensation-Diels-Alder-aromatization sequence of reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tandem synthesis of dihydronaphthalen-1(2H)-one derivatives via aldol condensation-Diels–Alder-aromatization sequence of reactions - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action for Bioactive Dihydronaphthalenone Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proposed mechanism of action for a class of bioactive dihydronaphthalenone compounds and contrasts it with a well-validated mechanism of a structurally related natural product. The aim is to offer a clear framework for validating the biological activity of novel dihydronaphthalenone derivatives, supported by experimental data and detailed protocols.
Introduction to Bioactive Dihydronaphthalenones
Dihydronaphthalenones are a class of organic compounds that have garnered interest in drug discovery due to their potential therapeutic properties. Recent studies have synthesized and evaluated dihydronaphthalenone chalconoid derivatives for their cytotoxic effects against various cancer cell lines, proposing a mechanism of action centered on the inhibition of cathepsin B, a lysosomal cysteine protease. Cathepsin B is frequently overexpressed in various cancers and is implicated in tumor progression, invasion, and metastasis.[1][2] This guide will delve into the validation of this proposed mechanism and compare it with the established signaling pathways modulated by dihydrotanshinone I, a bioactive compound also possessing a dihydronaphthalene core structure.
Comparative Analysis of Mechanism of Action
This section compares the proposed mechanism of dihydronaphthalenone chalconoid derivatives with the validated mechanism of dihydrotanshinone I.
| Feature | Dihydronaphthalenone Chalconoid Derivatives | Dihydrotanshinone I (Comparator) |
| Primary Target | Cathepsin B (proposed) | Keap1, Protein Kinase C (PKC), SHP2, mTOR |
| Proposed/Validated Effect | Inhibition of proteolytic activity | Inhibition of Nrf2 phosphorylation, degradation of Nrf2, inhibition of Wnt/β-catenin signaling, induction of apoptosis and autophagy, anti-inflammatory effects |
| Downstream Signaling | Hypothesized to involve disruption of extracellular matrix degradation, inhibition of angiogenesis, and induction of apoptosis.[1][2] | Validated modulation of Keap1-Nrf2, Wnt/β-catenin, and mTOR-TFEB-NF-κB signaling pathways. |
| Experimental Validation | Cytotoxicity against cancer cell lines (K562, HT-29, MCF-7) and molecular docking studies.[1][2] | In vitro and in vivo studies demonstrating inhibition of tumor growth, induction of apoptosis and autophagy, and modulation of specific signaling proteins. |
Experimental Data
Cytotoxicity of Dihydronaphthalenone Chalconoid Derivatives
The following table summarizes the cytotoxic activity (IC50 in µM) of selected dihydronaphthalenone chalconoid derivatives against human cancer cell lines, as determined by the MTT assay.[1][2]
| Compound | K562 (Leukemia) | HT-29 (Colon Cancer) | MCF-7 (Breast Cancer) |
| P1 (4-OCH3) | 7.1 ± 0.5 | 15.4 ± 1.2 | 12.8 ± 1.1 |
| P3 (3-NO2) | 9.8 ± 0.9 | 10.2 ± 0.8 | 18.5 ± 1.5 |
| P9 (4-CN) | 12.5 ± 1.3 | 28.9 ± 2.1 | 20.3 ± 1.8 |
| Cisplatin (Control) | 9.1 ± 1.7 | - | - |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of dihydronaphthalenone compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., K562, HT-29, MCF-7)
-
RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
Dihydronaphthalenone compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treat the cells with various concentrations of the dihydronaphthalenone compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
Western Blot Analysis for Signaling Pathway Proteins
Objective: To validate the effect of dihydronaphthalenone compounds on the expression and phosphorylation of key proteins in targeted signaling pathways (e.g., proteins downstream of cathepsin B, or components of the Keap1-Nrf2, Wnt/β-catenin, or mTOR pathways).
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cathepsin B, anti-MMP-9, anti-uPA, anti-p-Nrf2, anti-Nrf2, anti-β-catenin, anti-p-mTOR, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse cells and determine protein concentration.
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing Mechanisms of Action
Proposed Signaling Pathway for Dihydronaphthalenone Chalconoid Derivatives
References
Efficacy of Tetralone Derivatives Against Hepatocellular Carcinoma Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of tetralone derivatives against hepatocellular carcinoma (HCC) cell lines. While comprehensive data on a wide range of 4,4-dimethyltetralone derivatives is limited in publicly available literature, this document synthesizes available findings, with a particular focus on 7-methoxy-1-tetralone as a case study, to highlight the potential of this class of compounds in HCC research.
Introduction
Hepatocellular carcinoma remains a significant challenge in oncology, necessitating the exploration of novel therapeutic agents. Tetralone derivatives, a class of bicyclic aromatic compounds, have emerged as a promising area of investigation due to their potential anticancer activities. This guide summarizes the cytotoxic effects, mechanisms of action, and relevant signaling pathways associated with these compounds in HCC cell lines.
Data Presentation: Cytotoxicity of Tetralone Derivatives
The following table summarizes the available quantitative data on the efficacy of a representative tetralone derivative, 7-methoxy-1-tetralone, against the HepG2 human HCC cell line. For comparison, data on a series of 4,4-dimethyl-5,8-dihydroxytetralone derivatives are also included, although their primary evaluation was on tumor cell respiration rather than direct cytotoxicity against specific HCC cell lines.
Table 1: In Vitro Efficacy of Tetralone Derivatives Against Liver Cancer Cells
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
|---|---|---|---|---|---|
| 7-Methoxy-1-tetralone | HepG2 | MTT Assay | IC50 | Time- and concentration-dependent inhibition | [1][2] |
| HepG2 | Apoptosis Assay | % Apoptotic Cells | 11.45 ± 1.11% at 250 µM after 48h | [2] |
| 4,4-dimethyl-5,8-dioxygenated tetralones (series of 3) | TA3 (mouse carcinoma) | Oxygen Consumption | Inhibition | Showed inhibition of cellular respiration |[3] |
Mechanism of Action and Signaling Pathways
Studies on 7-methoxy-1-tetralone suggest a multi-faceted mechanism of action in HCC cells, primarily involving the inhibition of cell proliferation and migration, and the induction of apoptosis.[1][2] A key signaling pathway implicated is the c-Met/AKT/NF-κB axis, which is frequently dysregulated in HCC.[4][5][6]
Treatment with 7-methoxy-1-tetralone has been shown to decrease the protein expression levels of c-Met, phosphorylated AKT (p-AKT), and Nuclear Factor-kappa B (NF-κB).[1][2] The downregulation of this pathway leads to a reduction in the expression of Matrix Metalloproteinases 2 and 9 (MMP2 and MMP9), which are crucial for cell migration and invasion.[1][2]
An alternative mechanism proposed for 4,4-dimethyl-5,8-dihydroxytetralone derivatives is the inhibition of cellular respiration, suggesting that these compounds may target mitochondrial function in cancer cells.[3]
Below are diagrams illustrating the experimental workflow for evaluating these compounds and the affected signaling pathway.
Figure 1. General experimental workflow for in vitro evaluation.
Figure 2. Inhibition of the c-Met/AKT/NF-κB pathway.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of anticancer compounds against HCC cell lines.
Cell Culture
Human hepatoma cell lines (e.g., HepG2, Huh7) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the 4,4-dimethyltetralone derivatives for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) is also included.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The concentration that inhibits 50% of cell growth (IC50) is calculated from the dose-response curves.[7]
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cells are seeded in 6-well plates and treated with the test compounds for 48 hours.
-
Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[2][8][9]
Cell Cycle Analysis
-
Cells are treated with the compounds for 24 hours.
-
After treatment, cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
The fixed cells are washed with PBS and incubated with RNase A and PI staining solution for 30 minutes in the dark.
-
The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10][11]
Western Blot Analysis
-
Cells are treated with the test compounds, and total protein is extracted using RIPA lysis buffer.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk and then incubated with primary antibodies against target proteins (e.g., c-Met, p-AKT, AKT, NF-κB, MMP2, MMP9, and a loading control like β-actin) overnight at 4°C.
-
The membrane is then washed and incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2]
Conclusion and Future Directions
The available evidence, primarily from studies on 7-methoxy-1-tetralone, suggests that tetralone derivatives hold promise as potential therapeutic agents for hepatocellular carcinoma. Their ability to induce apoptosis and inhibit key signaling pathways like c-Met/AKT/NF-κB warrants further investigation.[1][2] Additionally, the potential for other derivatives, such as the 4,4-dimethyl-5,8-dihydroxytetralone series, to act via alternative mechanisms like the inhibition of cellular respiration opens up new avenues for research.[3]
Future studies should focus on synthesizing and screening a broader range of 4,4-dimethyltetralone derivatives against a panel of diverse HCC cell lines to establish a clear structure-activity relationship. In-depth mechanistic studies are also required to fully elucidate the molecular targets and signaling pathways affected by these compounds. In vivo studies using animal models of HCC will be crucial to validate the preclinical efficacy and safety of the most promising candidates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 7-Methoxy-1-Tetralone Induces Apoptosis, Suppresses Cell Proliferation and Migration in Hepatocellular Carcinoma via Regulating c-Met, p-AKT, NF-κB, MMP2, and MMP9 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of 4,4-dimethyl-5,8-dihydroxynaphtalene-1-one and 4,4-dimethyl-5,8-dihydroxytetralone derivatives on tumor cell respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unraveling Key Signaling Pathways Altered in Hepatocellular Carcinoma [xiahepublishing.com]
- 5. Targeting the PI3K/Akt/mTOR Pathway in Hepatocellular Carcinoma [mdpi.com]
- 6. Upregulation of Akt/NF-κB-regulated inflammation and Akt/Bad-related apoptosis signaling pathway involved in hepatic carcinoma process: suppression by carnosic acid nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. In Vitro Assessment of Apoptotic and Cell Cycle Arrest Analysis on HepG2 Cells by Polyethylene Glycol–Coupled Selenium Nanocomposite Fabricated From Cassia fistula Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. escca.eu [escca.eu]
A Researcher's Guide to Cross-Referencing Experimental NMR Data: The Case of 4,4-Dimethyltetralone
For researchers in synthetic chemistry and drug development, the accurate structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this process, providing detailed information about the carbon-hydrogen framework of a molecule. A critical step in spectral analysis is the comparison of experimentally acquired data with previously published literature values to confirm the identity and purity of a synthesized compound. This guide provides a comprehensive framework for this cross-referencing process, using 4,4-dimethyltetralone as a case study.
Comparison of NMR Data
The following tables present a hypothetical experimental NMR dataset for 4,4-dimethyltetralone, juxtaposed with literature values for related compounds and predicted chemical shifts. This allows for a thorough comparative analysis.
Table 1: ¹H NMR Data Comparison
| Proton Assignment | Hypothetical Experimental Data (CDCl₃, 400 MHz) | Literature Data: α-Tetralone (CDCl₃) | Literature Data: 4-Methyl-1-tetralone (CDCl₃) | Predicted Chemical Shift (CDCl₃) |
| H-2 (CH₂) | δ 2.65 (t, J = 6.8 Hz, 2H) | δ 2.62 (t, J = 6.6 Hz, 2H) | δ 2.60 (m, 2H) | δ 2.6 - 2.7 ppm |
| H-3 (CH₂) | δ 2.01 (t, J = 6.8 Hz, 2H) | δ 2.14 (m, 2H) | δ 1.95 (m, 2H) | δ 1.9 - 2.1 ppm |
| H-5 (Ar-H) | δ 8.05 (dd, J = 7.8, 1.5 Hz, 1H) | δ 8.03 (dd, J = 7.8, 1.4 Hz, 1H) | δ 8.01 (d, J = 7.8 Hz, 1H) | δ 7.9 - 8.1 ppm |
| H-6 (Ar-H) | δ 7.32 (td, J = 7.5, 1.5 Hz, 1H) | δ 7.30 (td, J = 7.5, 1.4 Hz, 1H) | δ 7.28 (t, J = 7.6 Hz, 1H) | δ 7.2 - 7.4 ppm |
| H-7 (Ar-H) | δ 7.50 (td, J = 7.5, 1.5 Hz, 1H) | δ 7.48 (td, J = 7.5, 1.4 Hz, 1H) | δ 7.45 (t, J = 7.6 Hz, 1H) | δ 7.4 - 7.6 ppm |
| H-8 (Ar-H) | δ 7.25 (d, J = 7.8 Hz, 1H) | δ 7.25 (d, J = 7.8 Hz, 1H) | δ 7.20 (d, J = 7.8 Hz, 1H) | δ 7.2 - 7.3 ppm |
| 4-CH₃ (gem-dimethyl) | δ 1.35 (s, 6H) | - | δ 1.30 (d, J = 7.0 Hz, 3H) | δ 1.3 - 1.4 ppm |
Table 2: ¹³C NMR Data Comparison
| Carbon Assignment | Hypothetical Experimental Data (CDCl₃, 100 MHz) | Literature Data: 4,4-Dimethyl-naphthalen-1(4H)-one (CDCl₃) | Predicted Chemical Shift (CDCl₃) |
| C=O (C-1) | δ 198.5 | δ 198.9 | δ 198 - 200 ppm |
| C-2 | δ 37.2 | δ 36.8 | δ 36 - 38 ppm |
| C-3 | δ 30.5 | δ 30.1 | δ 30 - 32 ppm |
| C-4 (Quaternary) | δ 35.8 | δ 35.4 | δ 35 - 37 ppm |
| 4-CH₃ (gem-dimethyl) | δ 29.7 | δ 29.3 | δ 28 - 30 ppm |
| C-4a (Ar-Quaternary) | δ 144.8 | δ 144.5 | δ 144 - 146 ppm |
| C-5 (Ar-CH) | δ 128.8 | δ 128.5 | δ 128 - 129 ppm |
| C-6 (Ar-CH) | δ 126.6 | δ 126.3 | δ 126 - 127 ppm |
| C-7 (Ar-CH) | δ 133.0 | δ 132.7 | δ 132 - 134 ppm |
| C-8 (Ar-CH) | δ 126.9 | δ 126.6 | δ 126 - 128 ppm |
| C-8a (Ar-Quaternary) | δ 132.5 | δ 132.1 | δ 132 - 133 ppm |
Experimental Protocols
Accurate and reproducible NMR data acquisition is fundamental for reliable structural analysis. The following is a general protocol for obtaining ¹H and ¹³C NMR spectra of a small organic molecule like 4,4-dimethyltetralone.
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified solid sample of 4,4-dimethyltetralone.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
¹H NMR Spectroscopy Acquisition:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer (or equivalent).
-
Probe: 5 mm BBO probe.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Program: zg30 (a standard 30-degree pulse sequence).
-
Number of Scans (NS): 16.
-
Acquisition Time (AQ): ~4 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): 20 ppm.
-
Referencing: The residual CHCl₃ signal is calibrated to δ 7.26 ppm.
¹³C NMR Spectroscopy Acquisition:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer (or equivalent) operating at 100 MHz for carbon.
-
Probe: 5 mm BBO probe.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Program: zgpg30 (a standard 30-degree pulse sequence with proton decoupling).
-
Number of Scans (NS): 1024 (or more, depending on sample concentration).
-
Acquisition Time (AQ): ~1.5 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): 240 ppm.
-
Referencing: The central peak of the CDCl₃ triplet is calibrated to δ 77.16 ppm.
Workflow for NMR Data Cross-Referencing
The process of comparing experimental NMR data with literature values can be visualized as a systematic workflow. This ensures a thorough and logical approach to structural verification.
This structured approach, combining careful experimental work with thorough literature and predictive analysis, provides a high degree of confidence in the structural assignment of synthesized molecules. While the absence of direct literature data for 4,4-dimethyltetralone presents a challenge, the methodology outlined in this guide demonstrates a robust strategy for navigating such scenarios in chemical research.
Benchmarking the antibacterial and antifungal activity of new tetralone compounds
A comparative analysis of newly synthesized tetralone derivatives reveals their significant potential as a promising class of antimicrobial agents. Recent studies highlight their efficacy against a broad spectrum of pathogens, including drug-resistant strains, paving the way for the development of novel therapeutics.
Newly developed tetralone-based compounds are exhibiting substantial antibacterial and antifungal properties in a series of preclinical investigations. Researchers have synthesized and evaluated several novel classes of tetralone derivatives, including aminoguanidine-tetralones, functionalized α-tetralones, and tetralone chalcones, demonstrating their potent activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. These findings, supported by extensive experimental data, underscore the potential of the tetralone scaffold in addressing the growing challenge of antimicrobial resistance.
One notable class of compounds, aminoguanidine-tetralone derivatives, has shown remarkable efficacy against ESKAPE pathogens and clinically resistant Staphylococcus aureus (S. aureus) isolates.[1][2] In particular, compound 2D from this series exhibited rapid bactericidal activity against S. aureus and methicillin-resistant S. aureus (MRSA) with Minimum Inhibitory Concentration (MIC) values as low as 0.5 µg/mL.[1][2][3] The proposed mechanism of action for this compound involves the depolarization and disruption of the bacterial membrane, ultimately leading to cell death.[1][2][3] Molecular docking studies also suggest that dihydrofolate reductase (DHFR) could be a potential target.[1][3][4]
Another promising group, functionalized α-tetralones, has been synthesized and tested against a panel of nine Gram-positive and six Gram-negative bacterial strains, as well as three fungal pathogens.[5][6] These compounds demonstrated good antibacterial activity, with MIC values in some cases comparable to or better than reference drugs like ampicillin.[5] For instance, certain derivatives were particularly effective against E. coli, Salmonella spp., MRSA, and B. cereus, with MICs ranging from 31.25 to 62.5 μg/mL.[5] The antifungal activity of these compounds was also significant, with some derivatives showing efficacy against Aspergillus niger and Penicillium expansum.[5]
Furthermore, other synthesized series, such as indazoline tetralones and tetralone esters of podophyllotoxin analogues, have also displayed noteworthy antimicrobial activities.[7][8] Chalcone derivatives incorporating a tetralone moiety have demonstrated modest to good activity against bacteria such as E. coli, K. pneumoniae, and S. aureus, as well as fungi like C. albicans and C. neoformans.[9]
The collective body of research strongly indicates that the tetralone core is a versatile scaffold for the development of new antimicrobial agents. The diverse substitutions on the tetralone ring allow for the fine-tuning of activity against specific pathogens and provide a basis for structure-activity relationship (SAR) studies to optimize efficacy and reduce toxicity.
Comparative Antimicrobial Activity of New Tetralone Compounds
The following tables summarize the in vitro antibacterial and antifungal activities of representative new tetralone compounds from recent studies.
Table 1: Antibacterial Activity of Novel Tetralone Derivatives (MIC in µg/mL)
| Compound Class | Derivative | S. aureus | MRSA | E. coli | P. aeruginosa | K. pneumoniae | A. baumannii | Reference |
| Aminoguanidine-Tetralone | 2D | 0.5 | 1 | >32 | >32 | >32 | >32 | [1][2] |
| Functionalized α-Tetralone | 2a | 62.5 | 62.5 | 62.5 | 31.25 | 125 | - | [5] |
| Functionalized α-Tetralone | 2d | 125 | 125 | 62.5 | 250 | 250 | - | [5] |
| Indazoline Tetralone | IZT 7 | - | - | Potent | Potent | - | - | [7] |
| Indazoline Tetralone | IZT 8 | - | - | Potent | Potent | - | - | [7] |
| Indazoline Tetralone | IZT 10 | Potent | - | Potent | - | - | - | [7] |
| (2-(Pyridinyl)methylene)-1-tetralone Chalcone | 3b | - | - | Active | Active | Active | - | [9] |
| (2-(Pyridinyl)methylene)-1-tetralone Chalcone | 3f | - | - | - | - | - | Active | [9] |
| (2-(Pyridinyl)methylene)-1-tetralone Chalcone | 5h | - | 75% inhibition | - | - | - | - | [9] |
Note: "-" indicates data not available. For IZT compounds, "Potent" indicates significant activity was observed, but specific MIC values were not provided in the source. For compound 5h, the value represents the percentage of growth inhibition.
Table 2: Antifungal Activity of Novel Tetralone Derivatives (MIC in µg/mL)
| Compound Class | Derivative | C. albicans | A. niger | P. expansum | C. neoformans | Reference |
| Functionalized α-Tetralone | 2a | - | 125 | >125 | - | [5] |
| Functionalized α-Tetralone | 2b | - | >125 | 62.5 | - | [5] |
| Functionalized α-Tetralone | 2c | - | 125 | 62.5 | - | [5] |
| Functionalized α-Tetralone | 2d | - | 62.5 | 31.25 | - | [5] |
| Indazoline Tetralone | IZT 10 | Potent | - | - | - | [7] |
| (2-(Pyridinyl)methylene)-1-tetralone Chalcone | 3e | - | - | - | Active | [9] |
| (2-(Pyridinyl)methylene)-1-tetralone Chalcone | 3f | Active | - | - | - | [9] |
Note: "-" indicates data not available. For IZT 10, "Potent" indicates significant activity was observed, but specific MIC values were not provided in the source. For compounds 3e and 3f, "Active" indicates activity was observed, but specific MIC values were not provided in the source.
Experimental Protocols
The antimicrobial activities of the new tetralone compounds were predominantly evaluated using standard broth microdilution and agar diffusion methods.
Broth Microdilution Method
This method was widely used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).[2][5]
-
Inoculum Preparation: Bacterial or fungal strains were cultured on appropriate agar plates. Colonies were then suspended in sterile saline or broth to a density corresponding to a 0.5 McFarland standard. This suspension was further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Compound Preparation: The synthesized tetralone compounds were dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then serially diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.
-
Incubation: The prepared inoculum was added to each well containing the serially diluted compounds. The plates were incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
-
MBC/MFC Determination: An aliquot from the wells showing no visible growth was sub-cultured onto agar plates. The plates were incubated for a further 18-24 hours. The MBC/MFC was determined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in the initial inoculum.
Agar Diffusion Method
This method was employed for screening the antimicrobial activity of some tetralone derivatives.[7]
-
Plate Preparation: A standardized microbial inoculum was uniformly spread over the surface of an appropriate agar medium in a Petri dish.
-
Compound Application: Sterile paper discs impregnated with a known concentration of the test compound were placed on the agar surface.
-
Incubation: The plates were incubated under suitable conditions for the test microorganism.
-
Zone of Inhibition Measurement: The antibacterial or antifungal activity was determined by measuring the diameter of the zone of inhibition (the area of no microbial growth) around the disc.
Visualizing Synthesis and Evaluation Workflows
The general process for the synthesis and antimicrobial evaluation of new tetralone compounds can be visualized as a structured workflow.
Caption: General workflow for the synthesis and antimicrobial evaluation of new tetralone compounds.
Proposed Mechanism of Action of Aminoguanidine-Tetralones
For the highly active aminoguanidine-tetralone derivatives, a multi-step mechanism targeting the bacterial cell has been proposed.
Caption: Proposed mechanism of action for aminoguanidine-tetralone derivatives against bacteria.
References
- 1. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety | MDPI [mdpi.com]
- 2. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijrpc.com [ijrpc.com]
- 8. Synthesis and study of antimicrobial activity of new tetralone esters | European Journal of Chemistry [eurjchem.com]
- 9. Design, Synthesis, and Evaluation of (2-(Pyridinyl)methylene)-1-tetralone Chalcones for Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Molecular Architectures: A Comparative Guide to the Conformational Analysis of Dihydronaphthalenone Derivatives via Crystallography
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of bioactive molecules is paramount. This guide provides a comparative conformational analysis of dihydronaphthalenone derivatives, a class of compounds with significant interest in medicinal chemistry, utilizing crystallographic data. By examining key structural parameters obtained through X-ray diffraction, we can gain insights into the conformational preferences and potential structure-activity relationships of these molecules.
The dihydronaphthalenone scaffold is a core component of numerous biologically active compounds. The conformation of the flexible dihydronaphthalenone ring system can significantly influence how these molecules interact with their biological targets. X-ray crystallography provides precise atomic coordinates, allowing for a detailed analysis of bond lengths, bond angles, and torsion angles that define the molecule's shape.
Comparative Crystallographic Data of Dihydronaphthalenone Derivatives
The following table summarizes key crystallographic and conformational data for a selection of dihydronaphthalenone derivatives, offering a quantitative comparison of their solid-state structures.
| Derivative | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Conformation of Dihydronaphthalenone Ring |
| 7-Hydroxy-3,4-dihydronaphthalen-1(2H)-one | C₁₀H₁₀O₂ | Monoclinic | C2/c | 16.6341 | 7.4319 | 14.8943 | 123.243 | Distorted conformation |
| 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one | C₁₁H₁₂O₂ | Monoclinic | P2₁/c | 7.4303 | 7.4614 | 16.4393 | 90.976 | Slightly distorted envelope[1][2] |
| (2E)-2-(3,4-Dimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one | C₁₉H₁₈O₃ | - | - | - | - | - | - | Distorted half-chair[3] |
| 2-Benzylidene-4-ethyl-3,4-dihydronaphthalen-1(2H)-one | C₁₉H₁₈O | Monoclinic | - | 11.7997 | 8.9020 | 13.9912 | 94.214 | Half-chair[4] |
| (E)-4-Ethyl-2-(4-methoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one | C₂₀H₂₀O₂ | Monoclinic | - | 12.0411 | 8.9698 | 15.5832 | 110.721 | Screw-boat[5] |
| (E)-7-Fluoro-2-(2-(trifluoromethyl)benzylidene)-3,4-dihydronaphthalen-1(2H)-one | C₁₈H₁₂F₄O | Triclinic | P-1 | 7.9400 | 8.1071 | 13.3238 | 76.343 | - |
Note: '-' indicates data not available in the provided search results.
The data reveals that even minor substitutions on the dihydronaphthalenone core can lead to significant changes in the crystal packing and the conformation of the six-membered ketone ring. For instance, the ring is described as a "distorted envelope" in 7-methoxy-3,4-dihydronaphthalen-1(2H)-one, a "half-chair" in 2-benzylidene-4-ethyl-3,4-dihydronaphthalen-1(2H)-one, and a "screw-boat" in its 4-methoxybenzylidene counterpart.[1][4][5] These variations in conformation can have profound implications for the biological activity of the compounds.
Experimental Protocol: X-ray Crystallography
The determination of the crystal structure of dihydronaphthalenone derivatives follows a standardized workflow in X-ray crystallography. The primary steps are outlined below.
Crystallization
The first and often most challenging step is to obtain high-quality single crystals of the dihydronaphthalenone derivative.[6][7] This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. The resulting crystals should be of sufficient size (ideally >0.1 mm in all dimensions) and free from significant defects.[6]
Data Collection
A selected crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.[7][8] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[8] Each diffraction spot's intensity and position are recorded.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods. This allows for the calculation of an initial electron density map. An atomic model is then built into the electron density map and refined against the experimental data to yield the final, precise three-dimensional structure of the molecule.[8]
Workflow for Crystallographic Conformational Analysis
The following diagram illustrates the general workflow for the conformational analysis of dihydronaphthalenone derivatives using X-ray crystallography.
This guide highlights the power of X-ray crystallography in elucidating the subtle conformational differences between closely related dihydronaphthalenone derivatives. The presented data and experimental outline serve as a valuable resource for researchers engaged in the design and development of new therapeutic agents based on this important chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. (2E)-2-Benzylidene-4-ethyl-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of (E)-4-ethyl-2-(4-methoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe disposal of 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one (CAS No. 2979-69-3), a common intermediate in organic synthesis.
Immediate Safety and Handling Precautions
Prior to disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). While a specific Safety Data Sheet (SDS) for this compound should always be consulted for detailed handling instructions, general precautions for similar naphthalenone derivatives include the use of:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. For operations that may generate dust or aerosols, a respirator may be necessary.
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.
In case of a spill, contain the material using an inert absorbent and follow the disposal procedures outlined below. Do not allow the chemical to enter drains or waterways.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility. Incineration is often the preferred method for complete destruction of such organic compounds.
-
Waste Identification and Segregation:
-
Identify the waste as a non-halogenated organic solid.
-
Segregate it from other waste streams, particularly from aqueous, reactive, and halogenated wastes to prevent incompatible mixtures.
-
-
Containerization:
-
Place the waste in a clearly labeled, sealed, and compatible container. The container should be robust and prevent leakage.
-
The label should include the chemical name: "this compound", the CAS number "2979-69-3", and appropriate hazard symbols.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep it away from sources of ignition and incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with a copy of the Safety Data Sheet (SDS) if available, or at a minimum, the chemical name and CAS number.
-
-
Documentation:
-
Maintain a record of the amount of waste generated and the date of disposal, in accordance with local and national regulations.
-
Waste Classification and Data
For proper disposal, the waste must be classified. While specific waste codes may vary by jurisdiction, the following table provides a general classification based on the likely properties of this compound.
| Parameter | Classification/Guideline |
| Physical State | Solid |
| Chemical Class | Non-halogenated Organic Compound |
| Primary Hazard | Likely an irritant (skin and eye); potential for respiratory irritation. Always consult the specific SDS. |
| Recommended Disposal | Incineration at a licensed hazardous waste facility.[1] |
| Container Type | High-density polyethylene (HDPE) or other compatible plastic or metal drum. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one (CAS No. 2979-69-3). Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact.
Chemical Profile: this compound is a ketone and aromatic compound. While comprehensive toxicological data is not available for this specific compound, safety data for structurally similar chemicals indicates potential for skin, eye, and respiratory irritation. One safety data sheet indicates the compound is a combustible liquid, may be fatal if swallowed and enters airways, is suspected of causing cancer, and is toxic to aquatic life with long-lasting effects. Therefore, a cautious approach with stringent adherence to personal protective equipment (PPE) protocols is mandatory.
Personal Protective Equipment (PPE)
The following table outlines the minimum PPE requirements for various activities involving this compound.
| Activity | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Unpacking | Safety glasses with side shields | Chemical-resistant gloves (Nitrile rubber, minimum 0.11 mm thickness) | Laboratory coat | Not generally required if packaging is intact |
| Storage and Transport | Safety glasses with side shields | Chemical-resistant gloves (Nitrile rubber) | Laboratory coat | Not generally required in well-ventilated areas |
| Weighing and Aliquoting (Solid) | Chemical safety goggles | Chemical-resistant gloves (Nitrile rubber) | Laboratory coat | N95 or higher-rated respirator if dust is generated |
| Handling Solutions | Chemical safety goggles and face shield | Chemical-resistant gloves (Consider PVA or fluoroelastomer for prolonged contact) | Chemical-resistant laboratory coat or apron | Work in a certified chemical fume hood |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) | Chemical-resistant suit or coveralls | Air-purifying respirator with organic vapor cartridges |
| Waste Disposal | Chemical safety goggles | Chemical-resistant gloves (Nitrile rubber) | Laboratory coat | Not generally required if handling sealed containers |
Operational Plan: Step-by-Step Guidance
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly marked with the appropriate hazard symbols.
2. Handling and Use:
-
All handling of this compound, especially when not in a sealed container, must be conducted in a certified chemical fume hood.
-
Before use, ensure that an appropriate fire extinguisher (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam) is readily accessible.
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools and equipment.
-
Wash hands thoroughly after handling.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wear the appropriate PPE as outlined in the table above.
-
For small spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.
-
Place the absorbed material into a labeled, sealed container for disposal.
-
For large spills, contact the institution's environmental health and safety (EHS) department immediately.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect solid waste, including contaminated absorbent materials, in a clearly labeled, sealed, and puncture-resistant container.
-
Liquid Waste: Collect liquid waste in a labeled, sealed, and leak-proof container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Puncture or crush the rinsed containers to prevent reuse.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage and Pickup: Store waste containers in a designated, well-ventilated, and secure area. Arrange for pickup and disposal by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
